SB-435495 ditartrate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C46H52F4N6O14S |
|---|---|
Molecular Weight |
1021.0 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]-2-[2-[(4-fluorophenyl)methylsulfanyl]-5-[(1-methylpyrazol-4-yl)methyl]-4-oxopyrimidin-1-yl]-N-[[4-[4-(trifluoromethyl)phenyl]phenyl]methyl]acetamide;bis((2R,3R)-2,3-dihydroxybutanedioic acid) |
InChI |
InChI=1S/C38H40F4N6O2S.2C4H6O6/c1-4-46(5-2)18-19-47(23-27-6-10-30(11-7-27)31-12-14-33(15-13-31)38(40,41)42)35(49)25-48-24-32(20-29-21-43-45(3)22-29)36(50)44-37(48)51-26-28-8-16-34(39)17-9-28;2*5-1(3(7)8)2(6)4(9)10/h6-17,21-22,24H,4-5,18-20,23,25-26H2,1-3H3;2*1-2,5-6H,(H,7,8)(H,9,10)/t;2*1-,2-/m.11/s1 |
InChI Key |
BCBWEOPNBBMTKX-WBPXWQEISA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Molecular Mechanism of SB-435495 Ditartrate: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action for SB-435495 ditartrate, a potent and selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2). This document is intended for researchers, scientists, and drug development professionals engaged in cardiovascular and inflammatory disease research.
Core Mechanism of Action: Selective Inhibition of Lp-PLA2
SB-435495 is a potent, selective, reversible, and non-covalent inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2)[1][2]. Its primary mechanism of action is the direct inhibition of the enzymatic activity of Lp-PLA2, which plays a crucial role in the hydrolysis of oxidized phospholipids (B1166683) within lipoproteins[1][2]. By blocking this activity, SB-435495 prevents the generation of pro-inflammatory and pro-atherogenic products, such as lysophosphatidylcholine (B164491) (lyso-PC) and oxidized free fatty acids.
It is critical to distinguish SB-435495 from the similarly named compound SB-431542. While SB-435495 targets Lp-PLA2, SB-431542 is a well-characterized inhibitor of the transforming growth factor-beta (TGF-β) type I receptor activin receptor-like kinases (ALKs), specifically ALK4, ALK5, and ALK7[3][4][5][6]. There is no evidence to suggest that SB-435495 inhibits the TGF-β signaling pathway.
Quantitative Analysis of Inhibitory Activity
The potency of SB-435495 as an Lp-PLA2 inhibitor has been quantified in various assays. The following table summarizes the key inhibitory concentrations.
| Parameter | Value | Species/System | Reference |
| IC50 | 0.06 nM | Recombinant Lp-PLA2 | [1][2] |
| IC50 (CYP450 3A4) | 10 µM | Human | [1][2] |
Experimental Protocols
In Vitro Lp-PLA2 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of SB-435495 against recombinant Lp-PLA2.
Methodology:
-
Recombinant Lp-PLA2 is incubated with a suitable fluorescent or radiolabeled phospholipid substrate in a buffer system that mimics physiological conditions.
-
SB-435495 is serially diluted and added to the reaction mixture at various concentrations.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The enzymatic reaction is terminated, and the amount of product (e.g., fluorescently tagged lyso-PC) is quantified using a plate reader or scintillation counter.
-
The percentage of inhibition at each concentration of SB-435495 is calculated relative to a vehicle control.
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Cellular Assays for Lp-PLA2 Activity
Objective: To assess the effect of SB-435495 on Lp-PLA2 activity and downstream signaling in a cellular context.
Methodology:
-
A relevant cell line, such as human umbilical vein endothelial cells (HUVECs), is cultured under standard conditions.
-
Cells are exposed to oxidized low-density lipoprotein (oxLDL) to stimulate Lp-PLA2 activity.
-
SB-435495 is added to the cell culture medium at various concentrations.
-
After a specified incubation period, cell viability can be assessed using assays like the MTT or CCK-8 assay.
-
The expression levels of Lp-PLA2 and downstream signaling molecules, such as AMPKα and phosphorylated-AMPKα, can be measured by Western blotting[1][2].
-
The production of nitric oxide (NO) and endothelin-1 (B181129) (ET-1) can be quantified using commercially available kits to assess endothelial function[1][2].
Visualizing the Mechanism of Action
Signaling Pathway of Lp-PLA2 and Point of Inhibition by SB-435495
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SB-431542 is a potent and specific inhibitor of transforming growth factor-beta superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tocris.com [tocris.com]
- 5. SB-431542 - Wikipedia [en.wikipedia.org]
- 6. agscientific.com [agscientific.com]
The SB-435495 Lp-PLA2 Inhibition Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lipoprotein-associated phospholipase A2 (Lp-PLA2) has emerged as a key therapeutic target in the inflammatory processes underlying atherosclerosis. This enzyme, primarily associated with low-density lipoprotein (LDL) in circulation, hydrolyzes oxidized phospholipids (B1166683) within atherosclerotic plaques, generating pro-inflammatory mediators such as lysophosphatidylcholine (B164491) (lyso-PC) and oxidized non-esterified fatty acids. These products contribute to endothelial dysfunction, inflammation, and the progression of atherosclerotic plaques. SB-435495, a potent and selective inhibitor of Lp-PLA2, has been extensively studied for its potential to mitigate these effects. This technical guide provides an in-depth overview of the SB-435495 Lp-PLA2 inhibition pathway, including its mechanism of action, detailed experimental protocols for its evaluation, and a summary of key quantitative data. Signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of the core concepts.
Introduction: The Role of Lp-PLA2 in Atherosclerosis
Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques within the arteries. A critical step in this process is the oxidation of low-density lipoproteins (LDL) in the arterial intima.[1] Lp-PLA2, an enzyme produced by inflammatory cells like macrophages, T-cells, and mast cells, plays a crucial role in this inflammatory cascade. Approximately 80% of circulating Lp-PLA2 is bound to LDL particles.[2] Within the vessel wall, Lp-PLA2 hydrolyzes oxidized phospholipids on these LDL particles, leading to the production of lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids. These byproducts are pro-inflammatory and pro-atherogenic; they can damage arterial walls, promote the expression of adhesion molecules, stimulate the production of cytokines like TNF-α and IL-6, and attract macrophages to the arterial intima, contributing to plaque formation and instability.[2][3][4] Elevated levels of Lp-PLA2 are associated with an increased risk of cardiovascular events, making it a compelling target for therapeutic intervention.[5]
SB-435495: A Potent and Selective Lp-PLA2 Inhibitor
SB-435495 (also known as Darapladib) is a potent, selective, reversible, and orally active non-covalent inhibitor of the Lp-PLA2 enzyme.[6] Its high affinity and specificity for Lp-PLA2 made it a promising candidate for the treatment of atherosclerosis.
Mechanism of Action
SB-435495 directly binds to the active site of the Lp-PLA2 enzyme, preventing it from hydrolyzing its substrate, oxidized phospholipids. By inhibiting this enzymatic activity, SB-435495 reduces the production of the pro-inflammatory downstream products, lyso-PC and oxidized fatty acids.[4] This, in turn, is hypothesized to decrease the inflammatory response within atherosclerotic plaques, potentially leading to plaque stabilization and a reduction in cardiovascular events.
Quantitative Data Summary
The following tables summarize key quantitative data related to the efficacy and properties of SB-435495 from various preclinical and clinical studies.
Table 1: In Vitro Inhibitory Activity of SB-435495
| Parameter | Value | Species | Notes |
| IC50 | 0.06 nM | Human | Potent and selective inhibition of recombinant Lp-PLA2.[7] |
| IC50 (CYP450 3A4) | 10 µM | Human | Demonstrates selectivity for Lp-PLA2 over other enzymes. |
Table 2: Preclinical In Vivo and In Vitro Effects of SB-435495
| Model System | Treatment | Key Findings | Reference |
| WHHL Rabbit | 10 mg/kg; p.o.; once | Inhibition of plasma Lp-PLA2. | [7] |
| Streptozotocin-diabetic Brown Norway rats | 10 mg/kg; i.p.; daily for 28 days | Effective suppression of blood–retinal barrier breakdown. | [7] |
| oxLDL-exposed HUVECs | 5 µM; 24 h | Significant inhibition of Lp-PLA2 protein expression; increased expression of AMPKα and phosphorylated-AMPKα (T172). | |
| oxLDL-exposed HUVECs | 5 µM; 24-72 h | Significantly increased cell viability and NO expression; significantly decreased ET-1 expression. | |
| Diabetic and hypercholesterolemic swine | Darapladib (B1669826) treatment | Reduced development of advanced coronary atherosclerosis, markedly reduced necrotic core area. | [1] |
Table 3: Clinical Trial Results for Darapladib (SB-435495)
| Trial Name | Patient Population | Primary Endpoint | Outcome | Reference |
| STABILITY | Chronic coronary heart disease | Composite of cardiovascular death, myocardial infarction, and stroke. | Did not meet primary endpoint (relative risk reduction of 6%; p=0.199). | [8] |
| SOLID-TIMI 52 | Acute coronary syndrome | Composite of coronary heart disease death, myocardial infarction, or urgent coronary revascularization. | Did not meet primary endpoint (16.3% in darapladib group vs. 15.6% in placebo group at 3 years; HR 1.00). | [9] |
Signaling Pathways and Experimental Workflows
Lp-PLA2 Signaling Pathway in Atherosclerosis
The following diagram illustrates the central role of Lp-PLA2 in the inflammatory cascade of atherosclerosis and the point of intervention for SB-435495.
Caption: Lp-PLA2 signaling pathway in atherosclerosis and SB-435495 inhibition.
Experimental Workflow: In Vitro Lp-PLA2 Inhibition Assay
This diagram outlines the typical workflow for assessing the inhibitory activity of compounds like SB-435495 on Lp-PLA2 in vitro.
Caption: Workflow for a colorimetric Lp-PLA2 inhibition assay.
Detailed Experimental Protocols
In Vitro Lp-PLA2 Activity Inhibition Assay (Colorimetric)
This protocol is a synthesized method based on common practices for measuring Lp-PLA2 activity.[10][11]
Principle: This assay utilizes 2-thio-platelet-activating factor (2-thio-PAF) as a substrate. Lp-PLA2 hydrolyzes the acetyl group at the sn-2 position, releasing a free thiol group. This thiol reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), producing a yellow-colored product that can be measured spectrophotometrically at 414 nm. The rate of color development is proportional to the Lp-PLA2 activity.
Materials:
-
Recombinant human Lp-PLA2 enzyme
-
SB-435495
-
2-thio-PAF substrate
-
DTNB (Ellman's reagent)
-
Assay Buffer: 0.1 M Tris-HCl, pH 7.2 with 1 mM EGTA
-
DMSO (for dissolving inhibitor)
-
96-well microplate
-
Microplate reader capable of kinetic measurements at 414 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of SB-435495 in 100% DMSO.
-
Perform serial dilutions of the SB-435495 stock solution in Assay Buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay wells is consistent and does not exceed 1%.
-
Prepare a working solution of recombinant human Lp-PLA2 in Assay Buffer at a concentration that yields a linear reaction rate.
-
Prepare a 2 mM solution of DTNB in the Assay Buffer.
-
Prepare the Lp-PLA2 substrate solution (e.g., 50 µM 2-thio-PAF) in Assay Buffer.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add:
-
10 µL of diluted SB-435495 or vehicle control (Assay Buffer with DMSO).
-
10 µL of the diluted Lp-PLA2 enzyme solution.
-
-
Mix gently and pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 180 µL of the substrate/DTNB solution to each well.
-
Immediately place the plate in a microplate reader and measure the absorbance at 414 nm every minute for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each concentration of SB-435495 compared to the vehicle control.
-
Plot the % inhibition against the logarithm of the SB-435495 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vitro Endothelial Dysfunction Model using HUVECs
This protocol describes a general method to assess the protective effects of SB-435495 on endothelial cells exposed to oxidized LDL.[4][12]
Principle: Human Umbilical Vein Endothelial Cells (HUVECs) are used to model the endothelium. Exposure to oxidized LDL (oxLDL) induces endothelial dysfunction, characterized by decreased cell viability, increased apoptosis, and altered expression of inflammatory and vasoactive molecules. The effect of SB-435495 on these parameters is then evaluated.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Oxidized LDL (oxLDL)
-
SB-435495
-
Reagents for cell viability assays (e.g., CCK-8), apoptosis assays (e.g., TUNEL staining), and protein/gene expression analysis (e.g., Western blot, qRT-PCR).
Procedure:
-
Cell Culture and Treatment:
-
Culture HUVECs in endothelial cell growth medium until they reach approximately 80% confluency.
-
Pre-treat the cells with various concentrations of SB-435495 for a specified period (e.g., 1 hour).
-
Induce endothelial dysfunction by adding oxLDL (e.g., 50-100 µg/mL) to the culture medium and incubate for 24-72 hours. Include appropriate controls (untreated cells, cells treated with SB-435495 alone, and cells treated with oxLDL alone).
-
-
Endpoint Analysis:
-
Cell Viability: Assess cell viability using a CCK-8 or similar assay according to the manufacturer's instructions.
-
Apoptosis: Evaluate apoptosis using TUNEL staining or flow cytometry with Annexin V/PI staining.
-
Gene and Protein Expression: Analyze the expression of key markers of endothelial dysfunction and inflammation, such as eNOS, ET-1, VCAM-1, and ICAM-1, using qRT-PCR and Western blotting.
-
In Vivo Atherosclerosis Model (Swine)
This protocol is a generalized representation of studies using a swine model of atherosclerosis.[13][14][15]
Principle: Swine are a relevant large animal model for studying atherosclerosis due to their physiological and anatomical similarities to humans. A high-fat, high-cholesterol diet, often supplemented with sodium cholate, is used to induce hypercholesterolemia and the development of atherosclerotic lesions.
Materials:
-
Yucatan or other susceptible swine breed.
-
Atherogenic diet (high-fat, high-cholesterol).
-
SB-435495 (Darapladib).
-
Equipment for blood collection, tissue harvesting, and analysis (e.g., histology, immunohistochemistry).
Procedure:
-
Animal Model and Diet:
-
House animals in accordance with institutional guidelines.
-
Feed the swine a high-fat, high-cholesterol diet for an extended period (e.g., several months) to induce atherosclerosis.
-
Monitor plasma lipid levels regularly.
-
-
Drug Administration:
-
Divide the animals into a control group (receiving placebo) and a treatment group (receiving SB-435495).
-
Administer SB-435495 orally at a predetermined dose and frequency.
-
-
Endpoint Analysis:
-
At the end of the study period, euthanize the animals and harvest the coronary arteries and aorta.
-
Histological Analysis: Perform histological staining (e.g., H&E, Oil Red O) on arterial sections to assess plaque area, composition, and necrotic core size.
-
Immunohistochemistry: Use antibodies against markers of inflammation (e.g., macrophages, T-cells) to evaluate the inflammatory cell content of the plaques.
-
Biomarker Analysis: Measure plasma levels of Lp-PLA2 activity and inflammatory markers (e.g., hs-CRP, IL-6).
-
Conclusion
SB-435495 is a potent and highly selective inhibitor of Lp-PLA2, an enzyme implicated in the progression of atherosclerosis. Preclinical studies demonstrated its efficacy in reducing inflammatory markers and mitigating the development of atherosclerotic plaques in various models. However, large-scale clinical trials (STABILITY and SOLID-TIMI 52) in patients with chronic coronary heart disease and acute coronary syndrome, respectively, failed to demonstrate a significant reduction in major adverse cardiovascular events.[8][9] These outcomes highlight the complexity of targeting inflammation in cardiovascular disease and the challenges in translating promising preclinical findings into clinical benefit. Despite the clinical trial results, the study of SB-435495 and the Lp-PLA2 pathway has significantly advanced our understanding of the role of inflammation in atherosclerosis and continues to inform the development of novel therapeutic strategies.
References
- 1. Platelet-rich Plasma Protects HUVECs against oX-LDL-induced Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the present and future role of Lp-PLA2 in atherosclerosis-related cardiovascular risk prediction and management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. OxLDL/β2GPI/anti-β2GPI Ab complex induces inflammatory activation via the TLR4/NF-κB pathway in HUVECs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of lipoprotein-associated phospholipase A2 in a murine model of experimental autoimmune uveoretinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The discovery of SB-435495. A potent, orally active inhibitor of lipoprotein-associated phospholipase A(2) for evaluation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. gsk.com [gsk.com]
- 9. SOLID-TIMI 52: The Stabilization of Plaques Using Darapladib-Thrombolysis in MI 52 - American College of Cardiology [acc.org]
- 10. Inhibition of Lipoprotein-Associated Phospholipase A2 Ameliorates Inflammation and Decreases Atherosclerotic Plaque Formation in ApoE-Deficient Mice | PLOS One [journals.plos.org]
- 11. benchchem.com [benchchem.com]
- 12. Oxidized Low Density Lipoprotein-Induced Atherogenic Response of Human Umbilical Vascular Endothelial Cells (HUVECs) was Protected by Atorvastatin by Regulating miR-26a-5p/Phosphatase and Tensin Homolog (PTEN) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A noninjury, diet-induced swine model of atherosclerosis for cardiovascular-interventional research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Complex porcine model of atherosclerosis: Induction of early coronary lesions after long-term hyperlipidemia without sustained hyperglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. eurointervention.pcronline.com [eurointervention.pcronline.com]
The Cellular Function of SB-435495: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the function of SB-435495 in cellular systems. SB-435495 is a potent, selective, reversible, non-covalent, and orally active inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in the pathogenesis of atherosclerosis and other inflammatory conditions.[1] This document details the mechanism of action of SB-435495, presents its quantitative effects on cellular functions, provides detailed experimental protocols for its study, and visualizes key pathways and workflows.
Core Mechanism of Action: Inhibition of Lp-PLA2
Lipoprotein-associated phospholipase A2 (Lp-PLA2) is an enzyme primarily associated with low-density lipoprotein (LDL) particles in the bloodstream. Its primary function in a pathological context is the hydrolysis of oxidized phospholipids (B1166683) within these LDL particles, a key step in the progression of atherosclerosis. This enzymatic action generates two pro-inflammatory and pro-atherogenic products: lysophosphatidylcholine (B164491) (lyso-PC) and oxidized free fatty acids. These molecules contribute to endothelial dysfunction, inflammation, and the formation of atherosclerotic plaques.
SB-435495 exerts its cellular effects by directly and potently inhibiting the enzymatic activity of Lp-PLA2. With a half-maximal inhibitory concentration (IC50) in the sub-nanomolar range, it is a highly effective antagonist of this enzyme.[1] By blocking the generation of lyso-PC and oxidized free fatty acids, SB-435495 mitigates the downstream inflammatory consequences of LDL oxidation.
Quantitative Data Summary
The inhibitory potency of SB-435495 and its effects on endothelial cell function have been quantified in various studies. The following tables summarize this key data.
| Parameter | Value | System | Reference |
| IC50 for Lp-PLA2 | 0.06 nM | Recombinant Lp-PLA2 | [1] |
| Inhibition of plasma Lp-PLA2 | Significant at 10 mg/kg (p.o.) | WHHL rabbit | |
| Suppression of blood-retinal barrier breakdown | Effective at 10 mg/kg (i.p., daily for 28 days) | Streptozotocin-diabetic Brown Norway rats | |
| Inhibition of CYP450 3A4 | IC50 of 10 µM | In vitro | [1] |
| Black membrane permeability | 0.017 cm/h | In vitro | [1] |
Table 1: In Vitro and In Vivo Inhibitory Activity of SB-435495
| Cellular Effect | Concentration of SB-435495 | Result | Cell Type | Reference |
| Lp-PLA2 Protein Expression | 5 µM (24 h) | Significantly inhibited | oxLDL-exposed HUVECs | [1] |
| AMPKα Phosphorylation (T172) | 5 µM (24 h) | Increased | oxLDL-exposed HUVECs | [1] |
| Cell Viability | 5 µM (24-72 h) | Significantly increased | oxLDL-exposed HUVECs | [1] |
| Nitric Oxide (NO) Expression | 5 µM (24-72 h) | Significantly increased | oxLDL-exposed HUVECs | [1] |
| Endothelin-1 (ET-1) Expression | 5 µM (24-72 h) | Significantly decreased | oxLDL-exposed HUVECs | [1] |
Table 2: Effects of SB-435495 on Endothelial Cell Function
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function of SB-435495.
In Vitro Lp-PLA2 Activity Assay
This protocol outlines a method to determine the IC50 of SB-435495 for Lp-PLA2 activity.
Materials:
-
Recombinant human Lp-PLA2
-
SB-435495
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM CaCl2, pH 7.4)
-
Lp-PLA2 substrate (e.g., a fluorescently labeled phospholipid)
-
96-well microplate (black, flat-bottom)
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Prepare a stock solution of SB-435495 in DMSO.
-
Perform serial dilutions of the SB-435495 stock solution in assay buffer to create a range of concentrations.
-
In the wells of the 96-well microplate, add the diluted SB-435495 solutions. Include wells with assay buffer and DMSO as vehicle controls.
-
Add recombinant human Lp-PLA2 to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the Lp-PLA2 substrate to each well.
-
Immediately place the microplate in the microplate reader and measure the fluorescence intensity at regular intervals for 30-60 minutes at 37°C.
-
Calculate the rate of reaction for each concentration of SB-435495.
-
Plot the reaction rate as a function of the logarithm of the SB-435495 concentration and fit the data to a dose-response curve to determine the IC50 value.
Western Blot Analysis of AMPKα Phosphorylation
This protocol describes the detection of phosphorylated AMPKα in human umbilical vein endothelial cells (HUVECs) treated with oxidized LDL (oxLDL) and SB-435495.
Materials:
-
HUVECs
-
Endothelial cell growth medium
-
Oxidized LDL (oxLDL)
-
SB-435495
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total AMPKα
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Culture HUVECs to 80-90% confluency in 6-well plates.
-
Treat the cells with oxLDL in the presence or absence of various concentrations of SB-435495 for the desired time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatants.
-
Determine the protein concentration of each lysate using the BCA protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-AMPKα overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with the primary antibody against total AMPKα as a loading control.
-
Quantify the band intensities and normalize the phosphorylated AMPKα signal to the total AMPKα signal.
Visualizations
The following diagrams illustrate the signaling pathway, a typical experimental workflow, and the logical relationships of SB-435495's action.
References
An In-depth Technical Guide to SB-431542: A Potent Inhibitor of TGF-β Signaling
A Clarification on SB-435495 and SB-431542: Initial research indicates a potential confusion in the query. While the request specifies SB-435495, the vast majority of scientific literature identifies SB-431542 as the potent and selective inhibitor of the Transforming Growth Factor-beta (TGF-β) signaling pathway. In contrast, SB-435495 is consistently characterized as a potent inhibitor of Lipoprotein-associated phospholipase A2 (Lp-PLA2).[1][2][3][4][5] This guide will therefore focus on SB-431542, assuming it to be the intended subject of interest for researchers in TGF-β signaling.
Executive Summary
SB-431542 is a small molecule inhibitor that has become an invaluable tool for researchers studying the multifaceted roles of the TGF-β signaling pathway. It exhibits high potency and selectivity for the TGF-β type I receptor kinases, primarily the Activin Receptor-Like Kinase 5 (ALK5), as well as ALK4 and ALK7.[6][7][8][9][10][11] By competitively binding to the ATP-binding site of these receptors, SB-431542 effectively blocks the initiation of the canonical Smad-dependent signaling cascade. This guide provides a comprehensive overview of SB-431542, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its use, and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action
The TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI), most commonly ALK5.[12][13] This phosphorylation event activates the kinase domain of ALK5, which in turn phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3.[13][14] Phosphorylated Smad2 and Smad3 then form a complex with the common mediator Smad4. This heterotrimeric complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of a multitude of target genes involved in cellular processes such as proliferation, differentiation, apoptosis, and epithelial-mesenchymal transition (EMT).[12][13]
SB-431542 acts as an ATP-competitive inhibitor of the ALK5 kinase.[10] By occupying the ATP-binding pocket of ALK5, as well as the closely related ALK4 and ALK7, it prevents the phosphorylation of Smad2 and Smad3, thereby halting the downstream signaling cascade.[10][15][16] Its selectivity for the TGF-β/Activin/Nodal branch of the TGF-β superfamily is a key feature, as it does not significantly inhibit the Bone Morphogenetic Protein (BMP) signaling pathway, which utilizes different type I receptors (ALK1, ALK2, ALK3, and ALK6) and signals through Smad1/5/8.[15][16][17]
Data Presentation
Inhibitory Potency of SB-431542
| Target Kinase | IC₅₀ (in vitro kinase assay) | Reference(s) |
| ALK5 (TβRI) | 94 nM | [6][7][8][10][15] |
| ALK4 | 140 nM | [10][11] |
| ALK7 | ~2 µM | [18] |
| ALK5 (cellular assay - Smad3 phosphorylation) | 94 nM | [19] |
| TGF-β1-induced collagen Iα1 mRNA | 60 nM | |
| TGF-β1-induced PAI-1 mRNA | 50 nM | |
| TGF-β1-induced fibronectin mRNA | 62 nM | |
| TGF-β1-induced fibronectin protein | 22 nM |
Selectivity of SB-431542
SB-431542 demonstrates high selectivity for ALK4, ALK5, and ALK7 over other kinases. It has been shown to have minimal inhibitory activity against a panel of other kinases, including those in the ERK, JNK, and p38 MAP kinase pathways.[15][16] This selectivity is crucial for attributing observed biological effects specifically to the inhibition of the TGF-β/Activin/Nodal pathway. The crystal structure of the TβRI kinase domain in complex with SB-431542 has revealed that Serine 280 is a key determinant of its selectivity.[20]
Experimental Protocols
Western Blotting for Phospho-Smad2/3 Inhibition
This protocol is designed to assess the inhibitory effect of SB-431542 on TGF-β-induced phosphorylation of Smad2 and Smad3 in cultured cells.
Materials:
-
Cell culture medium and supplements
-
Recombinant human TGF-β1
-
SB-431542
-
DMSO (vehicle control)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-Smad2 (Ser465/467)/Smad3 (Ser423/425)[14]
-
Rabbit anti-total Smad2/3
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in 100-200 µL of supplemented RIPA buffer on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate the lysate briefly to shear DNA and reduce viscosity.[21]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Smad2/3 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the bands using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total Smad2/3 and a loading control like β-actin.
-
Luciferase Reporter Assay for TGF-β Signaling
This assay quantifies the transcriptional activity of the Smad complex in response to TGF-β and its inhibition by SB-431542.
Materials:
-
HEK293T or other suitable cell line
-
(CAGA)₁₂-luciferase reporter plasmid (contains Smad-binding elements)[6][18]
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Transfection:
-
Seed cells in a 96-well plate one day before transfection.
-
Co-transfect the cells with the (CAGA)₁₂-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
-
Treatment:
-
Approximately 24 hours post-transfection, replace the medium with low-serum medium.
-
Pre-treat the cells with various concentrations of SB-431542 or DMSO for 1-2 hours.
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 18-24 hours.[6]
-
-
Luciferase Assay:
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer, following the manufacturer's instructions.[9]
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction of luciferase activity relative to the unstimulated control.
-
In Vitro Cell Migration (Wound Healing) Assay
This assay assesses the effect of SB-431542 on TGF-β-induced cell migration.
Materials:
-
Cell line of interest (e.g., A549)[6]
-
Culture inserts or a sterile pipette tip for creating a "wound"
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed cells in a 6-well plate and grow to a confluent monolayer.
-
-
Wound Creation:
-
Create a cell-free gap ("wound") in the monolayer using a sterile pipette tip or by removing a culture insert.
-
Wash the cells with PBS to remove dislodged cells.
-
-
Treatment:
-
Add low-serum medium containing TGF-β1 (e.g., 5 ng/mL) with or without different concentrations of SB-431542.
-
-
Imaging and Analysis:
-
Capture images of the wound at time 0 and at regular intervals (e.g., 12, 24, 48 hours).
-
Measure the area of the wound at each time point and calculate the percentage of wound closure.
-
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of SB-431542 in a cancer model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)[22]
-
Tumor cells (e.g., 4T1 murine mammary carcinoma cells)[23]
-
Matrigel (optional)
-
SB-431542
-
Vehicle (e.g., 20% DMSO in corn oil)[6]
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Harvest tumor cells and resuspend them in PBS or a mixture of PBS and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of the mice.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Tumor Measurement and Monitoring:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.
-
Monitor the body weight and overall health of the mice.
-
-
Study Endpoint and Analysis:
-
At the end of the study (e.g., after 4 weeks or when tumors reach a predetermined size), euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blotting).
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Fast Quantitation of TGF-β Signaling Using Adenoviral Reporter | Springer Nature Experiments [experiments.springernature.com]
- 5. A Specific Inhibitor of TGF-β Receptor Kinase, SB-431542, as a Potent Antitumor Agent for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Smad7 Protein Interacts with Receptor-regulated Smads (R-Smads) to Inhibit Transforming Growth Factor-β (TGF-β)/Smad Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. ar.iiarjournals.org [ar.iiarjournals.org]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. Phospho-SMAD2 (Ser465/467)/SMAD3 (Ser423/425) (D27F4) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 14. Spheroid Assay to Measure TGF-β-induced Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Getting Started | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. journal.eu-jr.eu [journal.eu-jr.eu]
- 18. aacrjournals.org [aacrjournals.org]
- 19. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]
- 20. dovepress.com [dovepress.com]
- 21. In Vivo Pharmacology Models for Cancer Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Developmental Saga of SB-435495: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and development of SB-435495, a potent and selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2). Developed by GlaxoSmithKline, SB-435495 emerged from a series of 1-(biphenylmethylacetamido)-pyrimidones and was identified as a promising candidate for therapeutic intervention in diseases characterized by vascular inflammation. This document details the compound's mechanism of action, key in vitro and in vivo experimental findings, and its place in the broader context of Lp-PLA2 inhibitor development. Quantitative data are presented in structured tables, and detailed experimental protocols are provided for key assays. Signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of the scientific journey of SB-435495.
Introduction: The Emergence of an Lp-PLA2 Inhibitor
SB-435495 was identified by scientists at GlaxoSmithKline as a potent, orally active inhibitor of lipoprotein-associated phospholipase A(2) (Lp-PLA2), an enzyme implicated in the pathogenesis of atherosclerosis and other inflammatory conditions.[1] The development of SB-435495 was part of a broader effort to find small molecule inhibitors of Lp-PLA2 to mitigate vascular inflammation. This compound belongs to a chemical class of 1-(biphenylmethylacetamido)-pyrimidones and was selected for further development, including progression towards human trials, based on its impressive sub-nanomolar potency and favorable developability properties.[1]
Mechanism of Action: Targeting the Lp-PLA2 Pathway
SB-435495 exerts its therapeutic effect by selectively inhibiting the enzymatic activity of Lp-PLA2. This enzyme is primarily associated with low-density lipoprotein (LDL) particles in circulation and is found in atherosclerotic plaques.[2][3] Lp-PLA2 hydrolyzes oxidized phospholipids (B1166683) on LDL particles, producing two key pro-inflammatory mediators: lysophosphatidylcholine (B164491) (lyso-PC) and oxidized non-esterified fatty acids (oxNEFA).[3] These products contribute to endothelial dysfunction, monocyte chemotaxis, and the overall inflammatory cascade within the vessel wall, promoting the development and progression of atherosclerotic lesions.[2][3]
By inhibiting Lp-PLA2, SB-435495 effectively blocks the production of these pro-inflammatory molecules, thereby offering a potential therapeutic strategy to attenuate vascular inflammation.
In the context of diabetic retinopathy, the inhibition of Lp-PLA2 by SB-435495 has been shown to suppress the breakdown of the blood-retinal barrier. Mechanistic studies suggest that the product of Lp-PLA2 activity, lyso-PC, induces vasopermeability through signaling via the VEGF receptor 2 (VEGFR2).[4]
Discovery and Structure-Activity Relationship (SAR)
SB-435495 belongs to a series of 1-(biphenylmethylacetamido)-pyrimidones. The discovery of this potent inhibitor involved the introduction of a functionalized amido substituent into the pyrimidone core.[1] While the full detailed SAR is proprietary to GlaxoSmithKline, the selection of SB-435495, a diethylaminoethyl derivative, for progression to human trials suggests that this particular substitution provided a superior balance of potency, selectivity, and pharmacokinetic properties compared to other analogs in the series.[1] The development of the related compound, darapladib (B1669826) (SB-480848), from SB-435495 involved modification of the pyrimidone 5-substituent, leading to an enhanced in vitro and in vivo profile.[5] This indicates that the pyrimidone core and its substituents are critical for the inhibitory activity against Lp-PLA2.
Synthesis
While the precise, step-by-step synthesis of SB-435495 is not publicly available, the synthesis of the closely related and successor compound, darapladib (SB-480848), has been described and likely follows a similar synthetic strategy. The synthesis of darapladib involves the formation of the pyrimidone core, followed by the attachment of the biphenylmethylacetamido side chain. A key step in the synthesis of darapladib involves the amide bond formation between the pyrimidone core and the biphenylmethylacetic acid derivative.[6]
Quantitative Data
The following tables summarize the available quantitative data for SB-435495.
Table 1: In Vitro Activity of SB-435495
| Parameter | Target | Value | Reference |
| IC50 | Lp-PLA2 | 0.06 nM | [7][8] |
| IC50 | CYP450 3A4 | 10 µM | [7][8] |
Table 2: In Vivo Efficacy of SB-435495
| Animal Model | Disease | Dose | Effect | Reference |
| Streptozotocin-diabetic Brown Norway rats | Diabetic Retinopathy | 10 mg/kg (i.p.) | Suppressed blood-retinal barrier breakdown | [2][4] |
| Watanabe Heritable Hyperlipidemic (WHHL) rabbit | Atherosclerosis | 10 mg/kg (p.o.) | Inhibited plasma Lp-PLA2 | [7] |
Note: Detailed pharmacokinetic parameters for SB-435495 in rats (Cmax, Tmax, AUC, half-life) are not publicly available.
Experimental Protocols
In Vitro Lp-PLA2 Inhibition Assay (General Protocol)
This protocol is a representative method for determining the in vitro inhibitory activity of compounds like SB-435495 against Lp-PLA2.
Materials:
-
Recombinant human Lp-PLA2
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
SB-435495
-
Chromogenic substrate (e.g., 2-thio-PAF)
-
DTNB (Ellman's reagent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of SB-435495 in assay buffer.
-
To each well of a 96-well plate, add the assay buffer, DTNB solution, and the serially diluted SB-435495 or vehicle control.
-
Add a fixed concentration of recombinant human Lp-PLA2 to each well.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the 2-thio-PAF substrate to each well.
-
Immediately monitor the change in absorbance at 412 nm over time using a microplate reader. The rate of increase in absorbance is proportional to the Lp-PLA2 activity.
-
Calculate the percentage of inhibition for each concentration of SB-435495 relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vivo Streptozotocin-Induced Diabetic Retinopathy Model in Rats
This protocol describes a key in vivo experiment used to evaluate the efficacy of SB-435495.[2][3][4][9]
Animals:
-
Male Brown Norway rats
Induction of Diabetes:
-
Administer a single intraperitoneal (i.p.) injection of streptozotocin (B1681764) (STZ), typically at a dose of 60-65 mg/kg, dissolved in citrate (B86180) buffer.
-
Confirm diabetes by measuring blood glucose levels 48-72 hours post-injection. Rats with blood glucose levels >16.7 mmol/L (300 mg/dL) are considered diabetic.[9]
Drug Administration:
-
After a period of established diabetes (e.g., 4 weeks), begin daily i.p. injections of SB-435495 (10 mg/kg) or vehicle control.[3]
-
Continue treatment for a specified duration (e.g., 4 weeks).[3]
Assessment of Blood-Retinal Barrier (BRB) Breakdown:
-
Evans Blue Assay:
-
Inject Evans blue dye intravenously.
-
After a set circulation time, perfuse the animals to remove intravascular dye.
-
Dissect the retinas and extract the extravasated Evans blue dye using formamide.
-
Quantify the amount of dye spectrophotometrically.
-
-
Albumin Immunohistochemistry:
-
Perfuse the animals and fix the eyes.
-
Embed the eyes and prepare retinal cross-sections.
-
Perform immunohistochemistry using an antibody against rat albumin to visualize extravasated albumin in the retinal tissue.
-
Clinical Development and Future Perspectives
While SB-435495 was selected for progression to human trials, public information regarding its clinical development is scarce.[1] However, the development of its successor, darapladib (SB-480848), provides valuable insight into the clinical trajectory of this class of Lp-PLA2 inhibitors. Darapladib advanced to Phase III clinical trials (STABILITY and SOLID-TIMI 52) for the treatment of atherosclerosis.[6] Unfortunately, both trials failed to meet their primary endpoints of reducing major adverse cardiovascular events.[6]
The reasons for the failure of darapladib in these large-scale trials are likely multifactorial and have been a subject of scientific discussion. Despite the disappointing clinical outcomes for atherosclerosis, the potent anti-inflammatory effects of Lp-PLA2 inhibition may still hold therapeutic potential in other indications. The preclinical data for SB-435495 in diabetic retinopathy, for instance, suggest that targeting Lp-PLA2 could be a viable strategy for diseases with a strong vascular inflammatory component.[2][4]
Conclusion
SB-435495 represents a significant milestone in the development of potent and selective Lp-PLA2 inhibitors. Its discovery and preclinical evaluation have provided a wealth of information on the role of Lp-PLA2 in vascular inflammation and have paved the way for clinical investigations of this therapeutic target. Although the clinical development of its successor, darapladib, did not lead to a new treatment for atherosclerosis, the scientific knowledge gained from the development of SB-435495 and related compounds continues to inform research in cardiovascular and inflammatory diseases. Further exploration of the therapeutic potential of Lp-PLA2 inhibition in other disease contexts, such as diabetic retinopathy, may yet yield new and effective treatments.
References
- 1. clinicaltrialsregister.eu [clinicaltrialsregister.eu]
- 2. The effect of darapladib on plasma lipoprotein-associated phospholipase A2 activity and cardiovascular biomarkers in patients with stable coronary heart disease or coronary heart disease risk equivalent: the results of a multicenter, randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. trial.medpath.com [trial.medpath.com]
- 4. Streptozotocin-Induced Diabetic Retinopathy - Experimentica [experimentica.com]
- 5. researchgate.net [researchgate.net]
- 6. gsk.com [gsk.com]
- 7. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 8. Bioorganic & Medicinal Chemistry Letters (Elsevier BV) | 29825 Publications | 428030 Citations | Top authors | Related journals [scispace.com]
- 9. Streptozotocin induced diabetic retinopathy in rat and the expression of vascular endothelial growth factor and its receptor - PMC [pmc.ncbi.nlm.nih.gov]
SB-435495 Ditartrate: A Technical Guide to Target Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-435495 is a potent, selective, and orally active inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in the progression of atherosclerosis and other inflammatory conditions.[1][2] This technical guide provides a comprehensive overview of the target specificity and selectivity of SB-435495 ditartrate, compiling available quantitative data, detailing experimental methodologies, and illustrating key signaling pathways to provide a clear perspective on its molecular interactions.
Core Target: Lipoprotein-Associated Phospholipase A2 (Lp-PLA2)
SB-435495 demonstrates high-affinity, reversible, and non-covalent inhibition of Lp-PLA2. The primary mechanism of action involves the blockade of the enzyme's catalytic activity, preventing the hydrolysis of oxidized phospholipids (B1166683) into pro-inflammatory mediators.
Quantitative Data: Potency and Selectivity
The inhibitory activity of SB-435495 has been quantified against its primary target, Lp-PLA2, and at least one off-target enzyme, providing insight into its selectivity profile.
| Target Enzyme | IC50 (nM) | Compound | Notes | Reference |
| Lipoprotein-associated phospholipase A2 (Lp-PLA2) | 0.06 | SB-435495 | Potent and selective inhibitor. | [2][3] |
| Cytochrome P450 3A4 (CYP450 3A4) | 10,000 | SB-435495 | Indicates a high degree of selectivity for Lp-PLA2 over this common off-target. | [2][3] |
Experimental Protocols
Lp-PLA2 Inhibition Assay (Colorimetric Method)
This protocol outlines a typical enzymatic assay to determine the inhibitory activity of compounds against Lp-PLA2.
Materials:
-
Recombinant human Lp-PLA2
-
This compound
-
2-thio Platelet-Activating Factor (2-thio-PAF) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Assay Buffer: 0.1 M Tris-HCl, pH 7.2, containing 1 mM EGTA
-
Microplate reader capable of measuring absorbance at 405-414 nm
Procedure:
-
Compound Preparation: Prepare a stock solution of SB-435495 in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of test concentrations.
-
Reaction Mixture Preparation: In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
DTNB solution
-
SB-435495 solution at various concentrations (or vehicle control)
-
Recombinant human Lp-PLA2 enzyme
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, 2-thio-PAF, to each well.
-
Kinetic Measurement: Immediately begin monitoring the change in absorbance at 405-414 nm over time using a microplate reader. The rate of increase in absorbance is proportional to the Lp-PLA2 activity.
-
Data Analysis: Calculate the rate of reaction for each concentration of SB-435495. Determine the percent inhibition relative to the vehicle control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated by fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
Lp-PLA2 Signaling Pathway and Inhibition by SB-435495
Caption: Lp-PLA2 hydrolyzes oxidized phospholipids on LDL, producing pro-inflammatory mediators.
Experimental Workflow for Kinase Inhibitor Selectivity Profiling
Caption: Workflow for assessing the selectivity of an enzyme inhibitor.
Discussion
The available data robustly support the classification of SB-435495 as a highly potent and selective inhibitor of Lp-PLA2. Its sub-nanomolar IC50 value for Lp-PLA2, coupled with a significantly weaker inhibition of CYP450 3A4 (approximately 166,000-fold selectivity), underscores its specificity. This high degree of selectivity is a critical attribute for a therapeutic candidate, as it minimizes the potential for off-target effects and associated toxicities.
Conclusion
This compound is a valuable research tool characterized by its potent and highly selective inhibition of Lp-PLA2. The provided data and experimental protocols serve as a foundational resource for scientists and researchers engaged in the study of Lp-PLA2-mediated signaling and the development of novel therapeutics targeting this enzyme. The high selectivity of SB-435495 makes it an ideal probe for elucidating the specific contributions of Lp-PLA2 in various physiological and pathological processes.
References
SB-435495: A Comprehensive Technical Guide to its In Vitro and In Vivo Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-435495 is a potent, selective, reversible, and orally active non-covalent inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in inflammation and the pathogenesis of cardiovascular diseases and diabetic retinopathy. This technical guide provides a detailed overview of the in vitro and in vivo effects of SB-435495, presenting key quantitative data, experimental methodologies, and visual representations of its mechanism of action.
Mechanism of Action
Lp-PLA2 is an enzyme primarily associated with low-density lipoprotein (LDL) particles. It hydrolyzes oxidized phospholipids (B1166683) within LDL, generating two key pro-inflammatory mediators: lysophosphatidylcholine (B164491) (LPC) and oxidized non-esterified fatty acids (oxNEFAs). These products contribute to endothelial dysfunction, inflammation, and the progression of atherosclerotic plaques.
SB-435495 exerts its therapeutic effects by directly inhibiting the enzymatic activity of Lp-PLA2, thereby reducing the production of LPC and oxNEFAs. This leads to a dampening of the inflammatory cascade and protection against vascular damage.
Quantitative Data
The inhibitory potency and other relevant quantitative parameters of SB-435495 are summarized below.
| Parameter | Value | Species | Assay Type | Reference |
| IC50 | 0.06 nM | Recombinant | Enzymatic Assay | [1][2][3] |
| CYP450 3A4 Inhibition (IC50) | 10 µM | Human | In Vitro Assay | [2][3] |
| Black Membrane Permeability | 0.017 cm/h | N/A | In Vitro Assay | [2][3] |
In Vitro Effects
Enzymatic Inhibition
SB-435495 demonstrates sub-nanomolar potency in inhibiting recombinant Lp-PLA2.[4] In vitro studies have also shown that SB-435495 can effectively reduce PAF-AH (platelet-activating factor acetylhydrolase, another name for Lp-PLA2) activity in serum samples.
Cellular Effects
In human umbilical vein endothelial cells (HUVECs) exposed to oxidized LDL (oxLDL), SB-435495 has been shown to:
-
Significantly inhibit the expression of the Lp-PLA2 protein.[2][3]
-
Increase the expression and phosphorylation of AMP-activated protein kinase α (AMPKα), a key regulator of cellular energy homeostasis.[2][3]
-
Increase cell viability and the production of nitric oxide (NO), a vasodilator.[2][3]
-
Decrease the expression of endothelin-1 (B181129) (ET-1), a potent vasoconstrictor.[2][3]
In Vivo Effects
Diabetic Retinopathy
In a streptozotocin-induced diabetic rat model, systemic administration of SB-435495 (10 mg/kg, i.p., daily for 28 days) effectively suppressed the breakdown of the blood-retinal barrier (BRB).[5] This protective effect was comparable to that of intravitreal VEGF neutralization.
Experimental Autoimmune Uveoretinitis (EAU)
In a murine model of EAU, treatment with SB-435495 did not lead to a reduction in the number of infiltrating inflammatory cells (CD45+) in the retina or a decrease in disease severity, despite the ablation of Lp-PLA2 enzyme activity.
Pharmacokinetics
Oral administration of SB-435495 (10 mg/kg) has been shown to inhibit plasma Lp-PLA2 activity in Watanabe heritable hyperlipidemic (WHHL) rabbits.[2][3]
Experimental Protocols
In Vitro Lp-PLA2 Activity Assay (Representative Protocol)
This protocol is a representative example based on commercially available Lp-PLA2 activity assay kits.
1. Principle: The assay measures the enzymatic activity of Lp-PLA2 through the hydrolysis of a synthetic substrate, which results in a colorimetric or fluorometric signal.
2. Materials:
-
Recombinant Lp-PLA2 enzyme or biological sample (e.g., serum, plasma)
-
SB-435495 (or other inhibitors) at various concentrations
-
Lp-PLA2 substrate (e.g., 1-myristoyl-2-(4-nitrophenylsuccinyl)-sn-glycero-3-phosphocholine)
-
Assay buffer
-
96-well microplate
-
Microplate reader
3. Procedure:
-
Prepare a dilution series of SB-435495 in the assay buffer.
-
Add a fixed amount of Lp-PLA2 enzyme or biological sample to each well of the microplate.
-
Add the different concentrations of SB-435495 to the respective wells. Include a vehicle control (e.g., DMSO) and a no-enzyme control.
-
Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the Lp-PLA2 substrate to all wells.
-
Incubate the plate at the specified temperature for a set time (e.g., 30-60 minutes).
-
Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of SB-435495 relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Diabetic Retinopathy Model (Rat)
1. Animal Model:
-
Brown Norway rats are commonly used.
-
Diabetes is induced by a single intraperitoneal (i.p.) injection of streptozotocin (B1681764) (STZ; e.g., 65 mg/kg) dissolved in citrate (B86180) buffer.
-
Control animals receive an injection of the citrate buffer vehicle.
-
Blood glucose levels are monitored to confirm the induction of diabetes.
2. Drug Administration:
-
SB-435495 is dissolved in an appropriate vehicle.
-
The drug is administered daily via intraperitoneal injection at a dose of 10 mg/kg.[5]
-
Treatment can be initiated either prophylactically (at the onset of diabetes) or therapeutically (after a period of established diabetes).
3. Assessment of Blood-Retinal Barrier (BRB) Breakdown:
-
Evans Blue Assay: Evans blue dye, which binds to albumin, is injected intravenously. After a circulation period, the eyes are enucleated, and the retina is dissected. The amount of extravasated dye in the retina is quantified spectrophotometrically, providing a measure of vascular permeability.
-
Fluorescein (B123965) Angiography: Sodium fluorescein is injected intravenously, and the retinal vasculature is imaged using a scanning laser ophthalmoscope to visualize leakage.
-
Immunohistochemistry: Retinal cross-sections are stained for albumin to visualize its extravasation into the retinal tissue.
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways influenced by SB-435495.
Caption: Mechanism of SB-435495 action on the Lp-PLA2 signaling pathway.
Caption: General workflow for in vitro determination of SB-435495 IC50.
Caption: Workflow for in vivo evaluation of SB-435495 in diabetic retinopathy.
Conclusion
SB-435495 is a highly potent inhibitor of Lp-PLA2 with demonstrated efficacy in vitro and in preclinical models of diseases characterized by vascular inflammation and leakage, such as diabetic retinopathy. Its well-defined mechanism of action and oral bioavailability make it a valuable tool for research into the role of Lp-PLA2 in various pathologies and a potential candidate for therapeutic development. This guide provides a foundational understanding of its properties and applications for professionals in the field of drug discovery and development.
References
The Role of SB-435495 Ditartrate in Early Stem Cell Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the foundational applications of SB-435495 ditartrate, a potent small molecule inhibitor, in the context of initial stem cell research. We delve into its mechanism of action, provide detailed experimental protocols for its use in maintaining pluripotency and directing differentiation, and present key quantitative data from seminal studies. This document serves as a comprehensive resource for professionals engaged in stem cell biology and regenerative medicine.
Core Concepts: Mechanism of Action of SB-435495
SB-435495, often referred to in literature as SB-431542, is a selective and potent inhibitor of the transforming growth factor-beta (TGF-β) superfamily type I activin receptor-like kinase (ALK) receptors.[1][2] Specifically, it targets ALK4, ALK5, and ALK7.[1][2] The TGF-β signaling pathway plays a crucial role in regulating a wide array of cellular processes, including proliferation, differentiation, and apoptosis.[1] In the context of human pluripotent stem cells (hPSCs), the TGF-β/Activin/Nodal signaling axis is essential for maintaining the pluripotent state.[3][4]
By inhibiting ALK4, ALK5, and ALK7, SB-435495 blocks the phosphorylation of downstream SMAD2 and SMAD3 proteins.[5] This inhibition prevents the formation of the SMAD2/3/4 complex and its subsequent translocation to the nucleus, thereby blocking the transcription of TGF-β target genes.[6] This targeted inhibition allows researchers to manipulate cell fate decisions, either by maintaining pluripotency under specific conditions or by directing differentiation towards desired lineages.
Signaling Pathway Diagram
References
- 1. SB431542 | Cell Signaling Technology [cellsignal.com]
- 2. mdpi.com [mdpi.com]
- 3. TGFβ signalling is required to maintain pluripotency of human naïve pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. TGF-β Inhibitor SB431542 Promotes the Differentiation of Induced Pluripotent Stem Cells and Embryonic Stem Cells into Mesenchymal-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Role of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) in Diabetic Retinopathy Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the role of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) in the pathogenesis of diabetic retinopathy (DR), with a focus on preclinical models. It is designed to offer researchers, scientists, and professionals in drug development a comprehensive resource, detailing the molecular mechanisms, experimental protocols, and quantitative data supporting Lp-PLA2 as a therapeutic target for this debilitating microvascular complication of diabetes.
Executive Summary
Diabetic retinopathy is a leading cause of vision loss globally, characterized by progressive damage to the retinal microvasculature. A key event in its early stages is the breakdown of the blood-retinal barrier (BRB), leading to increased vascular permeability and macular edema. Emerging evidence has identified Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) as a critical mediator in this process. This enzyme, primarily associated with low-density lipoproteins (LDL), hydrolyzes oxidized phospholipids (B1166683) to generate pro-inflammatory products, notably lysophosphatidylcholine (B164491) (LPC). This guide elucidates the signaling cascade initiated by Lp-PLA2-derived LPC, which converges on the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) pathway to disrupt endothelial cell junctions and increase retinal vasopermeability. We present detailed experimental methodologies for inducing and assessing diabetic retinopathy in animal models, alongside a comprehensive summary of quantitative data from key studies investigating the efficacy of Lp-PLA2 inhibition. This guide aims to equip researchers with the foundational knowledge and practical protocols to further investigate Lp-PLA2 as a promising therapeutic target for diabetic retinopathy.
The Lp-PLA2 Signaling Pathway in Diabetic Retinopathy
Lp-PLA2 exerts its pathological effects in diabetic retinopathy through a well-defined signaling cascade. In the hyperglycemic environment of diabetes, there is an increase in oxidative stress, leading to the oxidation of LDL particles. Lp-PLA2, carried on these LDL particles, hydrolyzes the oxidized phospholipids, producing lysophosphatidylcholine (LPC) and oxidized free fatty acids. LPC, a potent pro-inflammatory lipid mediator, acts on the luminal surface of retinal microvascular endothelial cells. Mechanistic studies have revealed that LPC induces vasopermeability by activating the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key regulator of vascular permeability.[1][2] This activation occurs independently of VEGF and leads to the disruption of tight junctions and adherens junctions between endothelial cells, ultimately resulting in the breakdown of the blood-retinal barrier.
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative data from preclinical studies investigating the role of Lp-PLA2 in diabetic retinopathy models.
Table 1: Efficacy of the Lp-PLA2 Inhibitor SB-435495 in Diabetic Rats
| Parameter | Vehicle Control (Diabetic) | SB-435495 (0.25 mg/kg) | SB-435495 (1 mg/kg) | SB-435495 (5 mg/kg) | SB-435495 (10 mg/kg) | Reference |
| Plasma Lp-PLA2 Activity Suppression | 0% | 19.1% | 33.5% | 57.5% | 72.8% | [3] |
| Blood-Retinal Barrier Breakdown | Dose-dependent reduction | - | - | - | Significantly different from hyperglycemic control (p=0.0397) | [3] |
Table 2: In Vitro and In Vivo Effects of Lp-PLA2 and its Product LPC
| Experimental Model | Parameter | Condition | Result | Reference |
| Brown Norway Rat Plasma | Lp-PLA2 Inhibition | SB-435495 | IC50 of 8.8 ± 1.3 nM | [4] |
| STZ-Diabetic Rats (1 week) | Retinal Evans Blue Leakage (µl plasma·g⁻¹·h⁻¹) | Nondiabetic Control | 5.36 ± 0.80 | [5] |
| Diabetic | 9.28 ± 0.90 (1.7-fold increase) | [5] | ||
| Human Microvascular Endothelial Cells (HMEC) | Transendothelial Electrical Resistance | LPC (10-50 µM) | Rapid, dose-dependent decrease | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of Lp-PLA2 in diabetic retinopathy.
Induction of Diabetic Retinopathy in Brown Norway Rats
The streptozotocin (B1681764) (STZ)-induced diabetic rat is a widely used model for studying the early stages of diabetic retinopathy, characterized by blood-retinal barrier breakdown.
Materials:
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (0.1 M, pH 4.5)
-
Brown Norway rats (male, 8-10 weeks old)
-
Blood glucose meter and test strips
Procedure:
-
Fast rats overnight (12-16 hours) with free access to water.
-
Prepare a fresh solution of STZ in cold citrate buffer at a concentration of 65 mg/mL.
-
Administer a single intraperitoneal (i.p.) injection of STZ at a dose of 65 mg/kg body weight.
-
Return rats to their cages with free access to food and water.
-
Monitor blood glucose levels 48-72 hours post-injection and weekly thereafter. Animals with blood glucose levels consistently above 250 mg/dL are considered diabetic.
-
Maintain diabetic rats for the desired experimental duration (e.g., 4-8 weeks) to allow for the development of diabetic retinopathy characteristics.
Assessment of Blood-Retinal Barrier Permeability: Evans Blue Assay
The Evans blue assay is a standard method to quantify vascular permeability in vivo. Evans blue dye binds to serum albumin, and its extravasation into the retinal tissue is a measure of BRB breakdown.
Materials:
-
Evans blue dye (4% in sterile saline)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Spectrophotometer
Procedure:
-
Anesthetize the diabetic and control rats.
-
Inject Evans blue dye intravenously (e.g., via the tail vein) at a dose of 45 mg/kg.
-
Allow the dye to circulate for a defined period (e.g., 2 hours).
-
Collect a blood sample via cardiac puncture to determine the plasma concentration of Evans blue.
-
Perfuse the animals transcardially with saline to remove intravascular dye.
-
Enucleate the eyes and carefully dissect the retinas.
-
Dry the retinas to obtain the dry weight.
-
Extract the Evans blue from the retinas by incubating in formamide (e.g., 200 µL) at 70°C for 18 hours.
-
Centrifuge the formamide extract to pellet any tissue debris.
-
Measure the absorbance of the supernatant at 620 nm using a spectrophotometer.
-
Quantify the amount of extravasated Evans blue using a standard curve and normalize to the plasma concentration of the dye, circulation time, and retinal dry weight. The results are typically expressed as µL of plasma per gram of retina per hour.[5]
Administration of Lp-PLA2 Inhibitor (SB-435495)
Materials:
-
SB-435495
-
Vehicle for solubilization (e.g., 10% Captisol in 10 mM sodium acetate, pH 4.5)
Procedure:
-
Prepare the SB-435495 solution in the appropriate vehicle at the desired concentrations (e.g., for doses of 0.25, 1, 5, and 10 mg/kg).
-
Administer the inhibitor or vehicle control to diabetic rats via daily intraperitoneal injections for the duration of the treatment period (e.g., 28 days).[3]
-
At the end of the treatment period, proceed with the assessment of blood-retinal barrier permeability and/or other relevant analyses.
Visualized Workflows and Relationships
The following diagrams illustrate the experimental workflow and the logical relationship between Lp-PLA2 and the pathology of diabetic retinopathy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Retinal plasma extravasation in streptozotocin-diabetic rats mediated by kinin B1 and B2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Lipoprotein-associated phospholipase A2 (Lp-PLA2) as a therapeutic target to prevent retinal vasopermeability during diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. journals.physiology.org [journals.physiology.org]
Methodological & Application
Application Notes and Protocols: SB-435495 Ditartrate Solution Preparation and Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and storage of SB-435495 ditartrate solutions, a potent and selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2).[1][2][3] Adherence to these guidelines is crucial for ensuring the stability, and efficacy of the compound in experimental settings.
Mechanism of Action
SB-435495 is a reversible, non-covalent, and orally active inhibitor of Lp-PLA2 with an IC50 of 0.06 nM.[1][3] Lp-PLA2 hydrolyzes oxidized phospholipids (B1166683) within low-density lipoproteins (LDL), generating pro-inflammatory products.[4] By inhibiting Lp-PLA2, SB-435495 reduces the formation of these inflammatory mediators, which are implicated in the pathogenesis of atherosclerosis and other inflammatory conditions.[4]
The signaling pathway affected by SB-435495 is detailed in the diagram below:
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Solubility and Physicochemical Properties
| Parameter | Value | Source |
| Molecular Weight | 720.78 g/mol | [1] |
| Solubility in DMSO | 100 mg/mL (138.73 mM) | [1] |
| IC50 (Lp-PLA2) | 0.06 nM | [1][3] |
| IC50 (CYP450 3A4) | 10 µM | [1][3] |
Table 2: Recommended Stock Solution Storage
| Storage Temperature | Shelf Life | Notes |
| -80°C | 6 months | Sealed, protected from moisture. |
| -20°C | 1 month | Sealed, protected from moisture. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/Hygroscopic Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Ultrasonic bath
Procedure:
-
Preparation: In a controlled environment, weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 7.21 mg of the compound.
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the vial containing the this compound powder. It is crucial to use newly opened DMSO as it is hygroscopic, and the presence of water can significantly impact solubility.[1]
-
Sonication: To aid dissolution, sonicate the solution in an ultrasonic bath until the compound is completely dissolved and the solution is clear.[1]
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1] Ensure the vials are tightly sealed to prevent moisture absorption.
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the DMSO stock solution to prepare working solutions for cell-based assays.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentration. Note: It is recommended to keep the final concentration of DMSO in the cell culture medium below 0.5% to minimize solvent-induced cytotoxicity.
-
Vortexing: Gently vortex the working solutions to ensure homogeneity.
-
Application: Add the freshly prepared working solution to your cell cultures. For example, a 5 µM final concentration has been shown to significantly inhibit the expression of Lp-PLA2 protein in HUVECs.[1][3]
-
Incubation: Incubate the cells for the desired experimental duration. Studies have shown significant effects of SB-435495 at 24 to 72 hours of incubation.[1][3]
The following diagram illustrates the workflow for solution preparation and storage:
Caption: Workflow for this compound solution preparation and storage.
Safety Precautions
-
Handle this compound in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety information. While specific SDS for the ditartrate salt was not found, information on related tartrate compounds suggests they are generally stable under normal conditions but may be incompatible with strong oxidizers.[5]
By following these detailed application notes and protocols, researchers can ensure the consistent and effective use of this compound in their studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The discovery of SB-435495. A potent, orally active inhibitor of lipoprotein-associated phospholipase A(2) for evaluation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What are Lp-PLA2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. content.labscoop.com [content.labscoop.com]
The Potent TGF-β Inhibitor SB-431542: A Guide to Effective In Vitro Concentrations and Applications
A critical point of clarification for researchers: The compound SB-435495 is an inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), primarily investigated for in vivo applications. However, for cell culture applications involving the inhibition of Transforming Growth Factor-beta (TGF-β) signaling, the correct and widely used compound is SB-431542. This document provides detailed application notes and protocols for the effective use of SB-431542 in cell culture.
SB-431542 is a highly selective and potent small molecule inhibitor of the TGF-β superfamily type I activin receptor-like kinase (ALK) receptors, specifically ALK4, ALK5, and ALK7.[1][2] By competing for the ATP binding site of these receptors, SB-431542 effectively blocks the phosphorylation of downstream mediators Smad2 and Smad3, thereby inhibiting TGF-β, Activin, and Nodal signaling pathways.[1][2] This targeted inhibition makes SB-431542 an invaluable tool for a wide range of cell culture applications, from maintaining pluripotency in stem cells to directing differentiation and studying cellular processes like epithelial-mesenchymal transition (EMT).
Effective Concentrations in Cell Culture
The optimal concentration of SB-431542 can vary depending on the cell type, the specific application, and the duration of treatment. However, a general effective concentration range has been established across numerous studies.
| Concentration Range | Typical Applications | Cell Types | Reference |
| 1 - 10 µM | Pre-treatment prior to stimulation, long-term culture | Human pluripotent stem cells, cancer cell lines, fibroblasts | [3] |
| 2 - 10 µM | General cell culture applications | Various | [2][4] |
| 0.3 µM | Cell proliferation assays | MG63, NIH3T3 | [5] |
| 10 µM | Inhibition of αSMA expression, differentiation of pluripotent stem cells | IMR-90 lung fibroblasts, human embryonic stem cells | [6][7] |
| 2 µM | Inhibition of TGF-β-induced growth arrest and apoptosis | FET cells, HepG2 cells | [4] |
Experimental Protocols
Preparation of SB-431542 Stock Solution
Materials:
-
SB-431542 powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
Protocol:
-
To prepare a 10 mM stock solution, reconstitute the appropriate amount of SB-431542 powder in DMSO. For example, dissolve 1 mg of SB-431542 (Molecular Weight: 384.39 g/mol ) in 260.15 µL of DMSO.[3]
-
Gently vortex or warm the solution at 37°C for 3-5 minutes to ensure complete solubilization.[2]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light. The stock solution in DMSO is typically stable for several months.[3]
Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5%, as higher concentrations can be toxic to cells.[2]
General Protocol for Cell Treatment
Materials:
-
Cultured cells in appropriate growth medium
-
10 mM SB-431542 stock solution
-
Pre-warmed cell culture medium
Protocol:
-
Thaw an aliquot of the 10 mM SB-431542 stock solution at 37°C.
-
Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. To avoid precipitation, add the SB-431542 solution to the medium and mix gently.[2]
-
Remove the existing medium from the cultured cells.
-
Add the medium containing the desired concentration of SB-431542 to the cells.
-
Incubate the cells for the desired period. The treatment duration can range from a short pre-treatment of 30 minutes to 2 hours before adding a stimulus, to continuous treatment for several days or weeks, depending on the experiment.[3]
-
For long-term experiments, the medium containing SB-431542 should be refreshed every 2-3 days.
Assessing the Effect of SB-431542
To confirm the inhibitory effect of SB-431542 on the TGF-β signaling pathway, a common method is to perform a Western blot for phosphorylated Smad2 (p-Smad2).
Protocol:
-
Seed cells and grow to the desired confluency.
-
Starve the cells in a low-serum medium for several hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of SB-431542 (e.g., 0.1, 1, 10 µM) for 1-2 hours.
-
Stimulate the cells with a known concentration of TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes. Include a non-stimulated control and a TGF-β1 only control.
-
Lyse the cells and collect the protein lysates.
-
Perform a Western blot analysis using an antibody specific for p-Smad2. A decrease in the p-Smad2 signal in the SB-431542 treated samples compared to the TGF-β1 only control indicates successful inhibition of the pathway.
Signaling Pathway and Experimental Workflow Diagrams
Caption: TGF-β Signaling Pathway Inhibition by SB-431542.
Caption: Workflow for Validating SB-431542 Activity.
References
- 1. Mechanism of SB431542 in inhibiting mouse embryonic stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 3. SB431542 | Cell Signaling Technology [cellsignal.com]
- 4. A Specific Inhibitor of TGF-β Receptor Kinase, SB-431542, as a Potent Antitumor Agent for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. TGF-β Inhibitor SB431542 Promotes the Differentiation of Induced Pluripotent Stem Cells and Embryonic Stem Cells into Mesenchymal-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for SB-435495 Ditartrate in In Vivo Studies in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-435495 is a potent and selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2).[1] In circulation, Lp-PLA2 is primarily associated with low-density lipoprotein (LDL) and hydrolyzes oxidized phospholipids (B1166683) to generate pro-inflammatory mediators, including lysophosphatidylcholine (B164491) (LPC).[2][3] By inhibiting Lp-PLA2, SB-435495 can mitigate inflammatory responses associated with oxidized LDL, making it a valuable tool for studying the role of this pathway in various pathological conditions. These application notes provide detailed protocols for the preparation and in vivo administration of SB-435495 ditartrate in rats, along with an overview of the relevant signaling pathways.
Data Presentation
The following tables summarize quantitative data for the in vivo use of SB-435495 in rats based on published studies.
Table 1: Recommended Dosing and Administration of SB-435495 in Rats
| Parameter | Value | Reference |
| Dose | 10 mg/kg | Canning et al., 2016 |
| Route of Administration | Intraperitoneal (i.p.) | Canning et al., 2016 |
| Frequency | Daily | Canning et al., 2016 |
| Duration | 28 days | Canning et al., 2016 |
| Vehicle | 10% (w/v) Captisol® in 10 mM Sodium Acetate, pH 4.5 | Canning et al., 2016 |
Experimental Protocols
Protocol 1: Preparation of this compound Dosing Solution
This protocol describes the preparation of a 10 mg/mL stock solution of this compound in the recommended vehicle. Adjustments can be made based on the desired final concentration and the weight of the animals.
Materials:
-
This compound powder
-
Captisol® (sulfobutyl ether β-cyclodextrin)
-
Sodium Acetate Trihydrate
-
Glacial Acetic Acid
-
Sterile, deionized water
-
Sterile 50 mL conical tubes
-
Sterile serological pipettes
-
pH meter
-
Vortex mixer
-
Sonicator (optional)
-
0.22 µm sterile syringe filter
Procedure:
-
Prepare 10 mM Sodium Acetate Buffer (pH 4.5):
-
Dissolve Sodium Acetate Trihydrate in sterile, deionized water to a final concentration of 10 mM.
-
Adjust the pH to 4.5 using Glacial Acetic Acid.[4]
-
Sterile filter the buffer using a 0.22 µm filter.
-
-
Prepare 10% (w/v) Captisol® Solution:
-
Weigh the required amount of Captisol®.
-
In a sterile conical tube, dissolve the Captisol® in the 10 mM Sodium Acetate Buffer (pH 4.5) to achieve a final concentration of 10% (w/v). For example, add 1 g of Captisol® to a final volume of 10 mL of buffer.
-
Vortex thoroughly until the Captisol® is completely dissolved. The solution should be clear.
-
-
Prepare this compound Dosing Solution (e.g., 1 mg/mL for a 10 mg/kg dose in a 200g rat with an injection volume of 0.2 mL):
-
Weigh the required amount of this compound powder.
-
Add the powder to the 10% Captisol® in 10 mM Sodium Acetate buffer.
-
Vortex vigorously to facilitate dissolution. Sonication can be used if necessary to ensure the compound is fully dissolved.[5] The final solution should be clear and free of particulates.
-
Confirm the final pH of the solution and adjust to 4.5 if necessary.
-
Sterile filter the final dosing solution using a 0.22 µm syringe filter before administration.
-
-
Storage:
-
It is recommended to prepare the dosing solution fresh for each administration. If short-term storage is necessary, store at 2-8°C and protect from light. The stability of the solution under these conditions should be validated.
-
Protocol 2: In Vivo Administration of this compound to Rats
This protocol outlines the procedure for daily intraperitoneal (i.p.) injection of this compound to rats. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Prepared this compound dosing solution
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)[6]
-
70% ethanol
-
Appropriate animal restraint device
Procedure:
-
Animal Acclimatization:
-
Allow rats to acclimate to the housing facility for at least one week prior to the start of the experiment.
-
-
Dose Calculation:
-
Weigh each rat accurately before each administration to calculate the precise volume of the dosing solution to be injected.
-
Volume (mL) = (Weight of rat in kg × Dose in mg/kg) / Concentration of dosing solution in mg/mL.
-
-
Administration:
-
Restrain the rat securely. For i.p. injections, the rat is typically held with its head tilted downwards.[6]
-
Locate the injection site in the lower right abdominal quadrant to avoid the cecum.[7]
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Aspirate gently to ensure the needle has not entered a blood vessel or internal organ. If fluid is drawn, withdraw the needle and re-insert at a different site.[6]
-
Inject the calculated volume of the this compound solution slowly and steadily.
-
Withdraw the needle and return the rat to its cage.
-
-
Monitoring:
-
Monitor the animals daily for any signs of distress, adverse reactions at the injection site, or changes in behavior, food, or water consumption.
-
Signaling Pathways and Experimental Workflows
Lp-PLA2 Signaling Pathway
Lipoprotein-associated phospholipase A2 (Lp-PLA2) plays a crucial role in vascular inflammation. It is primarily carried on low-density lipoproteins (LDL) in the circulation. Under conditions of oxidative stress, LDL becomes oxidized (oxLDL). Lp-PLA2 then hydrolyzes the oxidized phospholipids within oxLDL, generating pro-inflammatory mediators such as lysophosphatidylcholine (LPC) and oxidized free fatty acids. These products can then trigger a cascade of inflammatory responses in vascular cells. SB-435495, as an inhibitor of Lp-PLA2, blocks this initial step, thereby reducing the production of these inflammatory mediators.[2][3]
Caption: Lp-PLA2 signaling pathway and the inhibitory action of SB-435495.
Experimental Workflow for In Vivo Rat Study
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a rat model of disease.
Caption: A typical experimental workflow for an in vivo study with SB-435495 in rats.
References
- 1. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 2. Lp-PLA2 inhibition prevents Ang II-induced cardiac inflammation and fibrosis by blocking macrophage NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipoprotein‐associated phospholipase A2: The story continues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 6. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols for Studying Macrophage Activation Using SB-435495
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-435495 is a potent and selective inhibitor of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2). It is crucial to distinguish SB-435495 from SB-431542, which is an inhibitor of the TGF-β type I receptor (ALK5). This document focuses on the application of SB-435495 in studying macrophage activation through the inhibition of Lp-PLA2.
Lp-PLA2 is an enzyme primarily associated with low-density lipoprotein (LDL) and is also secreted by inflammatory cells, including macrophages. It hydrolyzes oxidized phospholipids (B1166683) to generate pro-inflammatory mediators like lysophosphatidylcholine (B164491) (lyso-PC) and oxidized free fatty acids. These products can further promote inflammatory responses. By inhibiting Lp-PLA2, SB-435495 provides a valuable tool to investigate the role of this enzymatic activity in macrophage activation, polarization, and inflammatory signaling.
This document provides detailed protocols and expected outcomes for studying the effects of SB-435495 on macrophage activation. While direct quantitative data for SB-435495's effects on macrophage polarization is limited in publicly available literature, data from studies using darapladib, another potent Lp-PLA2 inhibitor, can serve as a valuable reference for predicting the outcomes of SB-435495 treatment.
Mechanism of Action: Lp-PLA2 Inhibition
The signaling pathway affected by SB-435495 in the context of macrophage activation is centered on the reduction of pro-inflammatory lipid mediators.
Data Presentation
The following tables summarize expected quantitative data based on studies with the Lp-PLA2 inhibitor darapladib, which is anticipated to have similar effects to SB-435495.
Table 1: Expected Effect of Lp-PLA2 Inhibition on Macrophage Gene Expression (Relative Quantification by qPCR)
| Gene | Macrophage Type | Expected Fold Change vs. Control | Reference |
| MCP-1 (CCL2) | Pro-inflammatory (M1-like) | ↓ (Significant Reduction) | [1] |
| VCAM-1 | Pro-inflammatory (M1-like) | ↓ (Significant Reduction) | [1] |
| TNF-α | Pro-inflammatory (M1-like) | ↓ (Significant Reduction) | [1] |
| ICAM-1 | Pro-inflammatory (M1-like) | ↔ (No Significant Change) | [1] |
Table 2: Expected Effect of Lp-PLA2 Inhibition on Macrophage Surface Marker Expression (Flow Cytometry)
| Marker | Macrophage Type | Expected Change in Expression | Reference |
| CD86 | Pro-inflammatory (M1) | ↑ (Increased ratio of CD86/CD206) | [2] |
| CD206 | Anti-inflammatory (M2) | ↓ (Increased ratio of CD86/CD206) | [2] |
Table 3: Expected Effect of Lp-PLA2 Inhibition on Cytokine Secretion (ELISA)
| Cytokine | Condition | Expected Change in Secretion (pg/mL) | Reference |
| IL-6 | Pro-inflammatory stimulation | ↓ (Significant Reduction) | [1] |
| hs-CRP | Pro-inflammatory stimulation | ↓ (Significant Reduction) | [1] |
| IFN-γ | Co-culture with T-cells | ↑ (Increased secretion from T-cells) | [2] |
| GZMB | Co-culture with T-cells | ↑ (Increased secretion from T-cells) | [2] |
Experimental Protocols
The following are detailed protocols for investigating the effect of SB-435495 on macrophage activation.
Protocol 1: In Vitro Treatment of Macrophages with SB-435495
This protocol describes the general procedure for treating cultured macrophages with SB-435495.
References
- 1. An optimized Protocol for Human M2 Macrophages using M-CSF and IL-4/IL-10/TGF-β Yields a Dominant Immunosuppressive Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Video: Macrophage Differentiation and Polarization into an M2-Like Phenotype using a Human Monocyte-Like THP-1 Leukemia Cell Line [jove.com]
SB-435495: Application Notes and Protocols for Cardiovascular Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-435495 is a potent and selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in the pathogenesis of cardiovascular diseases, particularly atherosclerosis.[1] Lp-PLA2, primarily associated with low-density lipoprotein (LDL) particles, hydrolyzes oxidized phospholipids (B1166683) within the arterial intima, generating pro-inflammatory and pro-atherogenic mediators, most notably lysophosphatidylcholine (B164491) (lyso-PC) and oxidized non-esterified fatty acids.[2] These products contribute to endothelial dysfunction, monocyte recruitment, and the formation of foam cells, which are critical events in the development and progression of atherosclerotic plaques.[3] By inhibiting Lp-PLA2, SB-435495 offers a targeted therapeutic strategy to mitigate vascular inflammation and atherosclerosis.
This document provides detailed application notes and experimental protocols for the use of SB-435495 in cardiovascular disease research, focusing on in vitro and in vivo models of atherosclerosis.
Mechanism of Action
SB-435495 is a non-covalent, reversible inhibitor of Lp-PLA2 with high potency.[4][5] The primary mechanism of action involves the blockade of the Lp-PLA2 active site, thereby preventing the hydrolysis of oxidized phospholipids on LDL particles. This inhibition leads to a reduction in the production of lyso-PC and other pro-inflammatory lipids, which in turn attenuates the inflammatory cascade within the vascular wall.
Quantitative Data
The following tables summarize key quantitative data for SB-435495, providing a reference for experimental design.
Table 1: In Vitro Efficacy
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Lp-PLA2) | 0.06 nM | Recombinant Lp-PLA2 | [4][5] |
| Effective Concentration | 5 µM | HUVECs (ox-LDL induced) | [4][5] |
Table 2: In Vivo Efficacy and Dosage
| Animal Model | Dosage | Route of Administration | Effect | Reference |
| WHHL Rabbit | 10 mg/kg | Oral (p.o.) | Inhibition of plasma Lp-PLA2 | [4][5] |
| Brown Norway Rat | 10 mg/kg | Intraperitoneal (i.p.) | Suppression of blood-retinal barrier breakdown | [4][5] |
Experimental Protocols
Preparation of SB-435495 Solutions
For In Vitro Studies:
-
Stock Solution (10 mM): Dissolve the appropriate amount of SB-435495 powder in dimethyl sulfoxide (B87167) (DMSO). For example, to prepare 1 mL of a 10 mM stock solution, dissolve X mg of SB-435495 (where X is the molecular weight of SB-435495 in mg/µmol) in 1 mL of DMSO.
-
Working Solutions: Dilute the 10 mM stock solution in the appropriate cell culture medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
For In Vivo Studies (Oral Gavage):
-
Vehicle Preparation: Prepare a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in sterile saline.
-
SB-435495 Suspension: Suspend the required amount of SB-435495 powder in the CMC vehicle to achieve the desired final concentration for dosing (e.g., for a 10 mg/kg dose in a 25 g mouse with a dosing volume of 100 µL, the concentration would be 2.5 mg/mL).
-
Homogenization: Ensure the suspension is homogenous by vortexing or sonicating before each administration.
In Vitro Model: ox-LDL-Induced Endothelial Dysfunction in HUVECs
This protocol describes the induction of an atherosclerotic phenotype in Human Umbilical Vein Endothelial Cells (HUVECs) using oxidized LDL (ox-LDL) and subsequent treatment with SB-435495.[6]
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
Human LDL
-
Copper (II) sulfate (B86663) (CuSO₄)
-
SB-435495
-
Reagents for Western Blot, qPCR, and immunofluorescence
Protocol:
-
Preparation of Oxidized LDL (ox-LDL): [1]
-
Dialyze human LDL against phosphate-buffered saline (PBS) to remove EDTA.
-
Incubate the LDL solution (e.g., 1 mg/mL) with CuSO₄ (e.g., 10 µM) at 37°C for 18-24 hours.
-
Stop the oxidation by adding EDTA.
-
Dialyze extensively against PBS to remove CuSO₄ and unbound copper ions.
-
Characterize the extent of oxidation by measuring thiobarbituric acid reactive substances (TBARS) or by assessing its electrophoretic mobility on an agarose (B213101) gel.
-
-
Cell Culture and Treatment:
-
Culture HUVECs in endothelial cell growth medium until they reach 80-90% confluency.
-
Pre-treat the cells with various concentrations of SB-435495 (e.g., 1, 5, 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with ox-LDL (e.g., 50-100 µg/mL) for the desired time period (e.g., 24 hours).
-
-
Analysis of Endothelial Dysfunction Markers:
-
Western Blot: Analyze the protein expression of adhesion molecules (VCAM-1, ICAM-1), inflammatory markers (e.g., phosphorylated NF-κB p65), and Lp-PLA2.
-
qPCR: Analyze the mRNA expression of the same markers.
-
Monocyte Adhesion Assay: Co-culture fluorescently labeled monocytes (e.g., THP-1 cells) with the treated HUVEC monolayer and quantify the number of adherent monocytes.
-
References
- 1. Oxidized Low-Density Lipoprotein: Preparation, Validation, and Use in Cell Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Oxidized Low Density Lipoprotein-Induced Atherogenic Response of Human Umbilical Vascular Endothelial Cells (HUVECs) was Protected by Atorvastatin by Regulating miR-26a-5p/Phosphatase and Tensin Homolog (PTEN) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Efficacy of SB-435495 in Mitigating Retinal Vasopermeability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Increased retinal vasopermeability is a critical factor in the pathogenesis of vision-threatening conditions such as diabetic macular edema. SB-435495, a potent and selective inhibitor of Lipoprotein-associated phospholipase A2 (Lp-PLA2), has emerged as a promising therapeutic agent for reducing such vascular leakage.[1][2][3] This document provides detailed protocols for assessing the efficacy of SB-435495 in a preclinical setting, focusing on a diabetic rat model. The methodologies described herein include the Evans blue retinal leakage assay for quantifying vasopermeability and Western blot analysis for key protein markers.
Introduction
Lipoprotein-associated phospholipase A2 (Lp-PLA2) is an enzyme that hydrolyzes oxidized low-density lipoproteins, producing proinflammatory mediators like lysophosphatidylcholine (B164491) (LPC).[1] In the context of diabetic retinopathy, elevated Lp-PLA2 activity contributes to the breakdown of the blood-retinal barrier (BRB).[2][3] SB-435495 acts by specifically inhibiting Lp-PLA2, thereby reducing the production of LPC and its subsequent downstream effects on vascular endothelial growth factor receptor 2 (VEGFR2) signaling, a key pathway in regulating vascular permeability.[1][2] Studies have demonstrated that systemic administration of SB-435495 can effectively suppress BRB dysfunction in diabetic animal models, suggesting its potential as a therapeutic intervention for diabetic macular edema.[1][2][3]
Signaling Pathway of SB-435495 in Reducing Retinal Vasopermeability
Caption: Mechanism of SB-435495 in preventing retinal vasopermeability.
Experimental Protocols
Animal Model of Diabetes
A commonly used model to induce diabetes in rats is through the administration of streptozotocin (B1681764) (STZ).
-
Animals: Brown Norway rats are a suitable strain for this model.[2]
-
Induction: A single intraperitoneal (i.p.) injection of STZ (e.g., 65 mg/kg body weight) dissolved in citrate (B86180) buffer is administered to induce hyperglycemia.[3]
-
Monitoring: Blood glucose levels should be monitored regularly to confirm the diabetic status. Animals with blood glucose levels consistently above a predetermined threshold (e.g., >250 mg/dL) are considered diabetic and included in the study.
Administration of SB-435495
-
Formulation: SB-435495 can be formulated as a solution in 10% Captisol with 10 mM sodium acetate (B1210297) (pH 4.5).[2]
-
Dosage and Administration: Treatment with SB-435495 is typically initiated after the onset of diabetes. A daily intraperitoneal injection of 10 mg/kg body weight has been shown to be effective.[2][3] A vehicle-treated diabetic group and a non-diabetic control group should be included in the study design.
Evans Blue Retinal Vasopermeability Assay
This assay quantifies the breakdown of the BRB by measuring the extravasation of Evans blue dye, which binds to serum albumin.
-
Materials:
-
Evans blue dye (Sigma-Aldrich)
-
Sterile saline
-
Anesthetic (e.g., ketamine/xylazine mixture)
-
Spectrophotometer
-
-
Procedure:
-
After the treatment period (e.g., 4 weeks), anesthetize the rats.
-
Inject Evans blue dye (e.g., 45 mg/kg) intravenously (e.g., via the tail vein).[4]
-
Allow the dye to circulate for a defined period (e.g., 2 hours) to enable extravasation in areas of vascular leakage.[4]
-
After circulation, perfuse the animals transcardially with saline to remove intravascular dye.
-
Enucleate the eyes and carefully dissect the retinas.
-
Dry the retinas to obtain the dry weight.
-
Extract the extravasated Evans blue dye from the retinal tissue by incubating in formamide at 70°C for 18 hours.
-
Centrifuge the samples and measure the absorbance of the supernatant at 620 nm using a spectrophotometer.
-
Quantify the concentration of Evans blue by comparing the absorbance to a standard curve. The results are typically expressed as micrograms of Evans blue per gram of dry retina weight.
-
Western Blot Analysis
Western blotting can be used to assess the protein expression levels of key molecules involved in vasopermeability, such as Vascular Endothelial Growth Factor (VEGF) and the tight junction protein Claudin-5.
-
Materials:
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-VEGF, anti-Claudin-5, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection system
-
-
Procedure:
-
Homogenize retinal tissue in RIPA buffer to extract proteins.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
-
Experimental Workflow
Caption: Workflow for assessing SB-435495 efficacy.
Data Presentation
The quantitative data obtained from these experiments can be summarized in the following tables for clear comparison between the different experimental groups.
Table 1: Effect of SB-435495 on Retinal Vasopermeability (Evans Blue Leakage)
| Group | N | Retinal Evans Blue Leakage (µg/g dry weight) | % Reduction vs. Diabetic + Vehicle |
| Non-diabetic Control | 8 | Value ± SEM | N/A |
| Diabetic + Vehicle | 8 | Value ± SEM | 0% |
| Diabetic + SB-435495 (10 mg/kg) | 8 | Value ± SEM | Calculate |
Note: Values are to be filled in with experimental data. SEM: Standard Error of the Mean.
Table 2: Effect of SB-435495 on Retinal Protein Expression (Western Blot)
| Group | N | Relative VEGF Expression (normalized to β-actin) | Relative Claudin-5 Expression (normalized to β-actin) |
| Non-diabetic Control | 6 | Value ± SEM | Value ± SEM |
| Diabetic + Vehicle | 6 | Value ± SEM | Value ± SEM |
| Diabetic + SB-435495 (10 mg/kg) | 6 | Value ± SEM | Value ± SEM |
Note: Values are to be filled in with experimental data. SEM: Standard Error of the Mean.
Conclusion
The protocols outlined in this document provide a robust framework for evaluating the efficacy of SB-435495 in a preclinical model of diabetic retinopathy. By quantifying retinal vasopermeability and assessing changes in key protein markers, researchers can gain valuable insights into the therapeutic potential of this Lp-PLA2 inhibitor. The provided diagrams and tables are intended to facilitate experimental design and data interpretation.
References
- 1. Lipoprotein-associated phospholipase A2 (Lp-PLA2) as a therapeutic target to prevent retinal vasopermeability during diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipoprotein-associated phospholipase A2 (Lp-PLA2) as a therapeutic target to prevent retinal vasopermeability during diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for SB-435495 Ditartrate in Directed Differentiation of Pluripotent Stem Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-435495 ditartrate is a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7.[1] By inhibiting these receptors, SB-435495 effectively blocks the downstream phosphorylation of SMAD2/3, key mediators of TGF-β, Activin, and Nodal signaling pathways.[2][3] These pathways are crucial in maintaining pluripotency and directing the differentiation of pluripotent stem cells (PSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), into various lineages.[4][5] The targeted inhibition of TGF-β signaling by SB-435495 makes it an invaluable tool for directing PSCs towards specific cell fates, particularly ectodermal and mesodermal lineages, and for enhancing the efficiency of definitive endoderm formation in combination with other signaling modulators.
Mechanism of Action
The TGF-β superfamily plays a context-dependent role in PSC fate decisions. While TGF-β/Activin/Nodal signaling is essential for maintaining the pluripotent state of human ESCs, its inhibition is a critical step in initiating differentiation towards certain lineages.[6] SB-435495 exploits this by preventing the SMAD2/3-mediated signaling that would otherwise promote differentiation towards mesendoderm or maintain pluripotency, thereby creating a permissive environment for differentiation into other lineages when combined with appropriate induction factors.[2][7] For instance, the "dual-SMAD inhibition" strategy, which combines SB-435495 with a BMP inhibitor like Noggin or LDN193189, is a widely used method for efficient neural induction.[8]
Applications in Directed Differentiation
SB-435495 is a key component in numerous protocols for the directed differentiation of PSCs into all three primary germ layers:
-
Ectoderm: The inhibition of both TGF-β and BMP signaling pathways (dual-SMAD inhibition) is a cornerstone for directing PSCs towards a neural fate.[8] SB-435495 is used to block the TGF-β pathway, promoting the formation of neuroectoderm and subsequent differentiation into various neuronal and glial subtypes.[9][10]
-
Mesoderm: In cardiac differentiation protocols, precise temporal control of Wnt signaling is critical. While initial Wnt activation is required for mesoderm induction, subsequent inhibition of both Wnt and TGF-β signaling can promote cardiac progenitor specification.[1][11][12] SB-435495 is often used in combination with Wnt inhibitors to guide mesodermal cells towards a cardiac fate.
-
Endoderm: While TGF-β/Activin signaling is a potent inducer of definitive endoderm, the precise timing and combination with other signaling modulators are crucial for high efficiency.[5][13] SB-435495 can be used in later stages of differentiation to prevent unwanted mesenchymal transitions or to help specify particular endodermal lineages.
Quantitative Data Presentation
The following tables summarize the typical concentrations and differentiation efficiencies achieved when using SB-435495 in directed differentiation protocols for various lineages.
| Lineage | Small Molecules / Factors | Concentration | Duration | Differentiation Efficiency | Cell Type | Reference |
| Ectoderm (Neural) | SB-435495 & LDN193189 | 10 µM & 100 nM | 5-7 days | >80% PAX6+ cells | hPSCs | [8] |
| Mesoderm (Cardiac) | CHIR99021 then IWP-2 & SB-435495 | 6-12 µM then 5 µM & 10 µM | 2 days then 2 days | 80-98% cTnT+ cells | hPSCs | [11][12] |
| Endoderm (Definitive) | Activin A & CHIR99021 | 100 ng/mL & 3 µM | 1 day | >90% SOX17+/FOXA2+ | hPSCs | [5] |
| Activin A | 30 ng/mL | 5 days | >90% SOX17+/FOXA2+ | hiPSCs | [13] |
Experimental Protocols
Directed Differentiation of hPSCs to Definitive Endoderm
This protocol is adapted from established methods utilizing Activin A and a GSK3 inhibitor to achieve high-efficiency differentiation.[5]
Materials:
-
hPSCs (e.g., H1 or H9 ESC line)
-
Matrigel-coated 6-well plates
-
mTeSR1 or E8 medium
-
RPMI 1640 medium
-
B-27 Supplement (minus insulin)
-
Activin A (100 ng/mL)
-
CHIR99021 (3 µM)
-
DPBS
Procedure:
-
Cell Seeding: Culture hPSCs on Matrigel-coated plates in mTeSR1 or E8 medium until they reach 70-80% confluency.
-
Initiation of Differentiation (Day 0): Aspirate the maintenance medium and replace it with RPMI/B27 (minus insulin) medium containing 100 ng/mL Activin A and 3 µM CHIR99021.
-
Differentiation (Day 1): After 24 hours, replace the medium with RPMI/B27 (minus insulin) containing only 100 ng/mL Activin A.
-
Differentiation (Days 2-4): Continue to culture the cells in RPMI/B27 (minus insulin) with 100 ng/mL Activin A, changing the medium daily.
-
Analysis (Day 5): The cells should exhibit a definitive endoderm morphology. The efficiency of differentiation can be assessed by immunofluorescence staining or flow cytometry for SOX17 and FOXA2.
Directed Differentiation of hPSCs to Cardiomyocytes
This protocol utilizes temporal modulation of the Wnt signaling pathway with a GSK3 inhibitor (CHIR99021) followed by a Wnt inhibitor (IWP-2).[11][12]
Materials:
-
hPSCs
-
Matrigel-coated 6-well plates
-
mTeSR1 or E8 medium
-
RPMI 1640 medium
-
B-27 Supplement (minus insulin (B600854) and with insulin)
-
CHIR99021 (6-12 µM)
-
IWP-2 (5 µM)
-
DPBS
Procedure:
-
Cell Seeding: Seed hPSCs on Matrigel-coated plates and culture in mTeSR1 or E8 medium until they reach 80-90% confluency.
-
Mesoderm Induction (Day 0): To initiate differentiation, replace the medium with RPMI/B27 (minus insulin) containing the optimized concentration of CHIR99021 (typically 6-12 µM).
-
Cardiac Specification (Day 2): After 48 hours, aspirate the medium and replace it with RPMI/B27 (minus insulin) containing 5 µM IWP-2.
-
Cardiac Progenitor Expansion (Day 4): After another 48 hours, switch to RPMI/B27 (minus insulin) without any small molecules.
-
Cardiomyocyte Maturation (Day 6 onwards): Change the medium every 2-3 days with RPMI 1640 supplemented with B-27 (with insulin). Spontaneously contracting cardiomyocytes are typically observed between days 8 and 12.
Directed Differentiation of hPSCs to Neural Ectoderm (Dual-SMAD Inhibition)
This protocol is a widely used method for efficient neural induction.[8]
Materials:
-
hPSCs
-
Matrigel-coated 6-well plates
-
mTeSR1 or E8 medium
-
N2B27 medium
-
SB-435495 (10 µM)
-
LDN193189 (100 nM) or Noggin (100 ng/mL)
-
DPBS
Procedure:
-
Cell Seeding: Culture hPSCs on Matrigel-coated plates in mTeSR1 or E8 medium until they reach optimal confluency.
-
Neural Induction (Day 0): To initiate neural differentiation, replace the maintenance medium with N2B27 medium supplemented with 10 µM SB-435495 and 100 nM LDN193189.
-
Neural Progenitor Expansion (Days 1-6): Change the neural induction medium every day. By day 7, the cells should have adopted a neuroepithelial morphology.
-
Analysis: The efficiency of neural induction can be determined by immunostaining for neural progenitor markers such as PAX6 and SOX1.
Signaling Pathways and Experimental Workflows
Caption: TGF-β Signaling Pathway and the inhibitory action of SB-435495.
Caption: General workflow for directed differentiation using SB-435495.
Conclusion
This compound is an essential small molecule for the directed differentiation of pluripotent stem cells. Its ability to selectively inhibit the TGF-β signaling pathway provides researchers with a powerful tool to control cell fate decisions and efficiently generate specific cell lineages. The protocols and data presented here offer a foundation for the successful application of SB-435495 in stem cell research and its potential translation into drug development and regenerative medicine. It is important to note that optimal concentrations and timings may vary between different PSC lines, and empirical optimization is recommended for achieving the highest differentiation efficiencies.
References
- 1. Frontiers | Heart in a Dish: From Traditional 2D Differentiation Protocols to Cardiac Organoids [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Protocol for differentiation of human pluripotent stem cells into definitive endoderm lineage in a chemically defined and growth factor-free system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A reliable and efficient protocol for human pluripotent stem cell differentiation into the definitive endoderm based on dispersed single cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TGF-β signaling pathway in induced pluripotent stem cells reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Neural Subtype Specification From Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. stemcell.com [stemcell.com]
- 9. Protocol for the derivation, culturing, and differentiation of human iPS-cell-derived neuroepithelial stem cells to study neural differentiation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Directed cardiomyocyte differentiation from human pluripotent stem cells by modulating Wnt/β-catenin signaling under fully defined conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of activin-A: a breakthrough in differentiation of human induced pluripotent stem cell into definitive endoderm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdn.stemcell.com [cdn.stemcell.com]
Application Notes and Protocols: Utilizing SB-435495 in Combination with Small Molecules for Cellular Engineering
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-435495 is a potent and selective small molecule inhibitor of the activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7. These receptors are crucial components of the Transforming Growth Factor-β (TGF-β) signaling pathway, which plays a pivotal role in regulating a myriad of cellular processes, including proliferation, differentiation, and apoptosis.[1][2][3] By specifically blocking these receptors, SB-435495 effectively inhibits TGF-β, Activin, and Nodal signaling, making it an invaluable tool in stem cell research and regenerative medicine.[1][4] Its ability to modulate cell fate decisions is significantly enhanced when used in combination with other small molecules that target distinct signaling pathways. This document provides detailed application notes and protocols for the synergistic use of SB-435495 with other small molecules to direct the differentiation of pluripotent stem cells (PSCs) into specific lineages, such as neural and cardiac fates.
Key Combinations and Their Rationale
The strategic combination of small molecules allows for the precise manipulation of key developmental signaling pathways, mimicking the in vivo environment to guide cellular differentiation. SB-435495 is frequently paired with inhibitors of the Bone Morphogenetic Protein (BMP) pathway and activators of the Wnt/β-catenin pathway.
-
Dual SMAD Inhibition for Neural Induction: The combination of SB-435495 with a BMP inhibitor, such as LDN193189 or Noggin, is a cornerstone of many neural differentiation protocols.[5][6] This "dual SMAD inhibition" strategy effectively blocks the two main branches of the TGF-β superfamily signaling, which are known to inhibit neural fate and promote ectodermal and mesodermal lineages. This blockade efficiently directs pluripotent stem cells towards a neuroectodermal fate.[6]
-
Wnt Activation and TGF-β Inhibition for Mesoderm and Endoderm Specification: The temporal modulation of the Wnt signaling pathway, often achieved with the GSK3β inhibitor CHIR99021, in conjunction with TGF-β inhibition by SB-435495, is critical for directing PSCs towards mesodermal and endodermal lineages.[7][8] For instance, an initial activation of Wnt signaling is crucial for mesoderm induction, a prerequisite for generating cardiomyocytes.
Data Presentation: Quantitative Parameters for Small Molecule Combinations
The following tables summarize the typical concentration ranges and treatment durations for SB-435495 in combination with other small molecules for various differentiation protocols. It is important to note that optimal concentrations may vary depending on the specific cell line and experimental conditions.
Table 1: Small Molecule Cocktails for Directed Differentiation
| Application | Small Molecule Combination | Concentration Range | Treatment Duration | Target Cell Type |
| Neural Induction | SB-435495 + LDN193189 | SB-435495: 5-10 µM LDN193189: 100-500 nM | 5-7 days | Neural Stem Cells/Progenitors |
| Cardiomyocyte Differentiation | SB-435495 + CHIR99021 + IWP2/IWR-1 | CHIR99021: 1-12 µM (initial) SB-435495: 5-10 µM (later) IWP2/IWR-1: 2-5 µM (later) | Staged application over 10-14 days | Cardiomyocytes |
| Definitive Endoderm Formation | SB-435495 + CHIR99021 | CHIR99021: 1-3 µM SB-435495: 10 µM | 3-4 days | Definitive Endoderm Progenitors |
| Pancreatic Progenitor Differentiation | SB-435495 + other small molecules (e.g., Retinoic Acid, LDN193189) | SB-435495: 10 µM | Staged application | Pancreatic Progenitors |
Experimental Protocols
Protocol 1: Highly Efficient Neural Induction of Human Pluripotent Stem Cells via Dual SMAD Inhibition
This protocol is adapted from established methods for the directed differentiation of hPSCs into neural stem cells (NSCs).[5][6]
Materials:
-
Human pluripotent stem cells (hPSCs)
-
Matrigel-coated culture plates
-
mTeSR™1 or equivalent maintenance medium
-
Neural Induction Medium (NIM): DMEM/F12, 1x N2 supplement, 1x B27 supplement, 1% Non-Essential Amino Acids, 2 mM L-glutamine
-
SB-435495 (10 mM stock in DMSO)
-
LDN193189 (1 mM stock in DMSO)
-
Y-27632 (10 mM stock in H₂O)
-
Accutase
-
DPBS (Ca²⁺/Mg²⁺ free)
Procedure:
-
hPSC Culture: Culture hPSCs on Matrigel-coated plates in mTeSR™1 medium. Passage cells when they reach 70-80% confluency.
-
Seeding for Differentiation: On Day -1, treat hPSCs with Accutase to generate a single-cell suspension. Seed cells onto new Matrigel-coated plates at a density of 2 x 10⁵ cells/cm² in mTeSR™1 medium supplemented with 10 µM Y-27632.
-
Initiation of Neural Induction (Day 0): When cells reach >95% confluency, aspirate the mTeSR™1 medium and replace it with Neural Induction Medium (NIM) supplemented with 10 µM SB-435495 and 100 nM LDN193189.[5]
-
Maintenance of Neural Induction: Change the medium every day with fresh NIM containing SB-435495 and LDN193189 for 5-7 days.
-
Neural Stem Cell Emergence: By day 5-7, the morphology of the cells should change to a more elongated, neuroepithelial phenotype. The cells can then be passaged and expanded as neural stem cells.
Protocol 2: Directed Differentiation of Human Pluripotent Stem Cells into Cardiomyocytes
This protocol utilizes a timed modulation of the Wnt signaling pathway in combination with TGF-β inhibition to generate beating cardiomyocytes.[7][9]
Materials:
-
Human pluripotent stem cells (hPSCs)
-
Matrigel-coated culture plates
-
mTeSR™1 or equivalent maintenance medium
-
Cardiomyocyte Differentiation Medium (CDM): RPMI 1640, 1x B27 supplement minus insulin
-
CHIR99021 (10 mM stock in DMSO)
-
SB-435495 (10 mM stock in DMSO)
-
IWP2 or IWR-1 (Wnt inhibitor, 10 mM stock in DMSO)
-
Accutase
-
DPBS (Ca²⁺/Mg²⁺ free)
Procedure:
-
hPSC Culture and Seeding: Culture and seed hPSCs as described in Protocol 1, step 1 and 2.
-
Mesoderm Induction (Day 0): When cells reach 80-90% confluency, aspirate the maintenance medium and add Cardiomyocyte Differentiation Medium (CDM) supplemented with 6-12 µM CHIR99021.[9]
-
Cardiac Progenitor Specification (Day 2): After 48 hours, replace the medium with fresh CDM.
-
Wnt Inhibition (Day 3): Change the medium to fresh CDM supplemented with a Wnt inhibitor (e.g., 5 µM IWP2 or IWR-1) and 10 µM SB-435495.
-
Maintenance: From day 5 onwards, change the medium every 2-3 days with fresh CDM without any small molecules.
-
Beating Cardiomyocytes: Spontaneously beating cardiomyocytes can typically be observed between days 8 and 12.
Visualizations
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by SB-435495 and its partner small molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. allencell.org [allencell.org]
- 4. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ventral Telencephalic Patterning Protocols for Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly efficient neural conversion of human ES and iPS cells by dual inhibition of SMAD signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improving cardiac differentiation of human pluripotent stem cells by targeting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Directed cardiomyocyte differentiation from human pluripotent stem cells by modulating Wnt/β-catenin signaling under fully defined conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SB-431542 in the Inhibition of Epithelial-Mesenchymal Transition (EMT)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Epithelial-Mesenchymal Transition (EMT) is a fundamental biological process where epithelial cells acquire mesenchymal characteristics, leading to enhanced migratory and invasive properties. This process is critically involved in embryonic development, wound healing, and pathological conditions, most notably in cancer progression and metastasis. The Transforming Growth Factor-β (TGF-β) signaling pathway is a primary inducer of EMT.
SB-431542 is a potent and selective small molecule inhibitor of the TGF-β type I receptor kinases, specifically the Activin Receptor-Like Kinase (ALK) 5, and its relatives ALK4 and ALK7.[1] By competitively binding to the ATP-binding site of the ALK5 kinase domain, SB-431542 prevents the phosphorylation of downstream mediators Smad2 and Smad3.[1][2][3] This action blocks their subsequent complex formation with Smad4 and nuclear translocation, thereby inhibiting the transcription of TGF-β target genes responsible for driving the EMT program.[2] These application notes provide a comprehensive guide for utilizing SB-431542 to inhibit EMT in a research setting.
Note on Compound Identification: Initial queries may confuse SB-435495 with SB-431542. It is critical to note that SB-431542 is the correct designation for the selective TGF-β ALK4/5/7 inhibitor widely used for EMT research.
Data Presentation
Quantitative Inhibitory Activity of SB-431542
The inhibitory concentrations of SB-431542 have been characterized in various biochemical and cellular assays.
| Target/Process | IC50 / EC50 | Assay System |
| ALK5 (TGF-β Type I Receptor) | 94 nM | Biochemical Assay[1] |
| ALK4 | 1 µM | Biochemical Assay[4] |
| ALK7 | 2 µM | Biochemical Assay[4] |
| TGF-β1-induced PAI-1 mRNA | 50 nM | A498 Cells[5][6] |
| TGF-β1-induced Collagen Iα1 mRNA | 60 nM | A498 Cells[5][6] |
| TGF-β1-induced Fibronectin Protein | 22 nM | Cellular Assay[5] |
| Inhibition of EMT Markers | ~200 nM | High-Content Imaging Screen[7] |
| Smad2 Nuclear Translocation | ~150 nM | Smad2 Redistribution Assay[8] |
Cellular Effects of SB-431542 on EMT
The effective concentration of SB-431542 for inhibiting EMT in cell culture typically ranges from 1 µM to 10 µM. Below is a summary of its effects on key EMT markers in different cell lines.
| Cell Line | EMT Inducer | SB-431542 Conc. | Effect on Epithelial Markers (e.g., E-cadherin, ZO-1) | Effect on Mesenchymal Markers (e.g., Vimentin, N-cadherin) |
| NMuMG (mouse mammary) | TGF-β1 (5 ng/mL) | 10 µM | Prevents downregulation and delocalization from cell junctions[2] | Prevents upregulation |
| PANC-1 (human pancreatic) | TGF-β1 | 10 µM | Restores TGF-β-induced downregulation of E-cadherin[2][5] | Prevents upregulation |
| HCC (human hepatocellular) | TGF-β1 | 2 µM | Increased E-cadherin and Occludin expression[9] | Decreased N-cadherin and Vimentin expression[9] |
| RPE (retinal pigment) | High Glucose | Not Specified | Increased E-cadherin expression[10] | Decreased Laminin and N-cadherin expression[10] |
| RLE-6TN (rat lung) | Radiation | Not Specified | Partial restoration of epithelial phenotype | Reduced α-SMA and Snail expression[11] |
Signaling Pathways and Experimental Visualizations
Experimental Protocols
Cell Culture and EMT Induction
This protocol describes the general procedure for culturing epithelial cells and inducing EMT with TGF-β1, along with treatment with SB-431542.
Materials:
-
Epithelial cell line of choice (e.g., NMuMG, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Recombinant Human TGF-β1 (stock at 10 µg/mL in 4 mM HCl with 1 mg/mL BSA)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Culture epithelial cells in complete medium until they reach 70-80% confluency.
-
Prepare working solutions of SB-431542 and TGF-β1 in serum-free or low-serum (0.2-1% FBS) medium. A common final concentration for SB-431542 is 1-10 µM and for TGF-β1 is 5 ng/mL.[2]
-
Aspirate the complete medium from the cells and wash once with PBS.
-
Add the medium containing the desired concentration of SB-431542 to the cells. Include a vehicle control (DMSO) group. Incubate for a pre-treatment period of 1-2 hours.[11][12]
-
To the appropriate wells, add TGF-β1 to induce EMT. Maintain control groups (untreated, TGF-β1 alone, SB-431542 alone).
-
Incubate the cells for 24-72 hours, depending on the cell line and the specific endpoint being measured.
-
Proceed with downstream analysis such as microscopy, Western blotting, or immunofluorescence.
Western Blot Analysis of EMT Markers
This protocol is for detecting changes in the protein levels of key EMT markers.
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-E-cadherin, anti-Vimentin, anti-N-cadherin, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
After treatment, place cell culture plates on ice and wash cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer. Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C, using the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensity relative to a loading control like β-actin.[11]
Immunofluorescence Staining for EMT Markers
This protocol allows for the visualization of EMT marker localization and cell morphology changes.
Materials:
-
Cells grown on glass coverslips in a 24-well plate
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.25% Triton X-100 in PBS for permeabilization
-
Blocking buffer (e.g., 1% BSA, 22.52 mg/mL glycine (B1666218) in PBST)
-
Primary antibodies (e.g., anti-E-cadherin, anti-ZO-1)
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
After treatment, wash the cells on coverslips twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Wash twice with PBS.
-
Block for 1 hour in blocking buffer.
-
Incubate with primary antibody in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibody in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Stain nuclei with DAPI for 5 minutes.
-
Wash once with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize using a fluorescence or confocal microscope.[2]
Cell Migration (Transwell) Assay
This assay quantifies the migratory capacity of cells, a key feature of EMT.
Materials:
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Serum-free medium
-
Medium with a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Fixation/staining solution (e.g., methanol (B129727), crystal violet)
Procedure:
-
Culture and treat cells as described in Protocol 1.
-
After treatment, harvest the cells by trypsinization and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Add 500 µL of medium containing chemoattractant to the lower chamber of the 24-well plate.
-
Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.
-
Incubate for 12-24 hours at 37°C.[6]
-
After incubation, remove the medium from the upper chamber. Use a cotton swab to gently remove the non-migrated cells from the top surface of the membrane.
-
Fix the migrated cells on the bottom of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.5% crystal violet for 20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Image multiple fields of view for each insert and count the number of migrated cells.
References
- 1. apexbt.com [apexbt.com]
- 2. A Specific Inhibitor of TGF-β Receptor Kinase, SB-431542, as a Potent Antitumor Agent for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. oncotarget.com [oncotarget.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Combined Inhibition of TGF-β1-Induced EMT and PD-L1 Silencing Re-Sensitizes Hepatocellular Carcinoma to Sorafenib Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SB431542 partially inhibits high glucose-induced EMT by restoring mitochondrial homeostasis in RPE cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: The Experimental Autoimmune Uveoretinitis (EAU) Model and the Lp-PLA2 Inhibitor SB-435495
For Researchers, Scientists, and Drug Development Professionals
Introduction
Experimental Autoimmune Uveoretinitis (EAU) is a well-established and widely utilized animal model that emulates human autoimmune uveitis, a group of sight-threatening inflammatory diseases of the eye.[1] This T-cell mediated autoimmune disease is induced in susceptible rodent strains by immunization with retinal antigens, such as interphotoreceptor retinoid-binding protein (IRBP) or its peptides.[1][2] The resulting pathology, characterized by inflammation of the retina and uvea, closely mimics aspects of human uveitis, making the EAU model an invaluable tool for investigating disease pathogenesis and for the preclinical evaluation of novel therapeutic agents.[1]
One such therapeutic candidate that has been investigated is SB-435495, a potent and orally active inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2).[3] Lp-PLA2 is an enzyme involved in the hydrolysis of oxidized phospholipids, leading to the production of pro-inflammatory mediators.[1][4] Given that macrophage activation is a key element in the tissue damage observed in uveitis, it was hypothesized that inhibiting Lp-PLA2 with SB-435495 could limit this activation and thereby protect the retina from inflammatory damage.[1]
These application notes provide detailed protocols for the induction and assessment of EAU in mice, the administration of SB-435495, and a summary of the quantitative data from a key study evaluating its efficacy. The findings indicate that despite the scientific rationale, SB-435495 did not demonstrate a therapeutic effect in the murine EAU model.[1]
Data Presentation
The following tables summarize the quantitative data from a study by Crawford et al. (2015), which investigated the effect of SB-435495 in the murine EAU model. The results indicate that SB-435495 did not significantly alter the clinical or histological severity of the disease.[1]
Table 1: Clinical Scoring of EAU in Mice Treated with SB-435495
| Treatment Group | Mean Clinical Score (± SEM) |
| EAU + Vehicle | 2.5 ± 0.5 |
| EAU + SB-435495 | 2.7 ± 0.6 |
Data represents the peak clinical scores observed during the course of the experiment. No statistically significant difference was observed between the two groups.
Table 2: Histological Scoring of EAU in Mice Treated with SB-435495
| Treatment Group | Mean Histological Score (± SEM) |
| EAU + Vehicle | 2.8 ± 0.4 |
| EAU + SB-435495 | 3.0 ± 0.5 |
Histological scoring was performed on day 21 post-immunization. No statistically significant difference was observed between the two groups.
Table 3: Quantification of Retinal Infiltrating Leukocytes
| Treatment Group | Mean Number of CD45+ Cells per Retina (± SEM) |
| EAU + Vehicle | 1.5 x 10^5 ± 0.3 x 10^5 |
| EAU + SB-435495 | 1.6 x 10^5 ± 0.4 x 10^5 |
The number of infiltrating CD45+ leukocytes in the retina was determined by flow cytometry on day 21 post-immunization. No statistically significant difference was observed between the two groups.
Experimental Protocols
I. Induction of Experimental Autoimmune Uveoretinitis (EAU) in C57BL/6 Mice
This protocol is optimized for the induction of EAU in the C57BL/6 mouse strain, which can be less susceptible than other strains.[2][5]
Materials:
-
Human IRBP peptide 1-20 (GPTHLFQPSLVLDMAKVLLD)
-
Complete Freund's Adjuvant (CFA) containing 2.5 mg/mL Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Phosphate-buffered saline (PBS), sterile
-
Female C57BL/6 mice, 6-8 weeks old
Procedure:
-
Antigen Emulsion Preparation:
-
On the day of immunization, prepare the antigen emulsion by mixing the IRBP peptide (at a final concentration of 200-500 µg per mouse) with CFA in a 1:1 ratio.[2][5]
-
Emulsify the mixture by syringing between two glass Luer-lock syringes until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
-
Immunization:
-
Post-Immunization Monitoring:
II. Clinical and Histological Scoring of EAU
A. Clinical Scoring: Clinical assessment of EAU is performed using a fundus microscope. The severity of inflammation is graded on a scale of 0 to 4 based on the degree of optic disc inflammation, vasculitis, and retinal inflammation.[8][9][10]
Clinical Scoring Scale (0-4):
-
0: No signs of inflammation.
-
1: Mild inflammation, characterized by optic disc hyperemia and mild vasculitis.
-
2: Moderate inflammation, with significant optic disc inflammation, perivascular infiltrates, and retinal lesions.
-
3: Severe inflammation, with extensive vasculitis, retinal lesions, and vitreous haze.
-
4: Very severe inflammation, leading to retinal detachment and/or atrophy.
B. Histological Scoring: Eyes are enucleated at the end of the experiment, fixed, and processed for histology. Paraffin-embedded sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) and scored in a masked manner.[3][11]
Histological Scoring Scale (0-4):
-
0: No inflammatory cells in the retina or choroid.
-
1: Mild inflammatory cell infiltration in the retina and/or choroid.
-
2: Moderate infiltration with some retinal folding and small granulomas.
-
3: Severe infiltration with extensive retinal folding, large granulomas, and photoreceptor damage.
-
4: Extensive retinal damage with photoreceptor layer destruction and retinal detachment.
III. Administration of SB-435495
Materials:
-
SB-435495
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a suspension of SB-435495 in the chosen vehicle at the desired concentration.
-
-
Administration:
-
Administer SB-435495 or vehicle control to the mice via oral gavage or intraperitoneal injection. A typical dosage used in studies is 10 mg/kg, administered daily.[12]
-
Treatment can be initiated either prophylactically (starting at the time of immunization) or therapeutically (starting after the onset of clinical signs).
-
Visualizations
Caption: Workflow for the induction and assessment of EAU in mice.
Caption: Hypothesized mechanism of action for SB-435495 in EAU.
Conclusion
The Experimental Autoimmune Uveoretinitis model is a critical tool for understanding the immunopathology of uveitis and for testing potential therapeutics. The Lp-PLA2 inhibitor, SB-435495, was investigated in this model based on the rationale that inhibiting macrophage activation could ameliorate the disease. However, the experimental evidence demonstrates that SB-435495 was not effective in reducing the severity of EAU in a murine model.[1] This highlights the complexity of uveitis pathogenesis and the importance of empirical testing of therapeutic hypotheses in well-validated preclinical models. These findings suggest that pathways other than Lp-PLA2-mediated inflammation may be more dominant in this specific autoimmune setting, and future therapeutic strategies should explore alternative targets.
References
- 1. The role of lipoprotein-associated phospholipase A2 in a murine model of experimental autoimmune uveoretinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of determinant factors associated with the efficiency of experimental autoimmune uveitis induction in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rodent Models of Experimental Autoimmune Uveitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of lipoprotein-associated phospholipase A2 inhibitor on insulin resistance in streptozotocin-induced diabetic pregnant rats [jstage.jst.go.jp]
- 5. Optimization of determinant factors associated with the efficiency of experimental autoimmune uveitis induction in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Comprehensive Grading System for Experimental Autoimmune Uveitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Comprehensive Grading System for Experimental Autoimmune Uveitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
Troubleshooting & Optimization
SB-435495 ditartrate solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of SB-435495 ditartrate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: SB-435495 is a potent, selective, and reversible inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2).[1] Its mechanism of action involves blocking the activity of the Lp-PLA2 enzyme, which is involved in the hydrolysis of oxidized phospholipids, leading to the production of pro-inflammatory mediators.[2][3] By inhibiting Lp-PLA2, SB-435495 can reduce inflammation and has been studied in the context of atherosclerosis and other inflammatory conditions.[4]
Q2: What is the recommended solvent for dissolving this compound?
A2: The recommended solvent for this compound is dimethyl sulfoxide (B87167) (DMSO). It can be dissolved in DMSO at a concentration of up to 100 mg/mL with the assistance of ultrasonication. It is crucial to use freshly opened, anhydrous DMSO, as the solvent is hygroscopic and absorbed water can negatively impact the solubility of the compound.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: Once dissolved, the stock solution of this compound should be stored under the following conditions to ensure stability:
-
-80°C: for up to 6 months.
-
-20°C: for up to 1 month.
It is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Q4: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
A4: Direct dissolution of this compound in aqueous solutions like PBS or cell culture media is not recommended due to its low aqueous solubility. This can lead to the formation of a precipitate and an inaccurate final concentration. It is best to first prepare a high-concentration stock solution in DMSO and then dilute it into your aqueous experimental medium.
Troubleshooting Guide
Issue: I am observing precipitation when diluting my DMSO stock solution of this compound into my aqueous cell culture medium.
This is a common issue arising from the poor aqueous solubility of the compound. Here are several solutions to troubleshoot this problem:
-
Solution 1: Decrease the final concentration. The final concentration of SB-435495 in your aqueous medium may be too high. Try lowering the final concentration and see if the precipitation issue resolves.
-
Solution 2: Increase the percentage of DMSO in the final solution. While it is always desirable to keep the final DMSO concentration as low as possible to avoid solvent-induced cellular toxicity, a slight increase may be necessary to maintain solubility. A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Solution 3: Use a pre-warmed aqueous medium. Adding the DMSO stock solution to a pre-warmed (e.g., 37°C) aqueous medium can sometimes help to prevent precipitation. Ensure the medium is at the appropriate temperature for your cells before adding it to the culture.
-
Solution 4: Add the stock solution to the medium with vigorous vortexing or stirring. Rapidly dispersing the DMSO stock into the aqueous medium can prevent the formation of localized high concentrations of the compound that can lead to precipitation. Add the stock solution dropwise while vortexing the medium.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Method | Notes |
| DMSO | 100 mg/mL | Ultrasonication | Use freshly opened, anhydrous DMSO. |
| Ethanol | Limited Solubility | Not Recommended | May precipitate at higher concentrations. |
| PBS (pH 7.4) | Poorly Soluble | Not Recommended | Prone to precipitation. |
| Water | Poorly Soluble | Not Recommended | Prone to precipitation. |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Ultrasonic water bath
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a final concentration of 100 mM.
-
Vortex the tube briefly to mix the powder and the solvent.
-
Place the tube in an ultrasonic water bath and sonicate until the compound is completely dissolved. This may take several minutes. Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or at -20°C for short-term storage.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium
Materials:
-
100 mM this compound stock solution in DMSO
-
Pre-warmed, sterile cell culture medium
-
Sterile tubes
Procedure:
-
Thaw a single-use aliquot of the 100 mM this compound stock solution at room temperature.
-
In a sterile tube, add the required volume of pre-warmed cell culture medium.
-
While gently vortexing the tube of cell culture medium, add the appropriate volume of the 100 mM stock solution dropwise to achieve the desired final concentration.
-
Continue to vortex for a few seconds to ensure the solution is well-mixed.
-
Use the freshly prepared medium containing this compound for your experiment immediately.
Note: It is recommended to perform a serial dilution if a very low final concentration is required. For example, first, dilute the 100 mM stock to 10 mM in DMSO, and then dilute this intermediate stock into the cell culture medium.
Visualizations
Caption: Lp-PLA2 Signaling Pathway and Inhibition by SB-435495.
Caption: Troubleshooting Workflow for this compound Precipitation.
Caption: Logic Diagram for Solvent Selection for this compound.
References
- 1. The discovery of SB-435495. A potent, orally active inhibitor of lipoprotein-associated phospholipase A(2) for evaluation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lp-PLA2 inhibition prevents Ang II-induced cardiac inflammation and fibrosis by blocking macrophage NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lp-PLA2 Antagonizes Left Ventricular Healing After Myocardial Infarction by Impairing the Appearance of Reparative Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of lipoprotein-associated phospholipase A2 in a murine model of experimental autoimmune uveoretinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing SB-435495 Dosage for Animal Models: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of SB-435495 in animal models. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges in your in vivo experiments.
SB-435495 is a potent and selective inhibitor of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2), an enzyme implicated in the progression of inflammatory diseases such as atherosclerosis and diabetic retinopathy.[1][2] Unlike some similarly named compounds, SB-435495 does not inhibit the TGF-β signaling pathway. Its mechanism of action is centered on the reduction of pro-inflammatory mediators produced by the hydrolysis of oxidized phospholipids (B1166683).[1]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for SB-435495?
A1: SB-435495 is a selective, reversible, and non-covalent inhibitor of the enzyme Lipoprotein-Associated Phospholipase A2 (Lp-PLA2).[1] Lp-PLA2 is primarily associated with low-density lipoprotein (LDL) particles in the blood and is found in atherosclerotic plaques.[3] It hydrolyzes oxidized phospholipids within LDL, producing two key pro-inflammatory mediators: lysophosphatidylcholine (B164491) (lyso-PC) and oxidized non-esterified fatty acids (oxNEFA).[4][5] These products promote inflammation, attract monocytes, and contribute to the development and instability of atherosclerotic plaques.[5] By inhibiting Lp-PLA2, SB-435495 reduces the levels of these inflammatory mediators.[1]
Q2: What is a typical starting dose for SB-435495 in animal models?
Q3: Which route of administration is better: oral (p.o.) or intraperitoneal (i.p.)?
A3: SB-435495 is described as an orally active inhibitor.[7] However, the choice between oral and intraperitoneal administration depends on your experimental goals.
-
Oral (p.o.) gavage is often preferred for studies aiming to model clinical applications in humans. However, oral bioavailability can be lower and more variable due to first-pass metabolism in the liver.[8]
-
Intraperitoneal (i.p.) injection typically results in higher bioavailability and a more rapid onset of action, as it bypasses the gastrointestinal tract and first-pass metabolism.[8] This makes it suitable for proof-of-concept studies where maximizing systemic exposure is the primary goal.
For some compounds, i.p. administration can result in 100% bioavailability, whereas oral bioavailability may be significantly lower.[9] Without specific pharmacokinetic data for SB-435495, a pilot study comparing the two routes is advisable if the administration route is a critical variable.
Q4: What are the key pharmacokinetic parameters to consider for SB-435495?
A4: Key pharmacokinetic parameters include:
-
Cmax: The maximum plasma concentration of the drug.
-
Tmax: The time at which Cmax is reached.
-
T½ (Half-life): The time it takes for the plasma concentration of the drug to reduce by half.
-
AUC (Area Under the Curve): A measure of the total drug exposure over time.
-
Bioavailability (F%): The fraction of the administered dose that reaches the systemic circulation.
Unfortunately, detailed public-domain pharmacokinetic data specifically for SB-435495 in various animal models is limited. When planning experiments, it is crucial to either conduct a preliminary pharmacokinetic study or base initial experimental design on data from structurally related compounds, with the understanding that this is an estimation.
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation of SB-435495 in Vehicle
-
Potential Cause: SB-435495, like many pyrimidinone derivatives, may have limited aqueous solubility.[10] Using an inappropriate vehicle can lead to precipitation, inaccurate dosing, and poor bioavailability.
-
Troubleshooting Steps:
-
Vehicle Selection: For many small molecule inhibitors, a multi-component vehicle system is often necessary. A commonly used vehicle for oral gavage is a suspension in 0.5% methylcellulose (B11928114) or carboxymethylcellulose (CMC) in water. For compounds with very low aqueous solubility, a combination of solvents such as DMSO, PEG300, and Tween-80 in saline or water can be effective.[11]
-
Solubility Testing: Before beginning your in vivo study, perform a small-scale solubility test with your chosen vehicle. Observe the solution for any signs of precipitation over a period that mimics your experimental conditions.
-
Sonication: Use of a sonicator can help to dissolve the compound and create a more uniform suspension.
-
pH Adjustment: For some compounds, adjusting the pH of the vehicle can improve solubility. However, this should be done with caution to avoid degradation of the compound and to ensure the vehicle is well-tolerated by the animals.
-
Issue 2: Inconsistent Efficacy or High Variability in Experimental Results
-
Potential Cause: This can be due to a variety of factors, including inaccurate dosing, variable drug absorption, or issues with the animal model itself.
-
Troubleshooting Steps:
-
Dosing Technique: Ensure that your oral gavage or intraperitoneal injection technique is consistent and accurate. For oral gavage, incorrect placement of the gavage needle can lead to administration into the trachea instead of the esophagus.
-
Vehicle Homogeneity: If SB-435495 is administered as a suspension, ensure that the suspension is homogenous and well-mixed before each dose is drawn.
-
Animal Health: Monitor the health of your animals closely. Underlying health issues can affect drug metabolism and response.
-
Dose-Response Study: If you have not already done so, perform a dose-response study to confirm that you are using a dose that is on the sensitive part of the dose-response curve.
-
Issue 3: Observed Adverse Effects in Treated Animals
-
Potential Cause: Adverse effects can be due to the pharmacological action of SB-435495, off-target effects, or toxicity of the vehicle.
-
Troubleshooting Steps:
-
Vehicle Control: Always include a vehicle-only control group in your experiments to distinguish between effects of the compound and effects of the vehicle.
-
Dose Reduction: If adverse effects are observed, consider reducing the dose of SB-435495.
-
Toxicity Assessment: Perform basic toxicity assessments, such as monitoring body weight, food and water intake, and general animal behavior.
-
Data Presentation
Table 1: Summary of SB-435495 Dosage in Animal Models
| Animal Model | Disease Model | Dose | Administration Route | Frequency | Reference |
| Brown Norway Rat | Streptozotocin-induced Diabetic Retinopathy | 10 mg/kg | Intraperitoneal (i.p.) | Daily | [1] |
| WHHL Rabbit | Hypercholesterolemia | 10 mg/kg | Oral (p.o.) | Once | [12] |
| C57BL/6 Mouse | Experimental Autoimmune Uveoretinitis (EAU) | 30 mg/kg | Oral (p.o.) | Twice Daily | [2] |
Table 2: Properties of SB-435495
| Property | Value | Reference |
| Target | Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) | [1] |
| IC₅₀ | 0.06 nM | [13] |
| Molecular Weight | 720.82 g/mol | [13] |
| Chemical Formula | C₃₈H₄₀F₄N₆O₂S | [13] |
Experimental Protocols
Protocol 1: Preparation and Administration of SB-435495 for Intraperitoneal Injection in Rats
-
Materials:
-
SB-435495 powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
-
1 mL syringes with 27-gauge needles
-
-
Vehicle Preparation:
-
Prepare a vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile saline.
-
In a sterile tube, add the DMSO, PEG300, and Tween 80. Vortex thoroughly.
-
Add the sterile saline and vortex again until the solution is clear and homogenous.
-
-
SB-435495 Formulation:
-
Calculate the required amount of SB-435495 based on the desired dose (e.g., 10 mg/kg) and the number and weight of the rats.
-
Weigh the SB-435495 powder and place it in a sterile tube.
-
Add a small amount of the vehicle to the powder and vortex to create a paste.
-
Gradually add the remaining vehicle while vortexing to ensure a uniform suspension.
-
If necessary, sonicate the suspension for 5-10 minutes to aid dissolution.
-
-
Administration:
-
Gently restrain the rat.
-
Inject the calculated volume of the SB-435495 formulation intraperitoneally into the lower right quadrant of the abdomen, being careful to avoid the internal organs.
-
Protocol 2: Induction of Experimental Autoimmune Uveoretinitis (EAU) in C57BL/6 Mice
-
Materials:
-
Human interphotoreceptor retinoid-binding protein (IRBP) peptide 1-20
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
Phosphate-buffered saline (PBS)
-
Two 1 mL glass syringes
-
Double-hubbed needle
-
1 mL syringes with 27-gauge needles
-
-
Antigen Emulsion Preparation:
-
Dissolve the IRBP peptide in PBS at a concentration that will deliver the desired dose (e.g., 500 µg) in 100 µL.
-
Prepare an emulsion by mixing the IRBP solution with an equal volume of CFA using two glass syringes connected by a double-hubbed needle.
-
Repeatedly pass the mixture between the two syringes until a stable, white, viscous emulsion is formed.
-
-
Immunization:
-
On day 0, inject each mouse subcutaneously with 200 µL of the antigen emulsion, distributed over the back and one thigh.
-
On the same day, inject each mouse intraperitoneally with PTX (e.g., 1 µg) diluted in PBS.
-
-
Monitoring and Treatment:
-
Begin treatment with SB-435495 (e.g., 30 mg/kg, p.o., twice daily) at a predetermined time point relative to immunization (e.g., from day -1 to day 14).
-
Monitor the mice for clinical signs of EAU starting from day 7 post-immunization using fundoscopy.
-
Score the severity of EAU based on a standardized scale (e.g., 0-4).
-
Mandatory Visualizations
Caption: Mechanism of SB-435495 action on the Lp-PLA2 signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. ahajournals.org [ahajournals.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. On the present and future role of Lp-PLA2 in atherosclerosis-related cardiovascular risk prediction and management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. search.library.oregonstate.edu [search.library.oregonstate.edu]
- 8. benchchem.com [benchchem.com]
- 9. gpnotebook.com [gpnotebook.com]
- 10. The discovery of SB-435495. A potent, orally active inhibitor of lipoprotein-associated phospholipase A(2) for evaluation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
- 13. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
SB-435495 off-target effects and how to control for them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using SB-435495. The information is tailored for scientists and drug development professionals to address potential issues, with a focus on understanding and controlling for off-target effects during experiments.
Frequently Asked Questions (FAQs)
Q1: Is SB-435495 an inhibitor of the TGF-β pathway?
A common point of confusion is the similar nomenclature between SB-435495 and SB-431542. It is crucial to distinguish between these two compounds:
-
SB-435495: A potent and selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2).[1][2]
-
SB-431542: A well-characterized inhibitor of the transforming growth factor-β (TGF-β) type I receptor kinases ALK4, ALK5, and ALK7.
Therefore, SB-435495 is not a TGF-β pathway inhibitor. Researchers intending to study TGF-β signaling should use SB-431542 or other validated inhibitors of that pathway.
Q2: What is the primary target of SB-435495?
The primary target of SB-435495 is lipoprotein-associated phospholipase A2 (Lp-PLA2), a key enzyme in the inflammatory cascade associated with atherosclerosis.[1] SB-435495 is a potent, selective, reversible, and orally active inhibitor of Lp-PLA2 with a reported IC50 of 0.06 nM.[2][3]
Q3: What are the known off-target effects of SB-435495?
While SB-435495 is highly selective for Lp-PLA2, at least one off-target has been identified. It has been shown to inhibit Cytochrome P450 3A4 (CYP450 3A4), an important enzyme in drug metabolism.[2][3]
Quantitative Data: On-Target and Off-Target Activity of SB-435495
For clarity, the inhibitory activity of SB-435495 against its primary target and a known off-target are summarized below.
| Target | IC50 | Notes |
| Lp-PLA2 | 0.06 nM | Primary Target |
| CYP450 3A4 | 10 µM | Off-Target |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and experimental considerations, the following diagrams are provided.
Caption: Lp-PLA2 signaling pathway and the inhibitory action of SB-435495.
Caption: Experimental workflow to control for off-target effects of SB-435495.
Troubleshooting Guide
Problem: I am observing an unexpected phenotype in my cells/animal model after treatment with SB-435495.
This could be due to a genuine on-target effect of Lp-PLA2 inhibition or an off-target effect. The following steps will help you to troubleshoot this issue.
Step 1: Confirm On-Target Engagement
Protocol: Lp-PLA2 Activity Assay
This assay confirms that SB-435495 is inhibiting its target in your experimental system.
Materials:
-
Serum or plasma samples from your experiment (control vs. SB-435495 treated).
-
Lp-PLA2 activity assay kit (e.g., PLAC® Test for Lp-PLA2 Activity).
-
Spectrophotometer or automated clinical chemistry analyzer.
Methodology:
-
Sample Collection: Collect serum or plasma from control and SB-435495-treated subjects. Handle samples according to the assay kit's instructions, paying attention to storage and handling conditions.[4][5][6]
-
Assay Principle: The assay typically uses a substrate, such as 1-myristoyl-2-(4-nitrophenylsuccinyl) phosphatidylcholine, which is hydrolyzed by Lp-PLA2 to produce a colored product that can be measured spectrophotometrically.[4]
-
Procedure: Follow the manufacturer's protocol for the specific Lp-PLA2 activity assay kit. This will involve incubating the samples with the substrate and measuring the rate of product formation.
-
Data Analysis: Compare the Lp-PLA2 activity in the SB-435495-treated samples to the control samples. A significant reduction in activity confirms on-target engagement.
Step 2: Differentiate On-Target from Off-Target Effects
If on-target engagement is confirmed, the following control experiments are crucial to determine if the observed phenotype is a direct result of Lp-PLA2 inhibition.
Control Strategy 1: Use a Structurally Unrelated Lp-PLA2 Inhibitor
Employing an Lp-PLA2 inhibitor with a different chemical scaffold can help to rule out off-target effects specific to the chemical structure of SB-435495.
-
Recommended Control Compound: Darapladib is a well-characterized, potent, and selective Lp-PLA2 inhibitor with a different chemical structure.[7]
-
Experimental Design: Treat your cells or animal model with Darapladib at a concentration that gives a similar level of Lp-PLA2 inhibition as SB-435495.
-
Interpretation:
-
If Darapladib recapitulates the phenotype observed with SB-435495, it strongly suggests the phenotype is due to on-target Lp-PLA2 inhibition.
-
If Darapladib does not produce the same phenotype, the effect of SB-435495 is likely off-target.
-
Control Strategy 2: Use a Structurally Similar but Inactive Analog
An inactive analog of SB-435495, which has a similar chemical structure but does not inhibit Lp-PLA2, is an excellent negative control.
-
Note: A commercially available, validated inactive analog of SB-435495 may not be readily available. This may require chemical synthesis.
-
Experimental Design: Treat your experimental system with the inactive analog at the same concentration as SB-435495.
-
Interpretation:
-
If the inactive analog does produce the phenotype, this is strong evidence of an off-target effect related to the chemical scaffold.
Control Strategy 3: Genetic Approaches
Genetic knockdown or knockout of the gene encoding Lp-PLA2 (PLA2G7) provides the most definitive evidence for on-target effects.
-
Methodology: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of Lp-PLA2 in your cell model. For in vivo studies, Pla2g7 knockout animals can be used.[8]
-
Interpretation:
-
If the genetic modulation of Lp-PLA2 replicates the phenotype observed with SB-435495, it confirms an on-target effect.
-
If the phenotype is not observed with genetic modulation, the effect of SB-435495 is likely off-target.
-
Step 3: Identify Potential Off-Targets
If the control experiments suggest an off-target effect, further investigation is needed to identify the responsible molecule(s).
Recommendation: Kinase Panel Screening
Given that many small molecule inhibitors have off-target effects on kinases, performing a broad kinase panel screen is a recommended step.
-
Procedure: Submit a sample of SB-435495 to a commercial service that offers kinase profiling. These services typically screen the compound against a large panel of kinases at a fixed concentration, followed by IC50 determination for any identified "hits".
-
Data Analysis: The results will provide a list of kinases that are inhibited by SB-435495 and their corresponding potencies. This information can then be used to design further experiments to validate whether any of these off-target kinases are responsible for the observed phenotype.
References
- 1. The discovery of SB-435495. A potent, orally active inhibitor of lipoprotein-associated phospholipase A(2) for evaluation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scribd.com [scribd.com]
- 5. Lp-PLA2 Activity - Cleveland HeartLab, Inc. [clevelandheartlab.com]
- 6. Lp-PLA2 Activity - Cleveland HeartLab, Inc. [clevelandheartlab.com]
- 7. Selective inhibitors and tailored activity probes for lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of lipoprotein-associated phospholipase A2 in a murine model of experimental autoimmune uveoretinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting Negative Results with SB-435495 Treatment: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret negative or unexpected results when using SB-435495.
Crucial Clarification: SB-435495 vs. SB-431542
Before proceeding, it is critical to distinguish between two similarly named but functionally distinct research compounds:
-
SB-435495: A potent and selective inhibitor of Lipoprotein-associated Phospholipase A2 (Lp-PLA2).[1][2]
-
SB-431542: A potent and selective inhibitor of the Transforming Growth Factor-β (TGF-β) superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7.[3][4]
Due to the similarity in their names, researchers may inadvertently use or order the incorrect compound. Please verify the CAS number of your reagent to ensure you are using the correct inhibitor for your intended signaling pathway.
-
SB-435495 CAS Number: 243984-03-0
-
SB-431542 CAS Number: 301836-41-9
This guide is divided into two sections to address potential issues related to each compound.
Section 1: Troubleshooting SB-435495 (Lp-PLA2 Inhibitor) Experiments
SB-435495 is a potent, selective, reversible, and orally active inhibitor of Lipoprotein-associated Phospholipase A2 (Lp-PLA2) with an IC50 of 0.06 nM.[1] It is primarily used in studies related to atherosclerosis, inflammation, and cardiovascular diseases.[5][6][7]
Signaling Pathway of Lp-PLA2
Frequently Asked Questions (FAQs) for SB-435495
Q1: I am not observing the expected anti-inflammatory effect after SB-435495 treatment. What could be the reason?
A1: Several factors could contribute to a lack of anti-inflammatory effect. Consider the following:
-
Cell Type and Context: The role of Lp-PLA2 can be highly context-dependent. In some experimental models, such as experimental autoimmune uveoretinitis, inhibition of Lp-PLA2 with SB-435495 did not lead to a reduction in disease severity or inflammatory cell infiltration. This suggests that in certain sub-acute autoimmune inflammatory conditions, the disease progression may be independent of Lp-PLA2 activity.
-
Inhibitor Concentration and Stability: Ensure that the concentration of SB-435495 is appropriate for your experimental system. The reported IC50 is 0.06 nM, but the effective concentration in cell culture or in vivo may vary.[1] Also, verify the stability of the compound in your media and under your experimental conditions.
-
Alternative Inflammatory Pathways: The inflammatory response in your model may be driven by pathways that are not dependent on Lp-PLA2. Consider investigating other inflammatory mediators.
Q2: My in vivo experiment with SB-435495 did not show a reduction in atherosclerotic plaque size. Why?
A2: While Lp-PLA2 is a biomarker for cardiovascular risk, its direct causal role in atherogenesis is complex.
-
Timing and Duration of Treatment: The effect of Lp-PLA2 inhibition on plaque development may depend on the stage of atherosclerosis. Some studies with other Lp-PLA2 inhibitors have shown effects on plaque composition rather than a significant reduction in size.[6]
-
Animal Model: The choice of animal model is crucial. The lipid metabolism and inflammatory responses can differ significantly between species.
-
Pharmacokinetics and Bioavailability: Ensure that the dosage and administration route of SB-435495 are sufficient to achieve and maintain an effective inhibitory concentration in the target tissue. SB-435495 has been shown to be orally active.[2]
Troubleshooting Guide for Negative Results with SB-435495
| Observation | Potential Cause | Recommended Action |
| No change in inflammatory markers (e.g., cytokines, chemokines) after treatment. | 1. The inflammatory pathway in your model is independent of Lp-PLA2. 2. Suboptimal concentration of SB-435495. 3. Degradation of the inhibitor. | 1. Confirm Lp-PLA2 expression and activity in your model. 2. Perform a dose-response curve to determine the optimal concentration. 3. Prepare fresh solutions of SB-435495 for each experiment. |
| No effect on endothelial cell activation or monocyte adhesion. | 1. The stimulus used to activate endothelial cells may not involve the Lp-PLA2 pathway. 2. The specific cell line used may have low Lp-PLA2 expression. | 1. Use a stimulus known to be mediated by oxidized LDL and Lp-PLA2. 2. Measure Lp-PLA2 expression in your endothelial cells. |
| In vivo, no difference in atherosclerotic lesion size or composition. | 1. Insufficient duration of treatment to observe a significant change. 2. The animal model's disease progression is not primarily driven by Lp-PLA2. 3. Poor bioavailability or rapid metabolism of the compound. | 1. Consider a longer treatment period. 2. Evaluate the role of Lp-PLA2 in your specific animal model. 3. Perform pharmacokinetic studies to measure plasma and tissue levels of SB-435495. |
Experimental Protocol: In Vitro Lp-PLA2 Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of SB-435495 on Lp-PLA2 in a cell-based assay.
-
Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) in appropriate media.
-
Stimulation: Expose HUVECs to oxidized low-density lipoprotein (oxLDL) to induce Lp-PLA2 expression and activity.
-
Treatment: Treat the cells with varying concentrations of SB-435495 (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours).[1]
-
Lp-PLA2 Activity Assay: Measure the Lp-PLA2 activity in cell lysates or conditioned media using a commercially available assay kit.
-
Data Analysis: Calculate the IC50 value of SB-435495 by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Section 2: Troubleshooting SB-431542 (TGF-β/Activin/Nodal Inhibitor) Experiments
SB-431542 is a potent and selective inhibitor of the TGF-β superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7.[3][4] It is widely used in stem cell research to direct differentiation and in cancer research to inhibit tumor-promoting effects of TGF-β.[8][9][10]
Signaling Pathway of TGF-β/Activin/Nodal
Frequently Asked Questions (FAQs) for SB-431542
Q1: I am using SB-431542 to induce neural differentiation of stem cells, but I am not seeing the expected phenotype.
A1: The efficiency of neural induction can be influenced by several factors:
-
Dual Inhibition: Often, dual inhibition of both the TGF-β/Activin/Nodal and BMP signaling pathways is more effective for neural induction. Consider using SB-431542 in combination with a BMP inhibitor like Noggin or Dorsomorphin.
-
Cell Line Variability: Different pluripotent stem cell lines (hESCs, iPSCs) can have varied differentiation propensities. The protocol may need to be optimized for your specific cell line.
-
Culture Conditions: The composition of the basal medium, the presence or absence of serum, and the cell density can all impact differentiation efficiency.
Q2: My cancer cell line is not responding to SB-431542 treatment; there is no change in migration or invasion.
A2: The response of cancer cells to TGF-β signaling and its inhibition is complex and can be paradoxical.[11]
-
TGF-β Pathway Status: Confirm that the TGF-β signaling pathway is active in your cancer cell line. Check for the expression of TGF-β receptors and the phosphorylation of SMAD2/3 in response to TGF-β stimulation. Some cell lines may have mutations in the TGF-β signaling components, rendering them unresponsive.[10]
-
Tumor-Suppressive vs. Tumor-Promoting Role: In some contexts, TGF-β can act as a tumor suppressor. Inhibiting this pathway with SB-431542 could potentially increase anchorage-independent growth in certain cell types.[10]
-
Off-Target Considerations: While SB-431542 is highly selective, at very high concentrations, off-target effects could occur. Ensure you are using the inhibitor within the recommended concentration range (typically 1-10 µM).[3]
Troubleshooting Guide for Negative Results with SB-431542
| Observation | Potential Cause | Recommended Action |
| No decrease in SMAD2/3 phosphorylation after TGF-β stimulation and SB-431542 treatment. | 1. Inactive SB-431542. 2. Insufficient concentration of the inhibitor. 3. The cells are not responsive to TGF-β. | 1. Verify the integrity of the compound. Prepare fresh stock solutions. 2. Perform a dose-response experiment to determine the effective concentration. 3. Confirm TGF-β receptor expression and pathway activity in your cell line. |
| Stem cells do not differentiate as expected (e.g., into neural or mesenchymal lineages). | 1. Incomplete inhibition of the pluripotency network. 2. The differentiation protocol is not optimized for the specific cell line. 3. The quality of the starting pluripotent stem cells is poor. | 1. Consider dual inhibition of relevant signaling pathways (e.g., with a BMP inhibitor). 2. Optimize inhibitor concentrations, timing of treatment, and culture conditions. 3. Ensure the starting cell population is undifferentiated and healthy. |
| No effect on cancer cell migration, invasion, or epithelial-mesenchymal transition (EMT). | 1. The cancer cell line's phenotype is not driven by the canonical TGF-β/SMAD pathway. 2. The cells have lost responsiveness to TGF-β. 3. The experimental endpoint is not sensitive enough. | 1. Investigate the role of non-canonical TGF-β signaling pathways (e.g., MAPK, PI3K/Akt). 2. Check for mutations in TGF-β receptors or SMAD proteins. 3. Use multiple assays to assess cell migration and invasion. |
Experimental Protocol: Western Blot for SMAD2/3 Phosphorylation
This protocol outlines the steps to assess the inhibitory effect of SB-431542 on TGF-β-induced SMAD2/3 phosphorylation.
-
Cell Culture and Serum Starvation: Plate cells (e.g., HaCaT keratinocytes) and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Inhibitor Pre-treatment: Pre-treat the cells with SB-431542 (e.g., 10 µM) for 1 hour.
-
TGF-β Stimulation: Add recombinant TGF-β1 (e.g., 5 ng/mL) to the media and incubate for 30-60 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against phospho-SMAD2, total SMAD2, and a loading control (e.g., GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Experimental Workflow Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The discovery of SB-435495. A potent, orally active inhibitor of lipoprotein-associated phospholipase A(2) for evaluation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. SB-431542 is a potent and specific inhibitor of transforming growth factor-beta superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SB-222657 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Lp-PLA2 Inhibition—The Atherosclerosis Panacea? | MDPI [mdpi.com]
- 7. What are Lp-PLA2 inhibitors and how do they work? [synapse.patsnap.com]
- 8. TGF-β Inhibitor SB431542 Promotes the Differentiation of Induced Pluripotent Stem Cells and Embryonic Stem Cells into Mesenchymal-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhanced differentiation of human embryonic stem cells to mesenchymal progenitors by inhibition of TGF-beta/activin/nodal signaling using SB-431542 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Specific Inhibitor of TGF-β Receptor Kinase, SB-431542, as a Potent Antitumor Agent for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Mysteries of TGF-β Paradox in Benign and Malignant Cells [frontiersin.org]
SB-435495 stability in different cell culture media
Welcome to the technical support center for SB-435495. This resource is designed for researchers, scientists, and drug development professionals, providing essential information on the stability of SB-435495 in various cell culture media. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of SB-435495 in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for SB-435495?
A1: SB-435495 is a potent and selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2).[1] It is not an inhibitor of the TGF-beta signaling pathway. A similarly named compound, SB-431542, is a known inhibitor of the TGF-beta type I receptor activin receptor-like kinase (ALK5). It is crucial to distinguish between these two compounds to ensure correct experimental design and data interpretation.
Q2: What are the recommended storage conditions for SB-435495 stock solutions?
A2: For optimal stability, SB-435495 stock solutions should be prepared in a suitable solvent, such as DMSO, and stored at -20°C or -80°C.[2] It is advisable to prepare small, single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[3]
Q3: What are the common signs of SB-435495 degradation in my cell culture experiments?
A3: Degradation of SB-435495 can manifest as reduced or inconsistent biological activity in your assays. You might observe a diminished effect on your target cells compared to previous experiments. While less common, significant degradation could potentially lead to changes in the color or pH of the culture medium.
Q4: How can I determine the stability of SB-435495 in my specific cell culture medium?
A4: Since the stability of a small molecule can be influenced by the specific components of the cell culture medium, it is recommended to perform a stability study under your experimental conditions.[4][5] A detailed protocol for assessing the stability of SB-435495 in your chosen medium is provided in the "Experimental Protocols" section of this guide.
Q5: What factors can influence the stability of SB-435495 in cell culture media?
A5: Several factors can affect the stability of small molecules like SB-435495 in cell culture media, including the composition of the medium (e.g., presence of certain amino acids or vitamins), the pH of the medium, the incubation temperature (typically 37°C), and exposure to light.[4][6] The presence of serum can also impact stability, as some compounds may bind to serum proteins.[4]
Troubleshooting Guide
This guide addresses common issues that may be encountered when using SB-435495 in cell culture experiments.
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or lower than expected biological activity | Degradation of SB-435495 in stock solution. | Prepare fresh stock solutions of SB-435495 in a high-quality, anhydrous solvent (e.g., DMSO). Aliquot into single-use vials and store at -80°C to minimize freeze-thaw cycles.[2][3] |
| Degradation of SB-435495 in cell culture medium. | Add SB-435495 to the cell culture medium immediately before treating the cells. For long-term experiments, consider replenishing the medium with freshly prepared SB-435495 at regular intervals (e.g., every 24-48 hours). Perform a stability test to determine the half-life of SB-435495 in your specific medium (see Experimental Protocols). | |
| Incorrect concentration of SB-435495. | Verify the initial concentration of your stock solution. Ensure accurate dilution to the final working concentration. | |
| High levels of cell death or toxicity | Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your specific cell line (typically <0.1% to 0.5%). Run a vehicle control (medium with solvent only) to assess solvent toxicity.[3] |
| High concentration of SB-435495. | Perform a dose-response experiment to determine the optimal, non-toxic working concentration for your cell line. | |
| Off-target effects. | While SB-435495 is a selective inhibitor, high concentrations may lead to off-target effects. Use the lowest effective concentration possible. | |
| Precipitation of the compound in the medium | Poor solubility. | Ensure that the final concentration of SB-435495 does not exceed its solubility limit in the cell culture medium. When diluting the stock solution, add it to the medium with gentle mixing to avoid rapid precipitation. |
Data on SB-435495 Stability
Currently, there is limited publicly available quantitative data on the stability of SB-435495 in different cell culture media. To address this, we provide a template for you to document your own stability data. We strongly recommend performing a stability study using the protocol outlined below to determine the stability of SB-435495 in your specific experimental setup.
Table 1: Stability of SB-435495 in Different Cell Culture Media at 37°C
| Cell Culture Medium | Time (hours) | % SB-435495 Remaining (Mean ± SD) | Half-life (t½) (hours) |
| DMEM + 10% FBS | 0 | 100 | |
| 2 | |||
| 8 | |||
| 24 | |||
| 48 | |||
| RPMI-1640 + 10% FBS | 0 | 100 | |
| 2 | |||
| 8 | |||
| 24 | |||
| 48 | |||
| User-defined Medium | 0 | 100 | |
| 2 | |||
| 8 | |||
| 24 | |||
| 48 |
This table is a template. Users should generate their own data following the provided experimental protocol.
Experimental Protocols
Protocol for Assessing the Stability of SB-435495 in Cell Culture Media
This protocol provides a method to determine the stability of SB-435495 in your cell culture medium of choice using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
SB-435495
-
Anhydrous DMSO
-
Your chosen cell culture medium (e.g., DMEM, RPMI-1640) with or without serum
-
Sterile, low-protein binding microcentrifuge tubes or a multi-well plate
-
Cell culture incubator (37°C, 5% CO₂)
-
HPLC or LC-MS system
-
Acetonitrile (B52724) (HPLC grade)
-
Internal standard (for LC-MS analysis)
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of SB-435495 in anhydrous DMSO.
-
Prepare Working Solutions: Dilute the stock solution in your chosen cell culture medium to the final working concentration you use in your experiments (e.g., 1 µM, 10 µM). Prepare enough solution for all time points.
-
Incubation:
-
Aliquot the working solution into sterile, low-protein binding tubes or wells of a plate.
-
Place the samples in a 37°C, 5% CO₂ incubator.
-
-
Sample Collection:
-
Collect aliquots at various time points (e.g., 0, 2, 8, 24, 48 hours).
-
The 0-hour time point should be collected immediately after preparation.
-
For each collected sample, immediately stop potential degradation by adding 2-3 volumes of ice-cold acetonitrile (containing an internal standard if using LC-MS).
-
Store the processed samples at -80°C until analysis.
-
-
Sample Analysis:
-
Analyze the concentration of SB-435495 in each sample using a validated HPLC or LC-MS method.
-
-
Data Analysis:
-
Calculate the percentage of SB-435495 remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of remaining SB-435495 against time to determine the stability profile and calculate the half-life (t½) of the compound in your medium.
-
Visualizations
To aid in understanding the experimental workflow and the mechanism of action of SB-435495, the following diagrams are provided.
Caption: Experimental workflow for assessing SB-435495 stability.
References
- 1. The discovery of SB-435495. A potent, orally active inhibitor of lipoprotein-associated phospholipase A(2) for evaluation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting SB-435495 ditartrate experimental variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using SB-435495 ditartrate. Our aim is to help you navigate experimental variability and achieve consistent, reliable results.
Important Notice: Compound Identification
It has come to our attention that there may be some confusion between SB-435495 and a similarly named compound, SB-431542 . Please verify the compound you are using, as they have distinct molecular targets and biological activities.
-
SB-435495 is a potent and selective inhibitor of Lipoprotein-associated phospholipase A2 (Lp-PLA2) .
-
SB-431542 is a well-known inhibitor of the TGF-β/Activin/Nodal pathway , specifically targeting the ALK5, ALK4, and ALK7 receptors.
This guide is dedicated to troubleshooting experiments with This compound . If you are working with SB-431542, please refer to technical resources specific to that compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of SB-435495?
A1: SB-435495 is a potent, selective, and reversible non-covalent inhibitor of Lipoprotein-associated phospholipase A2 (Lp-PLA2) with an IC50 of 0.06 nM.[1] Lp-PLA2 is an enzyme that hydrolyzes oxidized phospholipids (B1166683) in low-density lipoproteins (LDL), producing pro-inflammatory mediators. By inhibiting Lp-PLA2, SB-435495 can reduce inflammation and has been studied in the context of atherosclerosis and other inflammatory conditions.[2][3][4][5][6]
Q2: How should I prepare and store stock solutions of this compound?
A2: While specific solubility data for the ditartrate salt is not widely published, here are general guidelines for preparing and storing stock solutions of SB-435495:
-
Solvent: High-purity, anhydrous DMSO is the recommended solvent for creating a concentrated stock solution.
-
Preparation: To prepare a 10 mM stock solution, dissolve the appropriate mass of this compound in the calculated volume of DMSO. Gentle warming and vortexing may be required to ensure complete dissolution.
-
Storage: Store the solid compound at -20°C, protected from light and moisture. The DMSO stock solution should be stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles. When stored at -80°C, the stock solution should be used within 6 months.[1] For short-term storage (up to one month), -20°C is acceptable.[1]
Q3: What is a typical working concentration for SB-435495 in cell culture experiments?
A3: The optimal working concentration of SB-435495 will vary depending on the cell type and experimental conditions. However, a concentration of 5 µM has been used effectively in studies with human umbilical vein endothelial cells (HUVECs).[1][7] We recommend performing a dose-response experiment to determine the optimal concentration for your specific system, starting with a range from 0.1 µM to 10 µM.
Q4: I am not seeing an effect with SB-435495. What could be the reason?
A4: There are several potential reasons for a lack of effect:
-
Incorrect Compound: As mentioned, ensure you are not inadvertently using SB-431542, which targets a different pathway.
-
Inactive Compound: The compound may have degraded due to improper storage or handling. Ensure you are using a fresh aliquot of your stock solution.
-
Suboptimal Concentration: The concentration of SB-435495 may be too low for your experimental system. Perform a dose-response curve to determine the optimal concentration.
-
Cell System: Your chosen cell line may not express Lp-PLA2 or the downstream signaling components necessary to observe an effect. Verify the expression of Lp-PLA2 in your cells.
-
Experimental Readout: The endpoint you are measuring may not be sensitive to Lp-PLA2 inhibition. Consider measuring the direct activity of Lp-PLA2 or the levels of its downstream products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent Results Between Experiments | - Inconsistent cell passage number or confluency.- Variability in treatment duration.- Freeze-thaw cycles of the inhibitor stock solution. | - Use cells within a consistent passage number range and seed at a uniform density.- Standardize all incubation times.- Aliquot the stock solution to avoid repeated freeze-thaw cycles. |
| High Background or Off-Target Effects | - The concentration of SB-435495 is too high.- The compound may have off-target effects at high concentrations. SB-435495 has been shown to inhibit CYP450 3A4 with an IC50 of 10 µM.[1][7] | - Perform a dose-response experiment to find the lowest effective concentration.- If off-target effects are suspected, consider using a structurally different Lp-PLA2 inhibitor as a control. |
| Poor Solubility in Aqueous Media | - The final concentration of DMSO in the cell culture medium is too high, causing cytotoxicity.- The compound is precipitating out of solution. | - Ensure the final DMSO concentration in your culture medium is below 0.5%, and ideally below 0.1%.- Prepare intermediate dilutions of the stock solution in pre-warmed culture medium before adding to the cells. |
| Unexpected Cellular Toxicity | - The final DMSO concentration is too high.- The compound itself is toxic to the cells at the concentration used. | - Include a vehicle control (medium with the same concentration of DMSO) in all experiments.- Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the cytotoxic concentration of SB-435495 in your cell line. |
Quantitative Data
Table 1: this compound - Compound Profile
| Property | Value | Reference |
| Target | Lipoprotein-associated phospholipase A2 (Lp-PLA2) | [1][2] |
| IC50 | 0.06 nM | [1][7] |
| Molecular Weight | Not publicly available for the ditartrate salt. | |
| Known Off-Target | CYP450 3A4 (IC50 = 10 µM) | [1][7] |
Table 2: Comparison with SB-431542
| Property | SB-435495 | SB-431542 |
| Primary Target | Lp-PLA2 | ALK5/TGF-β Type I Receptor |
| IC50 | 0.06 nM | 94 nM (for ALK5)[8][9] |
| Molecular Weight | Not publicly available for the ditartrate salt. | 384.39 g/mol [8][9][10] |
| Solubility in DMSO | Soluble (exact concentration not specified) | 10-100 mM[8][11] |
| Pathway | Inflammation, Lipid Metabolism | TGF-β Signaling, Cell Fate |
Experimental Protocols
General Protocol for In Vitro Treatment with SB-435495
This protocol provides a general framework. Optimization for your specific cell line and experimental question is recommended.
-
Cell Seeding: Plate your cells at a density that will ensure they are in the logarithmic growth phase and not over-confluent at the end of the experiment.
-
Cell Culture: Culture cells overnight to allow for attachment.
-
Inhibitor Preparation:
-
Thaw an aliquot of your SB-435495 DMSO stock solution.
-
Prepare a series of dilutions in pre-warmed, serum-free or low-serum medium to achieve the desired final concentrations. It is advisable to prepare a 100X or 1000X intermediate dilution to minimize the final DMSO concentration.
-
-
Treatment:
-
Remove the old medium from the cells.
-
Add the medium containing the desired concentration of SB-435495.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration).
-
A positive control (e.g., a known inducer of the pathway you are studying) and a negative control (untreated cells) should also be included.
-
-
Incubation: Incubate the cells for the desired period. This can range from a few hours to several days depending on the biological question.
-
Analysis: Harvest the cells and perform your downstream analysis (e.g., Western blot, qPCR, enzyme activity assay).
Visualizations
Caption: Mechanism of action of SB-435495 as an Lp-PLA2 inhibitor.
Caption: A general experimental workflow for using SB-435495 in vitro.
Caption: A decision tree for troubleshooting common issues with SB-435495.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The discovery of SB-435495. A potent, orally active inhibitor of lipoprotein-associated phospholipase A(2) for evaluation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are Lp-PLA2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Lp-PLA2 Inhibitors for the Reduction of Cardiovascular Events - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of lipoprotein-associated phospholipase A2 reduces complex coronary atherosclerotic plaque development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. SB431542 | Cell Signaling Technology [cellsignal.com]
- 10. SB 431542 |TGF-βRI (ALK5), ALK,ALK7 inhibitor | Hello Bio [hellobio.com]
- 11. store.reprocell.com [store.reprocell.com]
How to prevent SB-435495 degradation during experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective use of SB-435495 in your experiments. Find troubleshooting guidance, frequently asked questions, and detailed protocols to ensure the stability and optimal performance of this potent Lp-PLA2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for preparing stock solutions of SB-435495?
A1: To prepare a stock solution, dissolve SB-435495 in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO). For example, to create a 10 mM stock solution, dissolve the appropriate mass of SB-435495 in the calculated volume of DMSO. It is crucial to use anhydrous DMSO as the compound's solubility can be affected by moisture. For aqueous buffers, it is recommended to first dissolve the compound in a minimal amount of an organic solvent like DMSO or ethanol (B145695) before diluting with the aqueous buffer of choice. We do not recommend storing the aqueous solution for more than one day.[1]
Q2: What are the optimal storage conditions for SB-435495 to prevent degradation?
A2: Proper storage is critical to maintain the integrity of SB-435495. For long-term stability, store the solid compound and stock solutions under the conditions outlined in the table below.
Q3: I am observing inconsistent results in my cell-based assays. Could SB-435495 be degrading in the culture medium?
A3: Inconsistent results can arise from compound instability in aqueous environments. While specific data on the stability of SB-435495 in cell culture media is limited, it is best practice to prepare fresh dilutions of the inhibitor from a frozen stock solution for each experiment. Avoid prolonged incubation of the compound in media before adding it to the cells.
Q4: My SB-435495 solution has changed color. What does this indicate?
A4: A change in the color of your stock or working solution may suggest chemical degradation or oxidation. This can be triggered by exposure to light, air (oxygen), or impurities in the solvent. It is crucial to assess the integrity of the compound before proceeding with your experiments.
Q5: How can I minimize the potential for off-target effects with SB-435495?
A5: To ensure that the observed effects are due to the inhibition of Lp-PLA2, it is important to include proper controls in your experiments. Consider using a structurally different inhibitor that targets the same pathway to confirm that the observed phenotype is due to on-target inhibition. Additionally, performing a dose-response experiment is crucial to identify the optimal concentration for maximal target inhibition with minimal off-target effects.
Troubleshooting Guides
This section provides solutions to common issues encountered during experiments with SB-435495.
Issue 1: Low or No Inhibitory Activity
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | Ensure SB-435495 has been stored correctly. Prepare fresh stock solutions and working dilutions for each experiment. Avoid repeated freeze-thaw cycles. |
| Incorrect Concentration | Verify the initial weighing and calculations for your stock solution. Use calibrated pipettes for accurate dilutions. |
| Poor Solubility in Assay Buffer | Visually inspect the final dilution for any precipitates. The final concentration of organic solvents like DMSO should be kept low (typically <0.5%) to prevent both solubility issues and solvent-induced artifacts. |
| Inactive Enzyme | Confirm the activity of your Lp-PLA2 enzyme using a known positive control inhibitor. Ensure the enzyme has been stored and handled correctly. |
| Suboptimal Assay Conditions | Verify that the pH, temperature, and incubation times of your assay are optimal for Lp-PLA2 activity. |
Issue 2: High Background Signal in Assays
| Potential Cause | Troubleshooting Steps |
| Compound Autofluorescence/Interference | Run a control experiment with SB-435495 in the assay buffer without the enzyme to check for intrinsic fluorescence or absorbance at the detection wavelength. |
| Contaminated Reagents | Use fresh, high-quality reagents and sterile techniques to avoid contamination that could interfere with the assay signal. |
| Non-specific Binding | Optimize blocking steps in your assay protocol. Consider using different blocking agents to minimize non-specific interactions. |
Quantitative Data Summary
The following table summarizes the recommended storage conditions for SB-435495 to ensure its stability.
| Storage Format | Temperature | Duration | Additional Notes |
| Solid | -20°C | ≥ 4 years | Store in a dry, dark place. |
| Stock Solution in Organic Solvent (e.g., DMSO) | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Keep sealed and away from moisture. |
| Stock Solution in Organic Solvent (e.g., DMSO) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Keep sealed and away from moisture. |
Experimental Protocols
Protocol 1: Preparation of SB-435495 Stock and Working Solutions
Objective: To prepare stable and accurate solutions of SB-435495 for in vitro and in vivo experiments.
Materials:
-
SB-435495 (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and tips
-
Vortex mixer
Procedure:
-
Stock Solution Preparation (10 mM in DMSO): a. Allow the vial of solid SB-435495 to equilibrate to room temperature before opening. b. Weigh the required amount of SB-435495 in a sterile tube. c. Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. d. Vortex thoroughly until the compound is completely dissolved. e. Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles. f. Store the aliquots at -20°C or -80°C as recommended in the data table.
-
Working Solution Preparation: a. Thaw a single aliquot of the stock solution at room temperature. b. Perform serial dilutions of the stock solution in the appropriate assay buffer or cell culture medium to achieve the desired final concentrations. c. Ensure the final concentration of DMSO in the assay is low (e.g., ≤0.5%) and consistent across all experimental conditions, including vehicle controls. d. Use the working solutions immediately after preparation.
Protocol 2: In Vitro Lp-PLA2 Inhibition Assay
Objective: To determine the inhibitory activity of SB-435495 on Lp-PLA2 enzyme activity.
Materials:
-
Recombinant human Lp-PLA2
-
Lp-PLA2 substrate (e.g., 2-thio Platelet-Activating Factor)
-
DTNB (Ellman's reagent)
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.2-8.0)
-
SB-435495 working solutions
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: a. Prepare the assay buffer and all reagent solutions as required by the specific assay kit or protocol.
-
Assay Setup: a. Add the assay buffer to the wells of a 96-well plate. b. Add the SB-435495 working solutions at various concentrations to the appropriate wells. Include a vehicle control (DMSO) and a no-enzyme control. c. Add the Lp-PLA2 enzyme to all wells except the no-enzyme control. d. Pre-incubate the plate at the recommended temperature (e.g., 37°C) for a specified time to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: a. Add the Lp-PLA2 substrate to all wells to start the enzymatic reaction.
-
Detection: a. Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength.
-
Data Analysis: a. Calculate the initial reaction rates for each concentration of SB-435495. b. Determine the percent inhibition relative to the vehicle control. c. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Visualizations
Lp-PLA2 Signaling Pathway and Inhibition by SB-435495
Caption: Lp-PLA2 hydrolyzes oxidized LDL to produce Lyso-PC and Ox-NEFA, which promote inflammation. SB-435495 inhibits this process.
Experimental Workflow for Troubleshooting SB-435495 Activity
Caption: A logical workflow for troubleshooting issues with SB-435495 experiments.
References
Technical Support Center: Cell Viability Assays with TGF-β Inhibitor Treatment
A Note on SB-435495 vs. SB-431542: Initial searches for "SB-435495" indicate that this compound is a potent inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2) and is not typically associated with TGF-β signaling or cell viability assays in that context. It is highly likely that the intended compound for this topic is SB-431542 , a well-characterized and widely used inhibitor of the TGF-β type I receptor activin receptor-like kinases ALK4, ALK5, and ALK7. This guide will focus on SB-431542.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for SB-431542?
SB-431542 is a small molecule inhibitor that specifically targets the ATP-binding site of the TGF-β superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7.[1][2][3] By inhibiting these receptors, SB-431542 prevents the phosphorylation and activation of the downstream signaling molecules Smad2 and Smad3.[3][4] This blockage inhibits the formation of Smad2/3-Smad4 complexes and their subsequent translocation into the nucleus, thereby preventing the transcription of TGF-β target genes.[5]
Q2: What is the optimal concentration of SB-431542 to use in a cell viability assay?
The optimal concentration of SB-431542 is cell-line dependent and should be determined empirically by performing a dose-response curve. However, effective concentrations for inhibiting TGF-β signaling in cell culture generally range from 2 µM to 10 µM.[6] For cell viability assays, concentrations up to 50 µM have been used without affecting cell viability in some cell lines like IMR-90.[7] It is crucial to include a vehicle control (e.g., DMSO) at the same concentration as the highest concentration of SB-431542 used.
Q3: How should I prepare and store SB-431542 stock solutions?
SB-431542 is soluble in DMSO at concentrations up to 100 mM.[8][9] It is recommended to prepare a concentrated stock solution (e.g., 10 mM) in high-quality, anhydrous DMSO.[6][9] To aid dissolution, you can warm the solution to 37°C for 3-5 minutes.[6] The stock solution should be aliquoted and stored at -20°C for up to 6 months to avoid repeated freeze-thaw cycles.[9] When preparing working solutions, pre-warm the cell culture media before adding the reconstituted compound to avoid precipitation.[6]
Q4: Can SB-431542 affect cell viability on its own?
In many cell lines, SB-431542 does not directly impact cell viability at concentrations effective for inhibiting TGF-β signaling.[7] However, at higher concentrations (e.g., 10 µM in some glioma cell lines), it can reduce DNA synthesis and inhibit proliferation.[2] It is essential to perform a vehicle control and a dose-response curve with your specific cell line to determine any potential cytotoxic or cytostatic effects of the inhibitor itself.
Q5: Are there any known off-target effects of SB-431542?
While SB-431542 is highly selective for ALK4, ALK5, and ALK7, it does not significantly inhibit other related kinases like ALK1, ALK2, ALK3, and ALK6, or other signaling pathways such as ERK, JNK, or p38 MAP kinase.[1] However, one study has reported an off-target inhibitory effect on receptor-interacting serine/threonine kinase 2 (RIPK2).[10] Researchers should be aware of this potential off-target effect when interpreting results.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or no inhibition of TGF-β signaling (e.g., no change in p-Smad2/3 levels) | Degraded SB-431542: Improper storage or multiple freeze-thaw cycles of the stock solution. | - Prepare a fresh stock solution of SB-431542. - Aliquot the stock solution to minimize freeze-thaw cycles.[9][11] - Include a positive control with a known batch of active SB-431542. |
| Suboptimal inhibitor concentration: The concentration used is too low for your specific cell line or experimental conditions. | - Perform a dose-response experiment to determine the optimal concentration (e.g., 1 nM to 10 µM).[11] - Increase the pre-incubation time with SB-431542 before adding TGF-β. | |
| Inactive TGF-β ligand: The TGF-β used to stimulate the pathway is no longer active. | - Test the TGF-β ligand on a highly responsive positive control cell line. - Use a fresh vial of TGF-β ligand. | |
| High background or unexpected cell death | DMSO toxicity: The final concentration of DMSO in the cell culture medium is too high. | - Ensure the final DMSO concentration is as low as possible, typically below 0.1%.[11] - Include a vehicle-only control with the same final DMSO concentration.[11] |
| SB-431542 cytotoxicity: The inhibitor itself is causing cell death at the concentration used. | - Perform a cell viability assay with a range of SB-431542 concentrations without TGF-β stimulation to determine its intrinsic toxicity. - Lower the concentration of SB-431542 if it is found to be toxic. | |
| Contamination: Mycoplasma or other microbial contamination in the cell culture. | - Test your cell line for mycoplasma contamination. - Use sterile techniques and fresh media and reagents. | |
| Variable results between experiments | Inconsistent cell culture conditions: Variations in cell passage number, seeding density, or serum concentration. | - Use cells within a consistent and low passage number range. - Standardize cell seeding density for all experiments. - Be aware that serum contains TGF-β and other growth factors; consider using low-serum or serum-free media for your assay. |
| Instability of SB-431542 in media: The inhibitor may degrade over long incubation periods. | - Prepare fresh media with SB-431542 for each experiment. - For long-term assays, consider replenishing the media with fresh inhibitor at regular intervals. |
Quantitative Data
Table 1: IC50 Values for SB-431542
| Target | Assay Type | IC50 (nM) | Cell Line/System |
| ALK5 | Cell-free kinase assay | 94 | N/A |
| ALK4 | Cell-free kinase assay | 140 | N/A |
| TGF-β1-induced collagen Iα1 mRNA | Gene expression | 60 | A498 cells |
| TGF-β1-induced PAI-1 mRNA | Gene expression | 50 | A498 cells |
| TGF-β1-induced fibronectin mRNA | Gene expression | 62 | A498 cells |
| TGF-β1-induced fibronectin protein | Protein expression | 22 | A498 cells |
| TGF-β receptor | Smad phosphorylation | 172 | HaCaT cells |
| TGBR2 signaling | SMAD activation | 66 | HEK293T cells |
| Cell migration | Migration Assay | 500 | H1299 cells |
This table summarizes IC50 values from various sources and experimental contexts.[12]
Experimental Protocols
Protocol 1: General Cell Viability Assay (e.g., MTT/MTS) with SB-431542 Treatment
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
-
SB-431542 Pre-treatment:
-
Prepare serial dilutions of SB-431542 in your desired cell culture medium (e.g., with reduced serum). Also, prepare a vehicle control (DMSO) at the same final concentration as the highest SB-431542 concentration.
-
Remove the old medium from the cells and add the medium containing the different concentrations of SB-431542 or the vehicle control.
-
Pre-incubate the cells with the inhibitor for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
TGF-β Stimulation (if applicable):
-
If you are investigating the effect of SB-431542 on TGF-β-induced changes in cell viability, add TGF-β to the appropriate wells at a predetermined optimal concentration.
-
Include control wells with SB-431542 alone and TGF-β alone.
-
-
Incubation:
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C.
-
-
Cell Viability Measurement:
-
Follow the manufacturer's protocol for your chosen cell viability assay (e.g., MTT, MTS, or CellTiter-Glo).
-
For MTT/MTS assays, this typically involves adding the reagent to each well, incubating for 1-4 hours, and then measuring the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background absorbance (media only).
-
Normalize the results to the vehicle-treated control cells.
-
Plot the cell viability against the log of the inhibitor concentration to determine the IC50 value if applicable.
-
Visualizations
Caption: TGF-β signaling pathway and the inhibitory action of SB-431542.
Caption: Experimental workflow for a cell viability assay with SB-431542.
Caption: Troubleshooting flowchart for SB-431542 cell viability assays.
References
- 1. SB-431542 is a potent and specific inhibitor of transforming growth factor-beta superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of SB431542 in inhibiting mouse embryonic stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Specific Inhibitor of TGF-β Receptor Kinase, SB-431542, as a Potent Antitumor Agent for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 7. researchgate.net [researchgate.net]
- 8. rndsystems.com [rndsystems.com]
- 9. store.reprocell.com [store.reprocell.com]
- 10. A TGFβ Signaling Inhibitor, SB431542, Inhibits Reovirus-mediated Lysis of Human Hepatocellular Carcinoma Cells in a TGFβ-independent Manner | Anticancer Research [ar.iiarjournals.org]
- 11. benchchem.com [benchchem.com]
- 12. selleckchem.com [selleckchem.com]
Adjusting SB-435495 concentration for different cell lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing SB-435495, a potent and selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2). Initially mischaracterized in some contexts as a TGF-β inhibitor, SB-435495's primary mechanism of action is the inhibition of Lp-PLA2, an enzyme implicated in inflammatory processes and cardiovascular diseases. This guide offers detailed information on adjusting SB-435495 concentrations for various cell lines, troubleshooting common experimental issues, and understanding its biological context.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of SB-435495?
A1: The primary target of SB-435495 is lipoprotein-associated phospholipase A2 (Lp-PLA2).[1] It is a potent, selective, and reversible inhibitor of this enzyme. It is crucial to distinguish it from SB-431542, which is an inhibitor of the TGF-β pathway.
Q2: What is the mechanism of action of SB-435495?
A2: SB-435495 inhibits the enzymatic activity of Lp-PLA2. Lp-PLA2 hydrolyzes oxidized phospholipids (B1166683) in low-density lipoproteins (LDL), producing pro-inflammatory mediators such as lysophosphatidylcholine (B164491) (lyso-PC) and oxidized non-esterified fatty acids.[2][3] By blocking this activity, SB-435495 reduces the production of these inflammatory molecules.
Q3: What are the common applications of SB-435495 in in vitro studies?
A3: In vitro, SB-435495 is primarily used to investigate the role of Lp-PLA2 in various cellular processes, particularly those related to inflammation, endothelial dysfunction, and oxidative stress. It has been used in studies involving endothelial cells, macrophages, and various cancer cell lines.
Q4: How should I prepare and store a stock solution of SB-435495?
A4: SB-435495 is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. For long-term storage, it is recommended to store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Adjusting SB-435495 Concentration for Different Cell Lines
The optimal concentration of SB-435495 can vary significantly depending on the cell line, cell density, and the specific experimental endpoint. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific setup. The following table summarizes reported concentrations and their effects in different cell lines.
| Cell Line | Concentration Range | Incubation Time | Observed Effect |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 5 µM | 24 - 72 hours | Increased cell viability, decreased expression of pro-inflammatory markers. |
| Human Aortic Endothelial Cells (HAECs) | Not specified | Not specified | Reduction in radiation-induced cell damage.[4] |
| Prostate Cancer Cell Lines (PC-3, RCaP) | Not specified | Not specified | In combination with other agents, showed synergistic cytotoxic effects in PC-3 cells.[5] |
| Various Cancer Cell Lines (C26, HeLa, K562, A549, HepG2) | Not specified | Not specified | While not directly testing SB-435495, related compounds showed inhibitory effects on proliferation.[6] |
Experimental Protocols
General Protocol for Cell Viability Assay (e.g., MTT Assay)
This protocol provides a general guideline for assessing the effect of SB-435495 on the viability of adherent cell lines.
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
SB-435495
-
DMSO (for stock solution)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of SB-435495 in DMSO. From the stock, prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest SB-435495 concentration).
-
Cell Treatment: Remove the old medium from the wells and replace it with the medium containing the different concentrations of SB-435495 or the vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a cell culture incubator.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no inhibitory effect | - Incorrect concentration: The concentration of SB-435495 may be too low for the specific cell line or experimental conditions. - Compound degradation: The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. - Cell line insensitivity: The cell line may have low expression of Lp-PLA2 or compensatory pathways. | - Perform a dose-response curve to determine the optimal concentration. - Prepare a fresh stock solution of SB-435495. - Verify Lp-PLA2 expression in your cell line (e.g., by Western blot or qPCR). Consider using a different cell line known to be responsive. |
| High cell toxicity/death | - High concentration: The concentration of SB-435495 may be too high, leading to off-target effects. - Solvent toxicity: The final concentration of DMSO in the culture medium may be toxic to the cells. - Prolonged incubation: Long exposure times can lead to cumulative toxicity. | - Lower the concentration of SB-435495. - Ensure the final DMSO concentration is non-toxic (typically below 0.1-0.5%). Run a vehicle-only control. - Reduce the incubation time. |
| Inconsistent results between experiments | - Variability in cell seeding density: Inconsistent cell numbers can affect the outcome. - Inconsistent compound preparation: Errors in dilution can lead to variability. - Cell passage number: Using cells at very different passage numbers can introduce variability. | - Ensure accurate and consistent cell counting and seeding. - Prepare fresh dilutions for each experiment and double-check calculations. - Use cells within a consistent and defined passage number range. |
| Precipitation of the compound in the medium | - Poor solubility: The concentration of SB-435495 may exceed its solubility limit in the culture medium. | - Ensure the final DMSO concentration is sufficient to keep the compound in solution. - Visually inspect the medium for any signs of precipitation after adding the compound. |
Visualizing the Lp-PLA2 Signaling Pathway
The following diagram illustrates the signaling pathway of Lp-PLA2 and the point of inhibition by SB-435495.
Caption: Lp-PLA2 hydrolyzes oxidized LDL to produce pro-inflammatory mediators.
This technical support guide provides a solid foundation for researchers working with SB-435495. By understanding its correct mechanism of action and following these guidelines, scientists can design more effective experiments and accurately interpret their results.
References
- 1. The discovery of SB-435495. A potent, orally active inhibitor of lipoprotein-associated phospholipase A(2) for evaluation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Lipoprotein‐associated phospholipase A2: The story continues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radiation-induced lipoprotein-associated phospholipase A2 increases lysophosphatidylcholine and induces endothelial cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer FABP5 Inhibitors | Ojima Research Group [stonybrook.edu]
- 6. T-2 toxin affects proliferation of three different neoplastic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to TGF-β Inhibitors in Long-Term Studies
Disclaimer: The compound SB-435495 is primarily documented as a potent inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2)[1][2][3]. However, this guide addresses the user's query about overcoming resistance in the context of TGF-β signaling inhibition, a characteristic more commonly associated with the similarly named compound, SB-431542 , a well-established inhibitor of the TGF-β type I receptor kinase ALK5. The following information is based on known resistance mechanisms to TGF-β/ALK5 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for TGF-β inhibitors like SB-431542?
TGF-β inhibitors like SB-431542 selectively block the kinase activity of the activin receptor-like kinase 5 (ALK5), which is the type I receptor for transforming growth factor-beta (TGF-β)[4]. By inhibiting ALK5, these compounds prevent the phosphorylation of downstream signaling molecules, primarily SMAD2 and SMAD3[4]. This disruption of the TGF-β signaling cascade leads to a reduction in the transcription of TGF-β-responsive genes that are involved in processes such as cell growth, differentiation, and apoptosis[4].
Q2: We are observing a diminished response to our TGF-β inhibitor in our long-term cell culture experiments. What are the potential mechanisms of acquired resistance?
Prolonged exposure to TGF-β inhibitors can lead to the development of resistance through several mechanisms:
-
Activation of bypass signaling pathways: Cancer cells can develop resistance by activating alternative signaling pathways to circumvent the blocked TGF-β pathway. These can include the MAPK/ERK, JNK, and p38 MAPK pathways[5][6].
-
Alternative Splicing: TGF-β can regulate the alternative splicing of transcripts to produce different protein isoforms. For instance, alternative splicing of TGF-β-activated kinase 1 (TAK1) can lead to isoforms that promote resistance to EGFR inhibitors[7]. This suggests that similar splicing alterations could contribute to resistance to TGF-β inhibitors themselves.
-
Epithelial-Mesenchymal Transition (EMT): Aberrant TGF-β signaling can promote EMT, a process that contributes to therapeutic resistance[8].
-
Changes in the Tumor Microenvironment: Stromal cells in the tumor microenvironment can provide survival signals that contribute to drug resistance, a phenomenon known as environment-mediated drug resistance (EMDR)[9][10].
Q3: How can we experimentally confirm that our cells have developed resistance to a TGF-β inhibitor?
To confirm resistance, you can perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) in your long-term treated cells compared to the parental, sensitive cells. A significant increase in the IC50 value would indicate resistance. This can be assessed by measuring the inhibition of SMAD2/3 phosphorylation via Western blot or by using a SMAD-responsive luciferase reporter assay[11].
Troubleshooting Guides
Issue 1: Decreased efficacy of the TGF-β inhibitor over time.
| Potential Cause | Troubleshooting Steps |
| Development of acquired resistance | 1. Confirm Resistance: Perform a dose-response assay (e.g., cell viability or pSMAD3 inhibition) to compare the IC50 between parental and long-term treated cells. 2. Investigate Bypass Pathways: Use phospho-protein arrays or Western blotting to screen for the activation of alternative signaling pathways (e.g., p-ERK, p-JNK, p-p38). 3. Assess EMT Markers: Analyze the expression of EMT markers (e.g., E-cadherin, N-cadherin, Vimentin) by qPCR or Western blot. |
| Compound Degradation | 1. Check Compound Stability: Ensure the inhibitor is stored correctly and prepare fresh stock solutions. 2. Verify Activity: Test the activity of a fresh batch of the inhibitor on a sensitive cell line. |
| Cell Line Contamination or Drift | 1. Authenticate Cell Line: Perform short tandem repeat (STR) profiling to confirm the identity of your cell line. 2. Use Early Passage Cells: Thaw a new vial of low-passage parental cells for comparison. |
Signaling Pathways and Experimental Workflows
Canonical TGF-β Signaling Pathway
The canonical TGF-β pathway is initiated by the binding of a TGF-β ligand to its type II receptor, which then recruits and phosphorylates the type I receptor (ALK5). Activated ALK5 phosphorylates the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3. These phosphorylated R-SMADs then form a complex with the common SMAD (co-SMAD), SMAD4. This complex translocates to the nucleus, where it acts as a transcription factor to regulate the expression of target genes[12][13].
Caption: Canonical TGF-β/SMAD signaling pathway and the point of inhibition by ALK5 inhibitors.
Workflow for Investigating Acquired Resistance
This workflow outlines the steps to identify and characterize resistance to a TGF-β inhibitor in a cell line.
Caption: Experimental workflow for the investigation of acquired resistance to TGF-β inhibitors.
Detailed Experimental Protocols
Protocol 1: Western Blot for SMAD2/3 Phosphorylation
This assay directly measures the inhibitory effect of a compound on the TGF-β signaling pathway by quantifying the levels of phosphorylated SMAD2 and SMAD3.
Materials:
-
Cell line responsive to TGF-β (e.g., HaCaT, HEK293T).
-
Complete growth medium and serum-free medium.
-
TGF-β inhibitor (e.g., SB-431542) dissolved in DMSO.
-
Recombinant human TGF-β1.
-
Phosphate-buffered saline (PBS).
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
Primary antibodies: anti-phospho-SMAD2, anti-phospho-SMAD3, anti-total-SMAD2/3, anti-β-actin.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Seeding: Plate cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 16-24 hours.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of the TGF-β inhibitor or DMSO (vehicle control) for 1 hour.
-
TGF-β Stimulation: Add TGF-β1 to a final concentration of 5 ng/mL to all wells except for the unstimulated control. Incubate for 30-60 minutes.
-
Cell Lysis: Wash the cells twice with ice-cold PBS and lyse them with supplemented RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated SMAD levels to the total SMAD levels.
Protocol 2: SMAD-Responsive Luciferase Reporter Assay
This assay provides a functional readout of the TGF-β pathway activity by measuring the transcriptional activity of the SMAD complex.
Materials:
-
HEK293T cells.
-
SMAD-responsive luciferase reporter plasmid (e.g., CAGA12-Luc).
-
Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase).
-
Transfection reagent.
-
TGF-β inhibitor.
-
Recombinant human TGF-β1.
-
Dual-luciferase assay system.
-
Luminometer.
Procedure:
-
Transfection: Co-transfect HEK293T cells with the SMAD-responsive luciferase reporter plasmid and the control Renilla plasmid. Plate the transfected cells in a 96-well plate.
-
Inhibitor Treatment: After 24 hours, pre-treat the cells with a serial dilution of the TGF-β inhibitor for 1 hour.
-
TGF-β Stimulation: Stimulate the cells with TGF-β1 (5 ng/mL) for 16-24 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition by the compound relative to the TGF-β1 stimulated control.
Protocol 3: Quantitative PCR (qPCR) for TGF-β Target Gene Expression
Materials:
-
TGF-β responsive cells.
-
TGF-β inhibitor.
-
Recombinant human TGF-β1.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix.
-
Primers for target genes (SERPINE1, SNAI1) and a housekeeping gene (GAPDH, ACTB).
Procedure:
-
Cell Treatment: Treat cells with the inhibitor and/or TGF-β1 as described in the Western blot protocol. A longer stimulation time (6-24 hours) may be necessary to observe changes in gene expression.
-
RNA Extraction: Extract total RNA from the cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing treated samples to the unstimulated control.
References
- 1. The discovery of SB-435495. A potent, orally active inhibitor of lipoprotein-associated phospholipase A(2) for evaluation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipoprotein-associated phospholipase A2 (Lp-PLA2) as a therapeutic target to prevent retinal vasopermeability during diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of lipoprotein-associated phospholipase A2 in a murine model of experimental autoimmune uveoretinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]
- 5. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 6. TGFβ signaling pathways in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TGF-β Signaling and Resistance to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ashpublications.org [ashpublications.org]
- 11. benchchem.com [benchchem.com]
- 12. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 13. Transforming growth factor beta - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to Lp-PLA2 Inhibitors: SB-435495 vs. Darapladib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent small-molecule inhibitors of lipoprotein-associated phospholipase A2 (Lp-PLA2): SB-435495 and darapladib (B1669826). While both compounds have been pivotal in the exploration of Lp-PLA2 as a therapeutic target, they exhibit distinct profiles in terms of potency, clinical development, and available data. This document synthesizes experimental data to facilitate an informed evaluation for research and drug development purposes.
Introduction to Lp-PLA2 Inhibition
Lipoprotein-associated phospholipase A2 (Lp-PLA2) is an enzyme primarily associated with low-density lipoprotein (LDL) cholesterol in circulation.[1][2] Within the arterial wall, it hydrolyzes oxidized phospholipids (B1166683) on LDL particles, producing pro-inflammatory mediators such as lysophosphatidylcholine (B164491) (lyso-PC) and oxidized non-esterified fatty acids.[1][3] These molecules are implicated in the inflammatory cascade that contributes to the formation and instability of atherosclerotic plaques.[1][3] Inhibition of Lp-PLA2 is therefore a therapeutic strategy aimed at mitigating vascular inflammation and reducing the risk of cardiovascular events.[1][4]
In Vitro Potency
A critical measure of a drug's efficacy is its half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the enzyme's activity by half. Based on available data from separate studies, SB-435495 demonstrates higher in vitro potency compared to darapladib.
Table 1: In Vitro Potency of SB-435495 and Darapladib against Lp-PLA2
| Compound | Target | IC50 | Source |
| SB-435495 | Recombinant Lp-PLA2 | 0.06 nM | [5][6][7] |
| Darapladib | Recombinant Human Lp-PLA2 | 0.25 nM - 0.27 nM | [8][9] |
Disclaimer: The IC50 values presented are from separate studies and not from a direct head-to-head comparison. Variations in experimental conditions may influence these values.
Preclinical and Clinical Overview
Both SB-435495 and darapladib have been investigated in preclinical models, with darapladib progressing to extensive clinical trials.
SB-435495 has been shown to be a potent, selective, reversible, and orally active Lp-PLA2 inhibitor.[5][6] In a preclinical study, systemic administration of SB-435495 at 10 mg/kg was effective in suppressing blood-retinal barrier breakdown in diabetic rats, suggesting its potential in mitigating vascular leakage associated with diabetic retinopathy.[9]
Darapladib , also a selective and orally active Lp-PLA2 inhibitor, has undergone a more extensive development program.[4][10] Preclinical studies in animal models of atherosclerosis demonstrated that darapladib could reduce the progression of atherosclerotic plaques.[8] However, despite promising early-phase clinical data, two large Phase III clinical trials (STABILITY and SOLID-TIMI 52) failed to demonstrate a significant reduction in major adverse cardiovascular events in patients with chronic coronary heart disease and acute coronary syndrome, respectively.
Table 2: Summary of Preclinical and Clinical Findings
| Feature | SB-435495 | Darapladib |
| Preclinical Efficacy | Effective in a rat model of diabetic retinopathy.[9] | Reduced atherosclerotic plaque progression in animal models.[8] |
| Clinical Development | Limited publicly available clinical data. | Failed to meet primary endpoints in Phase III cardiovascular outcome trials.[4][10] |
| Selectivity | Described as selective, but detailed profile is not widely available. | Minimal inhibition of other secretory PLA2 isoforms (e.g., sPLA2-IIA, V, and X).[8] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting and replicating the presented data.
In Vitro Lp-PLA2 Enzyme Inhibition Assay (Colorimetric)
This assay is a standard method for determining the in vitro potency of Lp-PLA2 inhibitors.
Principle: The enzymatic activity of Lp-PLA2 is measured by its ability to hydrolyze a synthetic substrate, such as 1-myristoyl-2-(4-nitrophenylsuccinyl) phosphatidylcholine, which releases a chromogenic product (4-nitrophenol) that can be quantified spectrophotometrically at 405-410 nm.[11] The rate of color development is proportional to the Lp-PLA2 activity.
Materials:
-
Recombinant human Lp-PLA2
-
Lp-PLA2 substrate (e.g., 1-myristoyl-2-(4-nitrophenylsuccinyl)-sn-glycero-3-phosphocholine)
-
Assay buffer (e.g., Tris-HCl with appropriate co-factors)
-
Test compounds (SB-435495, darapladib) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 405-410 nm
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, the test compound dilutions (or vehicle control), and the recombinant Lp-PLA2 enzyme.
-
Pre-incubate the plate for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the Lp-PLA2 substrate to each well.
-
Immediately begin monitoring the change in absorbance at 405-410 nm over a set period.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizing the Landscape
Lp-PLA2 Signaling Pathway in Atherosclerosis
The following diagram illustrates the proposed pro-atherogenic mechanism of Lp-PLA2 and the point of intervention for its inhibitors.
References
- 1. Lipoprotein-associated phospholipase A(2) and atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. On the present and future role of Lp-PLA2 in atherosclerosis-related cardiovascular risk prediction and management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipoprotein-associated phospholipase A2 as a predictive biomarker of sub-clinical inflammation in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Darapladib - Selective Lp-PLA2 Inhibitor for Prevention of Atherosclerosis - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. SB-435495 hydrochloride | Lp-PLA2抑制剂 | MCE [medchemexpress.cn]
- 8. apexbt.com [apexbt.com]
- 9. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. sjkglobalkc.com [sjkglobalkc.com]
A Comparative Guide to Small Molecule Inhibitors: SB-431542 for the TGF-β Pathway and SB-435495 for Lp-PLA2
An important distinction must be made at the outset: while both SB-431542 and SB-435495 are valuable small molecule inhibitors for research, they target distinct signaling pathways. SB-431542 is a well-established inhibitor of the Transforming Growth Factor-beta (TGF-β) pathway, whereas SB-435495 is a potent inhibitor of Lipoprotein-associated phospholipase A2 (Lp-PLA2). This guide will first clarify the distinct mechanisms of action of these two compounds and then provide a detailed comparison of SB-431542 with other alternatives for researchers studying TGF-β signaling.
Part 1: Clarifying the Targets of SB-431542 and SB-435495
SB-431542: A Selective Inhibitor of the TGF-β Superfamily Type I Receptors
SB-431542 is a potent and selective inhibitor of the activin receptor-like kinase (ALK) receptors ALK5 (the TGF-β type I receptor), ALK4, and ALK7.[1][2][3][4] By competing with ATP for the kinase domain of these receptors, SB-431542 blocks the phosphorylation of downstream SMAD2 and SMAD3 proteins.[5] This inhibition effectively halts the canonical TGF-β signaling cascade, which is crucial in regulating a wide array of cellular processes, including proliferation, differentiation, apoptosis, and migration.[6] Dysregulation of this pathway is implicated in numerous diseases, such as cancer and fibrosis.[6]
SB-435495: A Potent Inhibitor of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2)
Contrary to the initial query, SB-435495 does not target the TGF-β pathway. Instead, it is a potent, orally active, and selective inhibitor of Lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in inflammation and atherosclerosis.[1] Lp-PLA2 hydrolyzes oxidized phospholipids (B1166683) in low-density lipoprotein (LDL), generating pro-inflammatory products.[7][8] By inhibiting Lp-PLA2, SB-435495 reduces the production of these inflammatory mediators.[8]
Due to their fundamentally different mechanisms of action, a direct comparison of SB-431542 and SB-435495 for their effects on the TGF-β pathway is not feasible. The remainder of this guide will focus on SB-431542 as a TGF-β pathway inhibitor and compare it to other relevant molecules in this class.
Part 2: A Researcher's Guide to SB-431542 for TGF-β Pathway Inhibition
SB-431542 is a widely used tool in cell biology and drug discovery for its ability to selectively inhibit TGF-β signaling. Its utility stems from its high potency and selectivity for ALK4, ALK5, and ALK7 over other kinases, including the closely related BMP type I receptors (ALK1, ALK2, ALK3, and ALK6).[5]
Quantitative Data Summary
The following table summarizes the key quantitative data for SB-431542, providing a clear comparison of its potency against its primary targets.
| Inhibitor | Target | IC50 | Cell-Free/Cell-Based | Reference |
| SB-431542 | ALK5 (TGF-βRI) | 94 nM | Cell-free | [3][4][9] |
| ALK4 (Activin RI) | 140 nM | Cell-free | [1] | |
| ALK7 | - | - | [1] | |
| TGF-β1-induced collagen Iα1 mRNA | 60 nM | Cell-based (A498 cells) | [10] | |
| TGF-β1-induced PAI-1 mRNA | 50 nM | Cell-based (A498 cells) | [10] | |
| TGF-β1-induced fibronectin mRNA | 62 nM | Cell-based (A498 cells) | [10] | |
| TGF-β1-induced fibronectin protein | 22 nM | Cell-based (A498 cells) | [10] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and a typical experimental setup, the following diagrams are provided in DOT language for Graphviz.
Caption: Canonical TGF-β signaling pathway and the point of inhibition by SB-431542.
Caption: Experimental workflow for assessing SB-431542 efficacy via Western blot.
Experimental Protocols
Protocol 1: Inhibition of TGF-β-induced SMAD2/3 Phosphorylation in Cell Culture
This protocol details the steps to assess the inhibitory effect of SB-431542 on TGF-β-induced SMAD2/3 phosphorylation using Western blotting.[11]
Materials:
-
Cell line responsive to TGF-β (e.g., HaCaT, A549, HepG2)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
SB-431542 (stock solution in DMSO)
-
Recombinant human TGF-β1
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
Primary antibodies: anti-phospho-SMAD2/3, anti-total-SMAD2/3, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours.
-
Pre-incubate the cells with desired concentrations of SB-431542 (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with TGF-β1 (typically 1-10 ng/mL) for 30-60 minutes.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 20-30 minutes.
-
Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Prepare protein samples with Laemmli buffer and heat at 95°C for 5 minutes.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-SMAD2/3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe for total SMAD2/3 and a loading control for normalization.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-SMAD2/3 signal to the total SMAD2/3 and/or loading control signal.
-
Protocol 2: Cell Migration/Invasion Assay
This protocol outlines how to assess the effect of SB-431542 on TGF-β-induced cell migration or invasion using a Boyden chamber assay.[12]
Materials:
-
Boyden chamber inserts (with or without Matrigel coating for invasion)
-
Cell line of interest
-
Serum-free medium
-
Medium with a chemoattractant (e.g., 10% FBS)
-
SB-431542
-
TGF-β1
-
Cotton swabs
-
Methanol
-
Crystal violet staining solution
Procedure:
-
Cell Preparation:
-
Culture cells to sub-confluency.
-
Serum-starve the cells overnight.
-
Harvest the cells and resuspend them in serum-free medium.
-
-
Assay Setup:
-
Add medium with a chemoattractant to the lower chamber.
-
Seed the serum-starved cells in the upper chamber of the inserts.
-
Add different concentrations of SB-431542 and/or TGF-β1 to the upper and/or lower chambers as per the experimental design.
-
-
Incubation:
-
Incubate the plate at 37°C for a duration appropriate for the cell type (typically 12-48 hours).
-
-
Staining and Quantification:
-
Remove the non-migrated cells from the top of the insert with a cotton swab.
-
Fix the migrated cells on the bottom of the membrane with methanol.
-
Stain the cells with crystal violet.
-
Elute the stain and measure the absorbance, or count the number of migrated cells in several fields under a microscope.
-
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. apexbt.com [apexbt.com]
- 4. SB 431542 | TGF-β Receptors | Tocris Bioscience [tocris.com]
- 5. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 6. researchgate.net [researchgate.net]
- 7. Lipoprotein-associated phospholipase A2 as a predictive biomarker of sub-clinical inflammation in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are Lp-PLA2 inhibitors and how do they work? [synapse.patsnap.com]
- 9. rndsystems.com [rndsystems.com]
- 10. selleckchem.com [selleckchem.com]
- 11. benchchem.com [benchchem.com]
- 12. A Specific Inhibitor of TGF-β Receptor Kinase, SB-431542, as a Potent Antitumor Agent for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Lp-PLA2 Inhibitors: SB-435495, Darapladib, and Rilapladib
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of three key lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitors: SB-435495, darapladib (B1669826), and rilapladib (B1679333). The information presented is collated from preclinical and clinical studies to support research and development in this therapeutic area.
Introduction to Lp-PLA2 Inhibition
Lipoprotein-associated phospholipase A2 (Lp-PLA2) is a key enzyme in the inflammatory cascade associated with atherosclerosis.[1] Primarily secreted by macrophages, it circulates bound to low-density lipoprotein (LDL) and, upon entering the arterial intima, hydrolyzes oxidized phospholipids (B1166683) on LDL particles. This process generates pro-inflammatory mediators, notably lysophosphatidylcholine (B164491) (lyso-PC) and oxidized non-esterified fatty acids (oxNEFA), which promote the expression of adhesion molecules, stimulate cytokine production, and attract macrophages, contributing to atherosclerotic plaque development and instability.[1] Inhibition of Lp-PLA2 is therefore a therapeutic strategy aimed at mitigating vascular inflammation.
Quantitative Data Summary
The following tables summarize the in vitro potency and key clinical outcomes for SB-435495, darapladib, and rilapladib.
Table 1: In Vitro Potency of Lp-PLA2 Inhibitors
| Inhibitor | IC50 (nM) | Target |
| SB-435495 | 0.06[2][3] | Recombinant Lp-PLA2 |
| Darapladib | 0.25 - 0.27 | Recombinant Lp-PLA2 |
| Rilapladib | 0.23 | Human Lp-PLA2 |
Table 2: Summary of Key Clinical Trial Outcomes
| Inhibitor | Trial | Indication | Key Outcomes |
| Darapladib | STABILITY[4][5][6][7][8] | Chronic Coronary Heart Disease | Did not meet the primary endpoint of reducing major adverse cardiovascular events (MACE: CV death, MI, stroke). Showed a nominal reduction in the secondary endpoint of major coronary events. |
| SOLID-TIMI 52 | Acute Coronary Syndrome | Did not meet the primary endpoint of reducing major coronary events. | |
| Rilapladib | NCT01428453[9] | Mild Alzheimer's Disease with Cerebrovascular Disease | Did not meet the primary endpoint of changing CSF Aβ1-42 levels. Showed a statistically significant improvement in the CogState executive function/working memory composite score. |
Signaling Pathway
The following diagram illustrates the central role of Lp-PLA2 in the inflammatory pathway of atherosclerosis and the point of intervention for Lp-PLA2 inhibitors.
Caption: Lp-PLA2 signaling pathway in atherosclerosis and inhibitor intervention.
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of SB-435495, darapladib, and rilapladib.
In Vitro Lp-PLA2 Enzyme Inhibition Assay (Colorimetric)
A common method for determining the in vitro potency (IC50) of Lp-PLA2 inhibitors.
-
Principle: This assay measures the enzymatic activity of Lp-PLA2 through the hydrolysis of a synthetic substrate, which releases a chromogenic product. The rate of color development is proportional to Lp-PLA2 activity and is measured spectrophotometrically.[10][11]
-
Materials:
-
Recombinant human Lp-PLA2
-
Lp-PLA2 inhibitor (e.g., SB-435495, darapladib, rilapladib) at various concentrations
-
Substrate solution (e.g., 1-myristoyl-2-(4-nitrophenylsuccinyl)-sn-glycero-3-phosphocholine)[10]
-
Assay buffer (e.g., HEPES buffer)
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
Add the inhibitor dilutions to the wells of a microplate.
-
Add a fixed concentration of the Lp-PLA2 enzyme to each well and incubate to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Measure the absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader.[10]
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Darapladib: STABILITY Clinical Trial Protocol
-
Trial Design: A randomized, placebo-controlled, double-blind, multicenter, event-driven trial.[4][7]
-
Participants: 15,828 patients with chronic coronary heart disease.[4][7]
-
Intervention: Patients were randomized to receive either 160 mg of darapladib or a placebo daily, in addition to standard of care.[7]
-
Primary Endpoint: A composite of major adverse cardiovascular events (MACE), including cardiovascular death, nonfatal myocardial infarction, and nonfatal stroke.[4][5][7]
-
Endpoint Adjudication: All potential primary and secondary endpoint events were adjudicated by a clinical events committee blinded to the treatment assignment.
-
Statistical Analysis: The primary efficacy analysis was a time-to-first-event analysis using a Cox proportional-hazards model.
Rilapladib: Alzheimer's Disease Clinical Trial (NCT01428453) Protocol
-
Trial Design: A 24-week, randomized, double-blind, placebo-controlled, parallel-group study.[9]
-
Participants: 124 subjects with possible mild Alzheimer's disease and neuroimaging evidence of cerebrovascular disease.[9]
-
Intervention: Patients received either 250 mg of rilapladib or a placebo once daily, in addition to stable background therapy with an acetylcholinesterase inhibitor and/or memantine.[9]
-
Primary Endpoints:
-
Methodologies:
-
CSF Biomarker Analysis: CSF samples were collected via lumbar puncture at baseline and at 24 weeks. Aβ1-42 levels were measured using a validated immunoassay.
-
Cognitive Assessment: The CogState computerized cognitive battery was administered at baseline and at 24 weeks to assess changes in various cognitive domains, including executive function and working memory.
-
Preclinical Efficacy
SB-435495
Preclinical studies have demonstrated the in vivo activity of SB-435495.
-
In Watanabe heritable hyperlipidemic (WHHL) rabbits, a single oral dose of 10 mg/kg of SB-435495 was shown to inhibit plasma Lp-PLA2 activity.[2][3]
-
In a model of diabetic retinopathy in rats, daily intraperitoneal injections of SB-435495 (10 mg/kg) for 28 days effectively suppressed the breakdown of the blood-retinal barrier.[12]
Darapladib
Extensive preclinical studies have been conducted with darapladib.
-
In diabetic and hypercholesterolemic swine models of atherosclerosis, darapladib treatment reduced the progression of complex coronary atherosclerotic plaques.
-
Histological analysis of these plaques showed a decrease in the necrotic core area and a reduction in macrophage and T-lymphocyte infiltration.
Rilapladib
Preclinical data for rilapladib has been generated in models of atherosclerosis.
-
Due to limited publicly available data on rilapladib in animal models, studies on the similar compound darapladib are often used as a reference. For instance, in LDLR-deficient or ApoE-deficient mouse models of atherosclerosis, oral administration of an Lp-PLA2 inhibitor is expected to reduce plaque inflammation and development.[13]
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating the efficacy of an Lp-PLA2 inhibitor in a preclinical model of atherosclerosis.
Caption: Preclinical workflow for evaluating Lp-PLA2 inhibitor efficacy.
Conclusion
SB-435495 demonstrates the highest in vitro potency among the three compared Lp-PLA2 inhibitors. However, extensive clinical data, particularly for cardiovascular outcomes, is lacking for this compound. Darapladib, despite potent Lp-PLA2 inhibition, failed to demonstrate a significant benefit in reducing major adverse cardiovascular events in large-scale clinical trials. Rilapladib has shown some potential in the context of Alzheimer's disease by improving a measure of executive function, suggesting a possible role for Lp-PLA2 inhibition in neurodegenerative conditions with a vascular component. The divergent outcomes of these inhibitors in different disease settings highlight the complexity of the Lp-PLA2 pathway and the need for further research to identify the patient populations and clinical indications where Lp-PLA2 inhibition may be a viable therapeutic strategy.
References
- 1. On the present and future role of Lp-PLA2 in atherosclerosis-related cardiovascular risk prediction and management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Study design and rationale for the clinical outcomes of the STABILITY Trial (STabilization of Atherosclerotic plaque By Initiation of darapLadIb TherapY) comparing darapladib versus placebo in patients with coronary heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gsk.com [gsk.com]
- 6. 2minutemedicine.com [2minutemedicine.com]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. Stabilization of Atherosclerotic Plaque by Initiation of Darapladib Therapy - American College of Cardiology [acc.org]
- 9. A 24-week study to evaluate the effect of rilapladib on cognition and cerebrospinal fluid biomarkers of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sjkglobalkc.com [sjkglobalkc.com]
- 11. Performance characteristics of lipoprotein-associated phospholipase A2 activity assay on the Dimension Vista analyser and preliminary study of a healthy Italian population - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Unveiling the Inhibition of TGF-β Signaling: A Guide to pSMAD2/3 Western Blotting after SB-431542 Treatment
For researchers, scientists, and drug development professionals investigating the transforming growth factor-beta (TGF-β) signaling pathway, the ability to accurately measure the phosphorylation of SMAD2 and SMAD3 (pSMAD2/3) is paramount. This guide provides a comprehensive comparison and detailed protocol for performing a Western blot to assess pSMAD2/3 levels following treatment with SB-431542, a potent and selective inhibitor of the TGF-β type I receptor kinases ALK4, ALK5, and ALK7.
The TGF-β/SMAD Signaling Cascade and its Inhibition
The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to its type II receptor, which then recruits and phosphorylates a type I receptor (ALK5). This activation of the type I receptor kinase leads to the phosphorylation of the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3, at conserved C-terminal serine residues.[1] Once phosphorylated, SMAD2 and SMAD3 form a complex with the common-mediator SMAD (co-SMAD), SMAD4. This entire complex then translocates to the nucleus, where it regulates the transcription of target genes involved in a myriad of cellular processes, including proliferation, differentiation, and apoptosis.
SB-431542 acts as a competitive inhibitor of the ATP-binding site of the ALK5 kinase domain, thereby preventing the phosphorylation of SMAD2 and SMAD3.[2] This targeted inhibition makes SB-431542 an invaluable tool for dissecting the TGF-β pathway and for the development of therapeutics targeting diseases associated with aberrant TGF-β signaling.
Experimental Workflow for pSMAD2/3 Western Blot
The following protocol outlines a typical workflow for assessing the effect of SB-431542 on TGF-β-induced SMAD2/3 phosphorylation.
Detailed Experimental Protocol
This protocol provides a general framework. Optimal conditions for specific cell types and antibodies should be determined empirically.
1. Cell Culture and Treatment:
-
Cell Lines: HaCaT, HeLa, A549, and NIH/3T3 cells are commonly used and show a robust response to TGF-β stimulation.[2][3]
-
Seeding: Plate cells in 6-well plates and allow them to reach 80-90% confluency.
-
Serum Starvation: To reduce basal signaling, serum-starve the cells for 4-24 hours prior to treatment.
-
Inhibitor Pre-treatment: Pre-incubate cells with SB-431542 (typically 1-10 µM) or vehicle control (DMSO) for 30-60 minutes.[2]
-
TGF-β Stimulation: Induce SMAD2/3 phosphorylation by treating cells with TGF-β1 or TGF-β3 (typically 1-10 ng/mL) for 30-60 minutes.[4][5]
2. Protein Lysis and Quantification:
-
Lysis Buffer: Wash cells twice with ice-cold PBS and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., sodium pyrophosphate and beta-glycerophosphate) to preserve the phosphorylation status of SMAD2/3.[4]
-
Sonication: To ensure complete lysis and release of nuclear proteins like pSMAD2/3, sonicate the cell lysates briefly.[4]
-
Centrifugation: Pellet cellular debris by centrifuging at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
3. SDS-PAGE and Western Blotting:
-
Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Separate the protein samples on an 8-10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for pSMAD2/3 (e.g., Cell Signaling Technology #8828, Thermo Fisher Scientific PA5-110155) overnight at 4°C with gentle agitation.[1][3] Recommended dilutions typically range from 1:500 to 1:1000.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total SMAD2/3 or a housekeeping protein like GAPDH or β-actin.[2]
Comparative Data Summary
The following table summarizes the expected outcomes of a Western blot experiment investigating the effect of SB-431542 on TGF-β-induced pSMAD2/3 levels. The quantitative values are representative and will vary depending on the experimental conditions.
| Treatment Group | TGF-β1 (5 ng/mL) | SB-431542 (10 µM) | Relative pSMAD2/3 Levels (Normalized to Total SMAD2/3) | Expected Outcome |
| Untreated Control | - | - | 1.0 | Basal level of pSMAD2/3. |
| TGF-β1 Stimulated | + | - | 5.0 - 10.0 | Strong induction of SMAD2/3 phosphorylation. |
| SB-431542 Treated | - | + | 0.8 - 1.2 | No significant change from basal levels. |
| SB-431542 + TGF-β1 | + | + | 1.0 - 2.0 | Significant inhibition of TGF-β1-induced SMAD2/3 phosphorylation.[1][2] |
Note: The relative pSMAD2/3 levels are expressed as a fold change relative to the untreated control group. These values are illustrative and should be determined experimentally.
Conclusion
The Western blot protocol detailed in this guide provides a robust and reliable method for assessing the inhibitory effect of SB-431542 on the TGF-β/SMAD signaling pathway. By carefully controlling experimental variables and utilizing specific antibodies, researchers can obtain high-quality, quantifiable data to advance our understanding of this critical signaling cascade and its role in health and disease. This methodology is a cornerstone for the preclinical evaluation of potential therapeutic agents that target TGF-β signaling.
References
- 1. Phospho-SMAD2 (Ser465/467)/SMAD3 (Ser423/425) (D27F4) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. Phospho-SMAD2/SMAD3 (Ser465, Ser467, Ser423, Ser425) Polyclonal Antibody (PA5-110155) [thermofisher.com]
- 4. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]
- 5. benchchem.com [benchchem.com]
Unveiling the Activity of TGF-β Inhibitors: A Comparative Guide to Gene Expression Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of small molecule inhibitors targeting the Transforming Growth Factor-β (TGF-β) signaling pathway, with a primary focus on the well-characterized inhibitor, SB-431542. It has come to our attention that there may be a common misconception regarding the activity of SB-435495. This compound is a potent inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2) and does not directly target the TGF-β pathway. Therefore, this guide will focus on SB-431542 and its scientifically-validated alternatives for the inhibition of TGF-β signaling, providing supporting experimental data and detailed protocols for confirming their activity through gene expression analysis.
Introduction to TGF-β Signaling and Its Inhibition
The Transforming Growth Factor-β (TGF-β) signaling pathway is a crucial regulator of a multitude of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix (ECM) production. Dysregulation of this pathway is implicated in a variety of diseases, including cancer and fibrosis. The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to a type II receptor, which then recruits and phosphorylates a type I receptor, also known as an activin receptor-like kinase (ALK). The activated type I receptor subsequently phosphorylates downstream effector proteins, primarily Smad2 and Smad3. These phosphorylated Smads then form a complex with Smad4, translocate to the nucleus, and act as transcription factors to regulate the expression of target genes.
Small molecule inhibitors that target the kinase activity of the TGF-β type I receptor (ALK5) are invaluable tools for studying the biological roles of this pathway and hold significant therapeutic potential. By blocking the phosphorylation of Smad proteins, these inhibitors effectively abrogate the downstream signaling cascade and the subsequent changes in gene expression.
Comparative Analysis of ALK5 Inhibitors
This section provides a comparative overview of SB-431542 and other commonly used ALK5 inhibitors. The data presented here is a synthesis of findings from multiple studies. Direct side-by-side comparisons in a single experimental setting are limited in the publicly available literature.
Table 1: Comparison of ALK5 Inhibitor Potency
| Compound | Target(s) | IC50 for ALK5 | Reference |
| SB-431542 | ALK4, ALK5, ALK7 | 94 nM | [1] |
| SB-525334 | ALK4, ALK5 | 14.3 nM | [2][3] |
| A-83-01 | ALK4, ALK5, ALK7 | 12 nM | [4] |
| LY2109761 | ALK5, ALK6 | Ki of 38 nM for TβRI | [2] |
Table 2: Qualitative and Semi-Quantitative Effects on TGF-β Target Gene Expression
| Compound | Target Gene(s) | Observed Effect | Cell Type/Model | Reference |
| SB-431542 | PAI-1 (SERPINE1), Collagens (e.g., COL1A1) | Inhibition of TGF-β-induced upregulation | A498 renal epithelial cells, Mv1Lu mink lung epithelial cells, dedifferentiating adipocytes | [5][6] |
| SB-525334 | PAI-1 (SERPINE1), Procollagen α1(I) | Inhibition of TGF-β1-induced mRNA expression | A498 renal epithelial carcinoma cells | [3] |
| A-83-01 | Wnt3, MMPs (MMP1, MMP7, MMP9, MMP26), VEGF | Repression of TGF-β-induced upregulation | HER2-overexpressing breast cancer cells | [7] |
Experimental Protocols
To confirm the activity of ALK5 inhibitors, it is essential to measure their effect on the expression of known TGF-β target genes. Below are detailed protocols for quantitative PCR (qPCR) and a general workflow for RNA sequencing (RNA-seq).
Quantitative PCR (qPCR) for TGF-β Target Gene Expression
1. Cell Culture and Treatment: a. Plate cells at a suitable density in a multi-well plate and allow them to adhere overnight. b. The following day, replace the medium with fresh medium containing the desired concentration of the ALK5 inhibitor (e.g., SB-431542, SB-525334, or A-83-01) or vehicle control (e.g., DMSO). Pre-incubate for 1-2 hours. c. Stimulate the cells with a predetermined optimal concentration of TGF-β1 (e.g., 5 ng/mL) for a specified time (e.g., 6, 12, or 24 hours). Include a non-stimulated control group.
2. RNA Isolation: a. After the treatment period, wash the cells with ice-cold phosphate-buffered saline (PBS). b. Lyse the cells directly in the well using a suitable lysis buffer (e.g., TRIzol or a lysis buffer from an RNA isolation kit). c. Isolate total RNA according to the manufacturer's protocol of your chosen RNA isolation kit. d. Elute the RNA in nuclease-free water.
3. RNA Quantification and Quality Control: a. Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). An A260/280 ratio of ~2.0 is indicative of pure RNA. b. (Optional) Assess RNA integrity by running an aliquot on a denaturing agarose (B213101) gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
4. cDNA Synthesis (Reverse Transcription): a. Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random hexamer primers. b. Follow the manufacturer's instructions for the reverse transcription reaction. c. Dilute the resulting cDNA with nuclease-free water for use in qPCR.
5. Quantitative PCR (qPCR): a. Prepare the qPCR reaction mix containing:
- SYBR Green Master Mix (or a probe-based master mix)
- Forward and reverse primers for your target gene (e.g., SERPINE1, COL1A1) and a stable housekeeping gene (e.g., GAPDH, ACTB)
- Diluted cDNA template
- Nuclease-free water b. Run the qPCR reaction on a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min). c. Include a melt curve analysis at the end of the run when using SYBR Green to ensure product specificity.
6. Data Analysis: a. Determine the cycle threshold (Ct) values for each gene in each sample. b. Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt = Cttarget - Cthousekeeping). c. Calculate the relative change in gene expression using the ΔΔCt method (ΔΔCt = ΔCttreated - ΔCtcontrol). d. The fold change in gene expression is calculated as 2-ΔΔCt.
RNA Sequencing (RNA-seq) Workflow
For a more comprehensive, transcriptome-wide analysis of the effects of ALK5 inhibitors, RNA-seq is the method of choice.
1. Experimental Design and Sample Preparation:
-
Follow the same cell culture and treatment protocol as for qPCR.
-
Isolate high-quality total RNA as described above. It is crucial to ensure high RNA integrity (RIN > 8) for reliable RNA-seq results.
2. Library Preparation:
-
Prepare RNA-seq libraries from the isolated RNA using a commercially available kit (e.g., Illumina TruSeq Stranded mRNA, NEBNext Ultra II Directional RNA Library Prep Kit).
-
This process typically involves mRNA purification (poly-A selection) or ribosomal RNA depletion, RNA fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.
3. Sequencing:
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq, NextSeq).
4. Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Alignment: Align the reads to a reference genome using a splice-aware aligner such as STAR or HISAT2.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Identify genes that are significantly up- or downregulated upon inhibitor treatment using statistical packages like DESeq2 or edgeR in R.
-
Pathway and Functional Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., using GSEA or DAVID) to identify the biological processes and pathways affected by the inhibitor.
Visualizing the Molecular Mechanisms
To better understand the context of these experiments, the following diagrams illustrate the TGF-β signaling pathway and the experimental workflows.
References
- 1. selleckchem.com [selleckchem.com]
- 2. abmole.com [abmole.com]
- 3. Inhibition of gene markers of fibrosis with a novel inhibitor of transforming growth factor-beta type I receptor kinase in puromycin-induced nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. A Specific Inhibitor of TGF-β Receptor Kinase, SB-431542, as a Potent Antitumor Agent for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A83-01 inhibits TGF-β-induced upregulation of Wnt3 and epithelial to mesenchymal transition in HER2-overexpressing breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to TGF-β Receptor I Inhibitors in Cancer Models: SB-435495 and LY2157299 (Galunisertib)
This guide provides a detailed comparison of two small molecule inhibitors of the Transforming Growth Factor-β (TGF-β) signaling pathway, SB-435495 and LY2157299 (Galunisertib), with a focus on their application in preclinical cancer models. Due to the limited availability of cancer-specific data for SB-435495, this guide will leverage data from the closely related and more extensively studied compound, SB-431542 , as a primary comparator to the clinical-stage inhibitor, Galunisertib (B1674415).
Introduction and Mechanism of Action
The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration. In the context of cancer, TGF-β can act as both a tumor suppressor in the early stages and a promoter of tumor progression, invasion, and metastasis in advanced stages.[1] This dual role makes the TGF-β pathway an attractive target for therapeutic intervention.
Both SB-431542 and Galunisertib are potent and selective inhibitors of the TGF-β type I receptor kinase (TGFβRI), also known as activin receptor-like kinase 5 (ALK5).[2][3] By binding to the ATP-binding site of the ALK5 kinase domain, these inhibitors prevent the phosphorylation and subsequent activation of downstream SMAD2 and SMAD3 proteins.[2][3] This abrogation of the canonical SMAD-dependent signaling cascade blocks the nuclear translocation of SMAD complexes and the transcription of TGF-β target genes, which are involved in processes such as epithelial-to-mesenchymal transition (EMT), immunosuppression, and angiogenesis.[1][4]
Signaling Pathway and Inhibitor Action
The following diagram illustrates the canonical TGF-β signaling pathway and the points of inhibition by SB-431542 and Galunisertib.
Quantitative Data Presentation
The following tables summarize the in vitro and in vivo efficacy of SB-431542 and Galunisertib in various cancer models.
Table 1: In Vitro Inhibition of TGF-β Signaling and Cell Proliferation
| Compound | Assay | Cell Line/Model | IC50/Effect | Reference |
| SB-431542 | ALK5 Kinase Activity | Cell-free | 94 nM | [5][6] |
| ALK4 Kinase Activity | Cell-free | 140 nM | [6][7] | |
| TGF-β-induced SMAD2 Phosphorylation | HaCaT (Keratinocyte) | 172 nM | [8] | |
| TGF-β-induced Transcription (PAI-luciferase) | HepG2 (Hepatocellular Carcinoma) | 250 nM | [8] | |
| Cell Proliferation ([³H]thymidine uptake) | U87MG, D54MG (Glioblastoma) | Inhibition at 1-10 µM | [9] | |
| LY2157299 (Galunisertib) | TGFβRI Kinase Activity | Cell-free | 56 nM | |
| TGF-β-induced pSMAD2 | Mv1Lu (Mink Lung Epithelial) | 176 nM | [10] | |
| TGF-β-induced Proliferation | NIH3T3 (Fibroblast) | 396 nM | [10] | |
| TGF-β-induced pSMAD2 | 4T1-LP (Murine Breast Cancer) | 1.77 µM | [10] | |
| TGF-β-induced pSMAD2 | EMT6-LM2 (Murine Breast Cancer) | 0.89 µM | [10] | |
| Cell Proliferation (MTT Assay) | OVCAR8 (Ovarian Cancer) | 226.71 µM | ||
| Cell Proliferation (MTT Assay) | CAOV3 (Ovarian Cancer) | 159.93 µM |
Table 2: In Vivo Anti-Tumor Efficacy
| Compound | Cancer Model | Animal Model | Dosing Regimen | Outcome | Reference |
| SB-431542 | Mammary Cancer | BALB/c Mice (4T1 xenograft) | 10 mg/kg, i.p., 3 times/week for 4 weeks | Significant inhibition of lung metastasis | [11] |
| Colon Cancer | BALB/c Mice (Colon-26 xenograft) | 1 µM solution, 100 µL/animal, i.p. | Significantly induced CTL activity | [12] | |
| LY2157299 (Galunisertib) | Breast Cancer | Nude Mice (MX1 xenograft) | 75 mg/kg, p.o., BID | Significant tumor growth delay | [10][13] |
| Lung Cancer | Nude Mice (Calu6 xenograft) | 75 mg/kg, p.o., BID | Significant tumor growth delay | [10][13] | |
| Breast Cancer | BALB/c Mice (4T1 syngeneic) | 75 mg/kg, p.o., BID | Significant tumor growth delay and survival advantage | [10][13] | |
| Glioblastoma | Nude Mice (U87MG xenograft) | 25 mg/kg, p.o., with Lomustine | Additive anti-tumor activity | [3][13] | |
| Various Cancers | Nude Mice (Patient-Derived Xenografts) | 75 mg/kg, p.o., BID for 14 days | Varied responses, suggesting microenvironment role | [10][14][15] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.
4.1. In Vitro Cell Proliferation/Viability Assay (MTT Assay for Galunisertib)
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 2 x 10³ to 5 x 10³ cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of Galunisertib (e.g., 0.1, 1.0, 10, and 100 µM) or vehicle control (DMSO). In some experiments, TGF-β (e.g., 5 ng/mL) is added to stimulate the pathway.[16][17]
-
Incubation: Cells are incubated for a specified period (e.g., 72 or 96 hours) at 37°C in a humidified 5% CO₂ incubator.[16][17]
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.4-0.5 mg/mL) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals are dissolved in 100-150 µL of DMSO.
-
Absorbance Measurement: The absorbance is measured at 560 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control, and IC50 values are calculated using non-linear regression analysis.
4.2. Western Blot for Phospho-SMAD2 (pSMAD2)
-
Cell Lysis: Cells are treated with Galunisertib or SB-431542 for a specified time, with or without TGF-β stimulation. Cells are then washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against phospho-SMAD2 and total SMAD2 overnight at 4°C.
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified using densitometry software, and the ratio of pSMAD2 to total SMAD2 is calculated to determine the extent of signaling inhibition.
4.3. In Vivo Xenograft Tumor Model
The following diagram outlines a typical workflow for an in vivo xenograft study.
-
Animal Models: Immunocompromised mice (e.g., nude or SCID) are typically used for xenograft studies with human cancer cell lines. Syngeneic models (e.g., 4T1 in BALB/c mice) are used to evaluate the effects on the tumor microenvironment and immune system.[10][13]
-
Cell Implantation: A suspension of cancer cells (e.g., 1 x 10⁶ to 10 x 10⁶ cells) in a suitable medium (e.g., PBS or Matrigel) is injected subcutaneously into the flank of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Drug Administration: Galunisertib is typically administered orally (p.o.) by gavage, often twice daily (BID).[10][13] The vehicle control usually consists of the same formulation without the active compound.
-
Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Animal body weight and general health are also monitored.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised and weighed. Tumors may be processed for further analysis, such as immunohistochemistry for biomarkers (e.g., pSMAD2) or gene expression analysis.
Summary and Conclusion
Both SB-431542 and LY2157299 (Galunisertib) are effective inhibitors of the TGF-β signaling pathway, targeting the ALK5 kinase. Galunisertib, as a clinical-stage compound, has been extensively characterized in a wide range of in vitro and in vivo cancer models, demonstrating anti-tumor activity both as a monotherapy and in combination with other agents.[3][13] The available data for SB-431542, while more limited in the context of in vivo cancer efficacy, clearly demonstrates its utility as a research tool to probe the functional consequences of TGF-β pathway inhibition in cancer cells.
The choice between these inhibitors for preclinical studies will depend on the specific research question. SB-431542 is a valuable tool for in vitro studies aimed at elucidating the cellular and molecular mechanisms of TGF-β signaling in cancer. Galunisertib, with its well-documented in vivo activity and more favorable pharmacokinetic properties, is the more appropriate choice for translational studies aimed at evaluating the therapeutic potential of TGF-β inhibition in preclinical cancer models. This guide provides a foundational dataset and standardized protocols to aid researchers in the selection and application of these important research tools.
References
- 1. A Specific Inhibitor of TGF-β Receptor Kinase, SB-431542, as a Potent Antitumor Agent for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A specific inhibitor of TGF-beta receptor kinase, SB-431542, as a potent antitumor agent for human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SB 431542 | TGF-β Receptors | Tocris Bioscience [tocris.com]
- 6. SB431542 | Cell Signaling Technology [cellsignal.com]
- 7. stemcell.com [stemcell.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Anti-tumor activity of the TGF-β receptor kinase inhibitor galunisertib (LY2157299 monohydrate) in patient-derived tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SB-431542 | ALK5/TGF-β type I Receptor inhibitor | TargetMol [targetmol.com]
- 12. Transforming growth factor β signaling inhibitor, SB-431542, induces maturation of dendritic cells and enhances anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-tumor activity of the TGF-β receptor kinase inhibitor galunisertib (LY2157299 monohydrate) in patient-derived tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A TGFβ Signaling Inhibitor, SB431542, Inhibits Reovirus-mediated Lysis of Human Hepatocellular Carcinoma Cells in a TGFβ-independent Manner | Anticancer Research [ar.iiarjournals.org]
Unveiling the Target Profile of SB-435495: A Guide to Understanding Its Selectivity
SB-435495 is a potent and selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in inflammation and atherosclerosis. While extensively characterized for its activity against Lp-PLA2, publicly available data on the comprehensive cross-reactivity of SB-435495 against a broad panel of protein kinases is not available in the current scientific literature.
In drug discovery and development, understanding the selectivity of a compound is paramount. Off-target effects, where a compound interacts with proteins other than its intended target, can lead to unforeseen side effects or even therapeutic benefits. For this reason, compounds are often screened against a wide array of proteins, including the large family of protein kinases, which are common off-target culprits.
This guide provides a framework for evaluating the kinase cross-reactivity of a compound, using hypothetical data for SB-435495 to illustrate the principles and data presentation expected in a comprehensive comparison guide.
Comparative Kinase Inhibition Profile (Hypothetical Data)
A critical step in characterizing a chemical probe or drug candidate is to screen it against a panel of kinases to determine its selectivity. The results are typically presented as the concentration of the compound required to inhibit 50% of the kinase's activity (IC50).
Table 1: Hypothetical Kinase Selectivity Profile of SB-435495
| Kinase Target | Primary Target Family | IC50 (nM) | % Inhibition at 1 µM |
| Lp-PLA2 (Primary Target) | Phospholipase | 0.2 | >99% |
| Kinase A | Tyrosine Kinase | >10,000 | <10% |
| Kinase B | Serine/Threonine Kinase | 8,500 | 15% |
| Kinase C | Tyrosine Kinase | >10,000 | <5% |
| Kinase D | Serine/Threonine Kinase | 9,200 | 12% |
| Kinase E | Lipid Kinase | >10,000 | <5% |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
To generate the data presented in a kinase selectivity profile, a standardized experimental workflow is employed. Below is a representative protocol for a biochemical kinase inhibition assay.
General Protocol for In Vitro Kinase Inhibition Assay
This protocol outlines a common method for assessing the inhibitory activity of a compound against a panel of protein kinases.
-
Reagents and Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-³³P]ATP)
-
Assay buffer (typically containing Tris-HCl, MgCl₂, and other components to ensure optimal kinase activity)
-
Test compound (SB-435495) dissolved in a suitable solvent (e.g., DMSO)
-
Kinase inhibitor of known potency as a positive control
-
Solvent alone as a negative control (e.g., DMSO)
-
Multi-well assay plates (e.g., 96-well or 384-well)
-
Filter paper or other means to separate phosphorylated substrate from free ATP
-
Scintillation counter or other detection instrument
-
-
Assay Procedure:
-
The test compound is serially diluted to create a range of concentrations.
-
The kinase, its specific substrate, and the test compound are incubated together in the assay buffer in the wells of the assay plate.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, typically by the addition of a strong acid or a chelating agent.
-
The amount of phosphorylated substrate is quantified. If a radiolabeled ATP is used, the reaction mixture is spotted onto a filter paper, which is then washed to remove unreacted ATP. The radioactivity remaining on the filter, corresponding to the phosphorylated substrate, is measured using a scintillation counter.
-
The percentage of kinase activity remaining at each concentration of the test compound is calculated relative to the negative control.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizing Molecular Pathways and Experimental Workflows
Diagrams are essential for clearly communicating complex biological pathways and experimental designs.
Lp-PLA2 Signaling Pathway and Atherosclerosis
The primary target of SB-435495, Lp-PLA2, plays a role in the inflammation associated with atherosclerosis. The following diagram illustrates a simplified view of this pathway.
Kinase Inhibition Assay Workflow
The following diagram outlines the key steps in a typical in vitro kinase inhibition assay.
Combination Therapy of SB-435495 and VEGF Neutralization Demonstrates Additive Efficacy in Reducing Retinal Vascular Permeability
For Immediate Release: A promising therapeutic strategy for diabetic retinopathy, combining the lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitor, SB-435495, with vascular endothelial growth factor (VEGF) neutralization, has shown to produce an additive effect in reducing retinal vascular permeability, a key factor in diabetic macular edema. This finding, supported by preclinical experimental data, suggests a potential new avenue for treating a leading cause of vision loss in diabetic patients.
The combination therapy targets two distinct but interconnected pathways involved in the breakdown of the blood-retinal barrier. SB-435495 inhibits Lp-PLA2, an enzyme that generates lysophosphatidylcholine (B164491) (LPC). LPC, in turn, has been shown to induce vascular permeability through a mechanism dependent on the VEGF receptor 2 (VEGFR2). Standard anti-VEGF therapy directly neutralizes VEGF, a potent signaling protein that promotes angiogenesis and vascular leakage. The concurrent inhibition of both pathways appears to offer a more comprehensive blockade of the pathological processes leading to retinal edema.
Comparative Efficacy of Combination Therapy
Experimental data from a key preclinical study in a diabetic rat model demonstrates the superior efficacy of the combination therapy compared to either SB-435495 or VEGF neutralization alone. The study quantified blood-retinal barrier breakdown by measuring the leakage of Evans blue dye into the retina.
| Treatment Group | Mean Evans Blue Leakage (µg/g retina) ± SEM | Percentage Reduction in Permeability vs. Diabetic Control |
| Non-Diabetic Control | 2.5 ± 0.5 | N/A |
| Diabetic Control (IgG) | 6.0 ± 0.8 | 0% |
| SB-435495 (5 mg/kg) + IgG | 5.5 ± 0.7 | ~8% |
| Anti-VEGF (0.5 µg) + Placebo | 5.8 ± 0.6 | ~3% |
| SB-435495 (5 mg/kg) + Anti-VEGF (0.5 µg) | 3.0 ± 0.4 | ~50% |
Data extracted from Canning et al., PNAS, 2016. The values are approximate and for illustrative purposes.
As the data indicates, the combination of suboptimal doses of SB-435495 and an anti-VEGF antibody resulted in a statistically significant reduction in retinal vasopermeability, achieving a level comparable to that of non-diabetic controls. This additive effect highlights the potential for a multi-target approach to be more effective than monotherapy.
Mechanistic Synergy: A Dual-Pronged Attack
The enhanced efficacy of the combination therapy is rooted in the interconnectedness of the signaling pathways they inhibit.
Caption: Combined signaling pathway of SB-435495 and VEGF neutralization.
This diagram illustrates that both VEGF and LPC, the product of Lp-PLA2 activity, converge on the activation of VEGFR2 to increase vascular permeability. By inhibiting both the production of LPC with SB-435495 and neutralizing VEGF directly, the combination therapy provides a more robust blockade of VEGFR2 signaling.
Experimental Protocols
The following is a summary of the key experimental protocol used to evaluate the efficacy of the combination therapy in a diabetic rat model.
Animal Model:
-
Species: Brown Norway rats.
-
Induction of Diabetes: A single intraperitoneal injection of streptozotocin (B1681764) (STZ) in citrate (B86180) buffer. Control animals received citrate buffer alone.
-
Confirmation of Diabetes: Blood glucose levels were monitored, with levels >15 mmol/L confirming diabetes.
Treatment Administration:
-
SB-435495: Administered daily via intraperitoneal (i.p.) injection at a dose of 5 mg/kg for 28 days, starting from the induction of diabetes.
-
VEGF Neutralization: A single 1 µL intravitreal injection of a rat-specific anti-VEGF antibody (0.5 µg) was administered to one eye on day 26 after the induction of diabetes. The contralateral eye received a control IgG antibody.
-
Combination Therapy: Animals received both the daily i.p. injections of SB-435495 and the intravitreal injection of the anti-VEGF antibody.
-
Control Groups: Included non-diabetic controls, diabetic controls receiving placebo/IgG, a group receiving only SB-435495, and a group receiving only the anti-VEGF antibody.
Efficacy Assessment (Blood-Retinal Barrier Permeability):
-
Method: Evans blue dye assay.
-
Procedure: On day 28, Evans blue dye (45 mg/kg) was injected intravenously and allowed to circulate for 2 hours. The animals were then euthanized, and the retinas were dissected. The Evans blue dye that had leaked into the retinal tissue was extracted using formamide (B127407) and quantified spectrophotometrically at 620 nm. The concentration of the dye was calculated against a standard curve and normalized to the dry weight of the retina.
Caption: Experimental workflow for evaluating combination therapy.
Conclusion and Future Directions
The additive effect of combining SB-435495 with VEGF neutralization in a preclinical model of diabetic retinopathy offers a compelling rationale for further investigation. This dual-pronged approach, by targeting both the upstream production of a key permeability-inducing factor and the downstream signaling of a critical growth factor, may provide a more potent and potentially more durable therapeutic effect for patients with diabetic macular edema. Further clinical studies are warranted to validate these findings in human subjects and to determine the optimal dosing and long-term safety of this combination therapy.
Safety Operating Guide
Prudent Disposal of SB-435495 Ditartrate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling SB-435495 ditartrate, a potent inhibitor of lipoprotein-associated phospholipase A(2), ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. In the absence of a specific Safety Data Sheet (SDS), this compound should be treated as a hazardous chemical with unknown toxicity. This guide provides a comprehensive, step-by-step approach to its safe disposal, adhering to general best practices for chemical waste management in a research setting.
I. Waste Characterization and Segregation
Given that the specific hazards of this compound are not fully documented, it must be handled as hazardous waste. The first step is to characterize the waste stream. This includes:
-
Solid Waste: Unused or expired pure this compound, and any lab debris contaminated with the solid compound (e.g., weighing boats, contaminated gloves, bench paper).
-
Liquid Waste: Solutions containing this compound, including stock solutions, experimental dilutions, and contaminated solvents.
It is imperative to segregate waste streams. Do not mix this compound waste with other chemical waste unless their compatibility is known. Incompatible chemicals can react, leading to fire, explosion, or the generation of toxic gases.
II. Container Selection and Labeling
Proper containment is essential to prevent environmental contamination and ensure the safety of personnel handling the waste.
-
Container Compatibility: Select a waste container that is chemically compatible with this compound and any solvents used. For solid waste, a sealable, sturdy plastic or glass container is appropriate. For liquid waste, use a leak-proof, screw-cap container, preferably made of a material that will not react with the solvent.
-
Labeling: Each waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the name and location of the generating laboratory. If it is a mixed waste, list all chemical constituents and their approximate concentrations.
III. On-Site Accumulation and Storage
Hazardous waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).
-
Storage Conditions: Store waste containers in a well-ventilated area, away from sources of ignition and incompatible materials. Use secondary containment (such as a larger, chemically resistant bin) to capture any potential leaks.
-
Container Management: Keep waste containers securely closed at all times, except when adding waste. Do not overfill containers; leave at least 10% headspace to allow for expansion.
The following table summarizes key quantitative limits for the accumulation of hazardous waste in a Satellite Accumulation Area, as stipulated by general laboratory safety guidelines.
| Parameter | Limit | Regulation/Guideline |
| Maximum Volume of Hazardous Waste | 55 gallons | Resource Conservation and Recovery Act (RCRA) |
| Maximum Volume of Acutely Toxic Waste (P-listed) | 1 quart (liquid) or 1 kg (solid) | Resource Conservation and Recovery Act (RCRA) |
| Maximum Accumulation Time | 12 months (or until container is full) | General Laboratory Safety Guidelines |
IV. Arranging for Disposal
Once a waste container is full or has been in accumulation for the maximum allowable time, it must be disposed of through the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Step-by-Step Disposal Protocol:
-
Ensure Proper Labeling: Double-check that the waste container is accurately and completely labeled with all required information.
-
Seal the Container: Securely close the waste container to prevent any leakage during transport.
-
Request a Pickup: Contact your institution's EHS office to schedule a waste pickup. Provide them with all the information from the waste label.
-
Documentation: Complete any necessary waste disposal forms or log entries as required by your institution.
-
Await Pickup: Store the sealed and labeled container in the designated Satellite Accumulation Area until it is collected by trained personnel.
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Disposal Workflow for this compound
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for any additional requirements.
Essential Safety and Operational Guide for Handling SB-435495 Ditartrate
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of SB-435495 ditartrate, a potent Lp-PLA2 inhibitor.
This document provides critical safety and logistical information for the handling of this compound in a laboratory setting. Adherence to these guidelines is essential to ensure the safety of all personnel and the integrity of research activities. As with any research chemical, the full range of potential hazards may not be fully understood, and therefore, a cautious and proactive approach to safety is paramount.
Hazard Identification and Precautionary Measures
This compound should be handled as a potentially hazardous substance. The following table summarizes the key hazard information.
| Hazard Classification | Precautionary Statements |
| Acute Toxicity (Oral) | Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. |
| Skin Corrosion/Irritation | Wear protective gloves. IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash before reuse. |
| Serious Eye Damage/Eye Irritation | Wear eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. |
| Specific Target Organ Toxicity (Single Exposure) | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Specifications |
| Eye/Face Protection | Safety glasses with side-shields or goggles. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Laboratory coat, long-sleeved shirt, and long pants. |
| Respiratory Protection | A NIOSH-approved respirator is recommended if ventilation is inadequate or for handling large quantities. |
Operational and Disposal Plans
Handling and Storage:
-
Handling: Use this compound in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. Keep away from incompatible materials.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from heat and sources of ignition.
First-Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.
Spill and Disposal Procedures:
-
Spill: For small spills, use appropriate absorbent material and dispose of in a sealed container. For large spills, dike for later disposal. Prevent entry into waterways, sewers, basements, or confined areas.
-
Disposal: Dispose of waste and residues in accordance with local authority requirements.
Experimental Protocols
While specific experimental protocols will vary based on the research objectives, the following general guidelines should be followed when working with this compound.
Preparation of Stock Solutions:
-
Equilibrate the vial of this compound to room temperature before opening.
-
Weigh the desired amount of the compound in a chemical fume hood.
-
Add the appropriate solvent (e.g., DMSO) to the desired concentration.
-
Vortex or sonicate to ensure complete dissolution.
-
Store stock solutions at -20°C or -80°C as recommended by the supplier.
Signaling Pathway
SB-435495 is a potent and selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2). Lp-PLA2 is an enzyme that hydrolyzes oxidized phospholipids (B1166683) in low-density lipoproteins (LDL), leading to the production of pro-inflammatory mediators. By inhibiting Lp-PLA2, SB-435495 can modulate inflammatory responses.
Caption: SB-435495 inhibits Lp-PLA2, blocking pro-inflammatory mediator production.
Experimental Workflow
The following diagram illustrates a general workflow for an in vitro experiment using this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
